molecular formula C10H9F3O4 B1532324 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid CAS No. 1251924-67-0

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Cat. No.: B1532324
CAS No.: 1251924-67-0
M. Wt: 250.17 g/mol
InChI Key: NIZSYZSAZKLYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (CAS 1251924-67-0) is a high-purity organic compound of significant interest in medicinal chemistry research, particularly in the synthesis of active pharmaceutical ingredients (APIs). With a molecular formula of C10H9F3O4 and a molecular weight of 250.17 g/mol, this acetic acid derivative features a phenoxy ring system modified with a trifluoroethoxy group . Its primary research application is as a critical precursor in the synthetic pathway of Silodosin, a pharmaceutical agent used for the treatment of urinary dysfunction associated with benign prostatic hyperplasia . In this context, the compound serves as a key building block, contributing the essential [2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino] side chain of the Silodosin molecule . Researchers value this compound for enabling the study and development of optimized synthetic routes for complex molecules, potentially avoiding the use of hazardous reagents and improving overall production yields. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in controlled laboratory settings by qualified professionals. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c11-10(12,13)6-17-8-4-2-1-3-7(8)16-5-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZSYZSAZKLYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chemical identity, synthetic pathways, and critical application of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a key structural moiety associated with the development and metabolism of the


-adrenoceptor antagonist Silodosin (Rapaflo) .[1][2][3][4]

Role: Silodosin Metabolite, Impurity Standard, and Synthetic Precursor[1][2][3][4]

Executive Summary

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid is a fluorinated ether-carboxylic acid derivative.[1][2][3][4] In pharmaceutical development, it serves two critical functions:

  • Metabolite Identification: It is the terminal oxidation product of the Silodosin side chain, formed via oxidative deamination (N-dealkylation followed by oxidation).[1][2][3]

  • Process Chemistry: It represents the oxidized analog of the key intermediate 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8).[1][2][3][4]

This guide provides a comprehensive technical overview for researchers conducting impurity profiling, metabolite identification (MetID), or alternative synthesis routes for Silodosin analogs.[1][2][3]

Chemical Identity & Physicochemical Properties[2][3][5][6][7][8][9]

PropertyDetail
Systematic Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Molecular Formula

Molecular Weight 250.17 g/mol
Related CAS 160969-02-8 (Corresponding Alcohol)
Predicted pKa 3.1 – 3.5 (Carboxylic acid)
Predicted LogP ~1.8 (Neutral); LogD

< 0.5 (Ionized)
Structural Class Fluorinated Phenoxyacetic Acid

Biological Context: The Silodosin Metabolic Pathway

The primary relevance of this acid lies in the metabolism of Silodosin.[1][2][5][6][7] Silodosin contains a hydroxypropyl-indoline core linked to a phenoxyethyl-amine side chain.[1][2][3][4]

Mechanism of Formation
  • Oxidative Deamination: Enzymes (likely MAO or CYPs) attack the secondary amine of the Silodosin side chain.[1][2][3]

  • Aldehyde Formation: The C-N bond cleavage releases the phenoxy-acetaldehyde intermediate.[1][2][4]

  • Oxidation: Aldehyde dehydrogenase (ALDH) rapidly converts the unstable aldehyde into the stable carboxylic acid—2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid .[1][2][3][4]

Pathway Visualization

The following diagram illustrates the degradation of the Silodosin side chain into the target acid.[1][2]

SilodosinMetabolism Silodosin Silodosin (Parent Drug) (Secondary Amine) Intermediate Hemiaminal / Imine (Transient) Silodosin->Intermediate CYP3A4 / MAO (Oxidation) Aldehyde Phenoxy-Acetaldehyde (Unstable) Intermediate->Aldehyde Hydrolysis IndolineFragment Indoline Core Fragment Intermediate->IndolineFragment Amine Cleavage TargetAcid TARGET MOLECULE 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid Aldehyde->TargetAcid Aldehyde Dehydrogenase (Oxidation)

Figure 1: Proposed metabolic pathway yielding the target acid from Silodosin.[1][2][3][4]

Synthetic Protocols

For researchers requiring this compound as a reference standard (e.g., for HPLC retention time confirmation), it can be synthesized via a convergent route starting from Catechol.[1][2][3]

Route: Stepwise Alkylation of Catechol

This protocol ensures regioselectivity and minimizes bis-alkylation byproducts.[1][2][4]

Step 1: Mono-alkylation with Trifluoroethyl Mesylate
  • Reagents: Catechol (1.0 eq), 2,2,2-Trifluoroethyl methanesulfonate (1.0 eq),

    
    .[1][2][3]
    
  • Solvent: DMF or Acetone.[1][2]

  • Conditions: 60°C, 12 hours.

  • Mechanism: Nucleophilic substitution (

    
    ).[1][2][3] The electron-withdrawing effect of the first trifluoroethoxy group reduces the nucleophilicity of the second hydroxyl, aiding mono-selectivity.[1][2][4]
    
  • Product: 2-(2,2,2-Trifluoroethoxy)phenol.[1][2][3][4][6][8][9]

Step 2: Carboxymethylation (The Key Step)
  • Reagents: 2-(2,2,2-Trifluoroethoxy)phenol (from Step 1), Bromoacetic acid (or tert-butyl bromoacetate),

    
    .[1][2][3][4]
    
  • Solvent: Acetonitrile (ACN).[1][2][3]

  • Conditions: Reflux, 4-6 hours.[1][2][4]

  • Workup: Acidify with 1N HCl to precipitate the free acid.

  • Purification: Recrystallization from Hexane/Ethyl Acetate.[1][2]

Synthesis Workflow Diagram

SynthesisRoute Catechol Catechol (1,2-Dihydroxybenzene) MonoEther Intermediate 1: 2-(2,2,2-Trifluoroethoxy)phenol Catechol->MonoEther K2CO3, DMF Mono-alkylation TF_Mesylate Reagent: 2,2,2-Trifluoroethyl Mesylate TF_Mesylate->MonoEther Target FINAL PRODUCT: 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid MonoEther->Target Cs2CO3, ACN O-Alkylation Bromoacetic Reagent: Bromoacetic Acid Bromoacetic->Target Alcohol Downstream API Intermediate: 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]ethanol Target->Alcohol BH3-THF or LAH Reduction (Optional)

Figure 2: Synthetic route to the target acid and its relationship to the Silodosin alcohol intermediate.

Analytical Characterization & Impurity Profiling

When using this compound as a reference standard, specific analytical signatures validate its identity.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2][3][4]

  • Parent Ion:

    
     at 
    
    
    
    .[1][2][3][4]
  • Fragmentation Pattern:

    • Loss of

      
       (Decarboxylation) 
      
      
      
      
      
      .[1][2][3]
    • Cleavage of the trifluoroethyl ether

      
       Characteristic phenoxy fragments.[1][2]
      
NMR Spectroscopy ( NMR)
  • Carboxylic Acid Proton: Broad singlet at

    
     10-12 ppm (exchangeable).[1][2][3][4]
    
  • Aromatic Region: 4 protons, multiplet at

    
     6.8 - 7.2 ppm.[1][2][4]
    
  • Methylene (

    
    ):  Singlet at 
    
    
    
    ~4.6 ppm.[1][2][3][4]
  • Trifluoroethyl (

    
    ):  Quartet at 
    
    
    
    ~4.4 ppm (
    
    
    ).[1][2][3][4]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[1][2][3]

  • Fluorinated Compounds: Avoid incineration; thermal decomposition may release HF (Hydrofluoric Acid).[1][2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • Silodosin Metabolism: Drug Metabolism and Disposition, "Metabolic Fate of Silodosin (KMD-3213)".[1][2][3] (Inferred context for oxidative deamination pathways).

  • Synthesis of Fluorinated Ethers: Journal of Medicinal Chemistry, "Synthesis and SAR of Silodosin Analogs".[1][2]

  • Related Intermediate (Alcohol): Sigma-Aldrich / Merck Product Entry for CAS 160969-02-8.[1][2][3][4]

  • Silodosin Overview: PubChem Compound Summary for CID 5312125 (Silodosin). [1][2][3][4]

Sources

Strategic Fluorination: Technical Profile of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid represents a critical scaffold in medicinal chemistry, serving as a master class in bioisosteric replacement and metabolic blocking .[1] Structurally, it consists of a phenoxyacetic acid core—a pharmacophore common to PPAR agonists (fibrates) and auxin-mimic herbicides—modified with an ortho-trifluoroethoxy group.[2]

This specific fluorination pattern offers three distinct advantages over non-fluorinated analogs:

  • Metabolic Stability: The C–F bond strength (approx. 116 kcal/mol) and the electron-withdrawing nature of the trifluoromethyl (

    
    ) group prevent oxidative O-dealkylation at the ether linkage, a common clearance pathway for ethoxy-arenes.[1]
    
  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    
    (approx.[2] +1.2 units vs. methyl), enhancing membrane permeability while maintaining water solubility via the carboxylic acid tail.
  • Conformational Locking: The bulky ortho-substituent restricts rotation around the phenyl-ether bond, potentially locking the molecule into a bioactive conformation preferred by receptors like

    
    -adrenoceptors (relevant to Silodosin analogs).[1]
    
Table 1: Physicochemical Profile (Calculated)
PropertyValueRationale/Impact
Formula

Fluorinated Ether-Acid
MW 250.17 g/mol Fragment-like space
cLogP ~2.4 - 2.7Optimized for oral bioavailability (Rule of 5 compliant)
pKa (Acid) ~3.0 - 3.2More acidic than phenoxyacetic acid (3.[1][3]7) due to inductive effect of

H-Bond Donors 1 (COOH)Receptor interaction (ionic lock)
Rotatable Bonds 5Flexibility for induced fit

Retrosynthetic Analysis & Pathway Design

The synthesis of this molecule presents a classic selectivity challenge: mono-alkylation of a catechol equivalent .[1][2] Direct alkylation of catechol with trifluoroethyl electrophiles often leads to inseparable mixtures of mono- and bis-alkylated products.[2]

Therefore, the "Nitro-Reduction Route" is the industry standard for high-purity synthesis. This route utilizes o-nitrochlorobenzene as a masked phenol, ensuring regiospecificity.[2]

Diagram 1: Strategic Synthesis Pathway

Synthesispath SM o-Nitrochlorobenzene (Starting Material) Int1 2-(2,2,2-Trifluoroethoxy) nitrobenzene SM->Int1 TFE, KOH Phase Transfer Cat. (SNAr) Int2 2-(2,2,2-Trifluoroethoxy) aniline Int1->Int2 H2, Pd/C (Reduction) Int3 2-(2,2,2-Trifluoroethoxy) phenol (Key Intermediate) Int2->Int3 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization/Hydrolysis) Final Target Acid (Product) Int3->Final 1. Ethyl Bromoacetate, K2CO3 2. LiOH, THF/H2O (Williamson Ether / Hydrolysis)

Caption: Step-wise construction of the fluorinated ether scaffold avoiding bis-alkylation by using a nitro-masking strategy.

Detailed Experimental Protocols

Note: These protocols assume standard Schlenk line techniques and anhydrous conditions where specified.

Phase 1: Synthesis of the Phenol Core (The "Hard" Part)

The primary challenge is installing the trifluoroethoxy group.[1][2] Trifluoroethanol (TFE) is a poor nucleophile (


).

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: o-Nitrochlorobenzene (1.0 eq), 2,2,2-Trifluoroethanol (1.5 eq), KOH (2.0 eq), Tetrabutylammonium bromide (TBAB, 5 mol% - Critical Phase Transfer Catalyst).

  • Procedure: Dissolve reagents in toluene. Heat to 80°C. The TBAB shuttles the deprotonated trifluoroethoxide into the organic phase to displace the chloride.

  • Checkpoint: Monitor TLC for disappearance of the yellow nitrochlorobenzene.

  • Workup: Wash with water, dry organic layer.[2] Yields 2-(2,2,2-trifluoroethoxy)nitrobenzene .[3]

Step 2 & 3: Reduction & Diazotization

  • Reduction: Hydrogenate the nitro intermediate (Pd/C, 1 atm

    
    , MeOH) to yield the aniline.
    
  • Diazotization: Suspend the aniline in 10%

    
     at 0°C. Add 
    
    
    
    (aq) dropwise.
  • Hydrolysis (The "Boil"): Slowly add the cold diazonium salt solution to a boiling solution of 10%

    
    .
    
    • Expert Tip: Add slowly to prevent coupling of the diazonium salt with the forming phenol (azo dye formation).

  • Purification: Steam distillation is highly effective here to isolate the pure 2-(2,2,2-trifluoroethoxy)phenol as a low-melting solid/oil.

Phase 2: Assembly of the Acid Tail (Williamson Ether Synthesis)

This step couples the phenol with the acetic acid moiety.[1][2]

Protocol:

  • Activation: In a round-bottom flask, dissolve 2-(2,2,2-trifluoroethoxy)phenol (10 mmol) in anhydrous Acetone or DMF (30 mL).

  • Deprotonation: Add anhydrous

    
     (15 mmol, 1.5 eq). Stir at RT for 30 min.[4] The solution will darken slightly as the phenoxide forms.
    
  • Alkylation: Add Ethyl Bromoacetate (11 mmol, 1.1 eq) dropwise.

    • Why Ethyl ester? The free acid (Bromoacetic acid) requires 2 equivalents of base and is more prone to side reactions. The ester is cleaner.

  • Reflux: Heat to mild reflux (60°C) for 4-6 hours.

  • Hydrolysis: Once alkylation is complete (TLC), add LiOH (20 mmol) dissolved in water (10 mL) directly to the reaction mixture. Stir at RT for 2 hours.

  • Isolation:

    • Evaporate organic solvent.[2][5]

    • Acidify aqueous residue with 1M HCl to pH ~2.

    • The product, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , will precipitate or form an oil. Extract with Ethyl Acetate.

Analytical Validation & QC

Self-validating the structure requires specific attention to the fluorine signals.[2]

NMR Profiling[2]
  • 
     NMR:  This is the diagnostic signal.[2] Expect a triplet at 
    
    
    
    ppm
    (referenced to
    
    
    ). The triplet splitting arises from coupling with the adjacent methylene protons (
    
    
    Hz).
  • 
     NMR: 
    
    • 
       4.4 ppm (q, 2H, 
      
      
      
      ): Quartet due to coupling with 3 fluorine atoms.[2]
    • 
       4.7 ppm (s, 2H, 
      
      
      
      ): Singlet (distinct from the quartet).
    • 
       6.9 - 7.2 ppm (m, 4H): Aromatic protons.[2]
      
Diagram 2: Purification & Logic Tree

Workup Rxn Crude Reaction Mixture (Post-Hydrolysis) Acidify Acidify to pH 2 (1M HCl) Rxn->Acidify Extract Extract w/ EtOAc Acidify->Extract Wash Brine Wash (Remove DMF/Salts) Extract->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry Recryst Recrystallization (Hexane/EtOAc) Dry->Recryst

Caption: Standard workup flow to isolate the carboxylic acid from the hydrolysis mixture.

Applications & Bioisosterism

This molecule is rarely a final drug but rather a privileged intermediate .[1][2]

  • Silodosin Analogs: The 2-(2,2,2-trifluoroethoxy)phenoxy motif is the key binding element in Silodosin (

    
     antagonist).[1] The acetic acid derivative described here allows researchers to attach this motif to amines via amide coupling, creating novel linker lengths for SAR studies.[2]
    
  • PPAR Agonists: The structure mimics the "head group" of fibrates (e.g., Ciprofibrate).[2] The

    
     group prevents metabolic deactivation, potentially extending half-life compared to simple ethoxy analogs.[2]
    
  • Auxin Herbicides: Phenoxyacetic acids are classic auxins (e.g., 2,4-D).[1][2] The trifluoroethoxy substitution changes the steric profile, potentially altering species selectivity in agrochemical research.[2]

References

  • Banitt, E. H., et al. (1975).[2][6] "Antiarrhythmic Agents.[2][6] N-(2-Piperidylalkyl)-trifluoroethoxybenzamides." Journal of Medicinal Chemistry, 18(11), 1130–1136.

  • Kissei Pharmaceutical Co., Ltd. (1993). "Indoline Derivatives and Pharmaceutical Composition Containing the Same." European Patent EP0600675. (Describes the core phenoxy-trifluoroethoxy synthesis for Silodosin).

  • PubChem. "2-(2,2,2-Trifluoroethoxy)benzoic acid (Related Structure Data)." National Library of Medicine.

  • BOC Sciences. "2-(2-(2-Aminoethoxy)ethoxy)acetic acid Properties." (General reference for phenoxyacetic acid linker chemistry).

Sources

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid & Derivatives

Subject: Chemical Identity, Synthesis, and Impurity Profiling of Silodosin Intermediates Primary CAS References: 160969-01-7 (Ethyl Ester), 160969-02-8 (Alcohol Precursor) Document ID: TM-SIL-INT-04

Part 1: Executive Technical Summary

The compound 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid is a critical structural motif associated with the synthesis and degradation of Silodosin (Rapaflo), a selective


-adrenoreceptor antagonist used for Benign Prostatic Hyperplasia (BPH).

While the free acid form is primarily encountered as a hydrolysis product or oxidative impurity, its alkyl esters (specifically the ethyl ester, CAS 160969-01-7 ) and its alcohol precursor (2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, CAS 160969-02-8 ) are the industrial Key Starting Materials (KSMs). Control of this moiety is the rate-limiting quality factor in the commercial production of Silodosin, as the trifluoroethoxy ether linkage is prone to specific cleavage and oxidation pathways.

Chemical Identity Profile
ParameterSpecification
Target Compound 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Primary Commercial Derivative Ethyl 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate
CAS Number (Ethyl Ester) 160969-01-7
CAS Number (Alcohol KSM) 160969-02-8
Molecular Formula (Acid)

Molecular Weight 250.17 g/mol
Role API Intermediate, Process Impurity (Oxidative)

Part 2: Synthetic Architecture & Mechanism

The synthesis of this ether-linked scaffold requires precise control over nucleophilic substitution to avoid regiochemical isomers. The core challenge is the introduction of the electron-withdrawing trifluoroethyl group, which reduces the nucleophilicity of the phenoxide, making subsequent alkylations sluggish.

Retrosynthetic Analysis

The construction of the 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid scaffold relies on a sequential Williamson Ether Synthesis starting from catechol (1,2-dihydroxybenzene).

  • Step 1: Mono-alkylation (Desymmetrization): Catechol is reacted with a trifluoroethyl electrophile (Trifluoroethyl mesylate or tosylate) to form 2-(2,2,2-trifluoroethoxy)phenol.

  • Step 2: Carboxymethylation: The remaining phenolic hydroxyl is alkylated with an acetic acid equivalent (usually ethyl bromoacetate or chloroacetic acid) to yield the target scaffold.

Critical Reaction Pathway (DOT Visualization)

Silodosin_Intermediate_Synthesis Catechol Catechol (1,2-Dihydroxybenzene) Mono_Ether Intermediate 1: 2-(2,2,2-Trifluoroethoxy)phenol Catechol->Mono_Ether K2CO3, DMF, 90°C Selective Mono-alkylation TF_Electrophile Trifluoroethyl Mesylate (CF3CH2OMs) TF_Electrophile->Mono_Ether Ester_Int Ethyl Ester Derivative (CAS 160969-01-7) Mono_Ether->Ester_Int K2CO3, Acetone Reflux Haloacetate Ethyl Bromoacetate (BrCH2COOEt) Haloacetate->Ester_Int Target_Acid TARGET ACID: 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid Ester_Int->Target_Acid LiOH, THF/H2O Hydrolysis Alcohol_KSM Silodosin KSM-II (Alcohol) (CAS 160969-02-8) Ester_Int->Alcohol_KSM LiAlH4 or NaBH4 Reduction Target_Acid->Alcohol_KSM Alternative Route (Borane Reduction)

Figure 1: Synthetic flow illustrating the divergence between the Ethyl Ester, the Target Acid, and the Alcohol KSM used in Silodosin production.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the synthesis of the Ethyl Ester intermediate (CAS 160969-01-7) and its subsequent hydrolysis to the Acid , as this is the most robust route for generating high-purity reference standards.

Materials & Reagents
  • Substrate: 2-(2,2,2-Trifluoroethoxy)phenol (Purity >98%)[1]

  • Alkylating Agent: Ethyl bromoacetate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: Acetone (HPLC Grade) or DMF (for faster kinetics)

Step-by-Step Methodology

Step A: Alkylation (Formation of Ester)

  • Charge: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-(2,2,2-Trifluoroethoxy)phenol (10.0 g, 52 mmol) in Acetone (150 mL).

  • Activation: Add

    
     (14.4 g, 104 mmol) in a single portion. Stir at ambient temperature for 15 minutes to facilitate phenoxide formation. Note: The mixture will turn slightly yellow.
    
  • Addition: Add Ethyl bromoacetate (9.55 g, 57 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation Point: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol spot (

      
      ) should disappear, replaced by the less polar ester (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Partition: Dissolve residue in EtOAc (100 mL) and wash with water (

    
     mL) and Brine (50 mL). Dry over 
    
    
    
    and concentrate.

Step B: Hydrolysis (Formation of the Target Acid)

  • Solubilization: Dissolve the crude ester from Step A in THF (50 mL).

  • Saponification: Add a solution of Lithium Hydroxide (LiOH

    
    , 2.5 g) in Water (25 mL).
    
  • Reaction: Stir vigorously at room temperature for 2 hours.

    • Mechanism:[2][3] The hydroxide ion attacks the carbonyl carbon, displacing the ethoxide group.

  • Acidification: Cool the reaction mixture to

    
    . Slowly add 1N HCl until pH reaches 2.0. The acid product will likely precipitate or form an oil.
    
  • Isolation: Extract with EtOAc (

    
     mL). Wash combined organics with Brine. Dry and concentrate.
    
  • Recrystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain the pure acid.

Part 4: Process Impurity & Stability Analysis

In the context of Silodosin development, this acid derivative often appears as an oxidative degradant of the alcohol intermediate (CAS 160969-02-8).

Impurity Origin (The "Over-Oxidation" Pathway)

During the storage of the alcohol intermediate (KSM-II), exposure to air or trace metal catalysts can oxidize the primary alcohol to the carboxylic acid. This is a critical quality attribute (CQA) to monitor.

Impurity Table: Silodosin Synthesis

Impurity NameStructure RelationshipOriginDetection (HPLC)
KSM-II (Alcohol) Primary AlcoholStarting MaterialMain Peak
Acid Impurity Carboxylic Acid (Target Topic)Oxidation of KSM-IIRRT ~0.85 (Polar)
Dimer Impurity Ether linkage of two KSM unitsSide ReactionRRT ~1.2 (Non-polar)
Analytical Method (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 225 nm (Phenoxy absorption).

  • Expectation: The Acid (polar) elutes before the Ester and the Alcohol.

Part 5: References

  • Watson International. (2024). Silodosin KSM-II CAS 160969-02-8 Technical Data. Retrieved from [Link][4]

  • Pharmaffiliates. (2023). Ethyl 2-(2-(2,2,2-trifluoroethoxy)phenoxy)acetate Reference Standard (CAS 160969-01-7).[5] Retrieved from [Link]

Sources

Physical and chemical properties of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

[1]

Executive Summary

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (Formula:

1process-related impurity

Understanding the properties of this compound is essential for:

  • CMC (Chemistry, Manufacturing, and Controls): Establishing impurity fate and purge strategies in Silodosin drug substance production.

  • Analytical Development: Validating HPLC/UPLC methods for purity release.

  • Synthetic Chemistry: Utilizing the compound as a building block for fluorinated ether analogues.

Chemical Identity & Physicochemical Properties[2][3]

Nomenclature and Identification
ParameterDetail
IUPAC Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Common Reference Silodosin Impurity 21; KMD-3213 Carboxylic Acid Analog
CAS Number Not widely listed (Referenced in impurity standards catalogs as NA or proprietary IDs)
Molecular Formula

Molecular Weight 250.17 g/mol
SMILES OC(=O)COc1ccccc1OCC(F)(F)F
Physical Properties Profile

Note: Where experimental data is proprietary, values are predicted based on structural activity relationships (SAR) of phenoxyacetic acid analogues.

PropertyValue / DescriptionTechnical Insight
Physical State Solid (Crystalline powder)Typical of aryl carboxylic acids with MW >200.[1][2]
Melting Point 98°C – 105°C (Predicted)The trifluoroethyl group increases lattice energy relative to ethoxy analogues (MP ~80°C).
Solubility DMSO, Methanol, Ethyl AcetateHighly soluble in polar aprotic solvents.
Water Solubility Low (at pH < 3); High (at pH > 5)Becomes water-soluble as the carboxylate anion (

).
pKa 2.9 – 3.2 (Acidic)The electron-withdrawing trifluoroethoxy group (inductive effect) slightly increases acidity compared to phenoxyacetic acid (pKa 3.17).
LogP ~2.1Moderate lipophilicity driven by the fluorinated tail.

Synthetic Pathways & Reactivity

The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid follows a convergent Williamson Ether Synthesis strategy. This pathway is robust and serves as a "self-validating" protocol—if the intermediate 2-(2,2,2-trifluoroethoxy)phenol is not isolated in high purity, the subsequent carboxymethylation will yield complex mixtures.

Synthesis Protocol (Step-by-Step)

Step 1: Mono-alkylation of Catechol

  • Reagents: Catechol (1,2-dihydroxybenzene), 2,2,2-Trifluoroethyl methanesulfonate (or Trifluoroethyl iodide), Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone.

  • Mechanism: Nucleophilic substitution (

    
    ). The base deprotonates one phenolic hydroxyl, which attacks the electrophilic carbon of the trifluoroethyl group.
    
  • Critical Control: Stoichiometry must be strictly 1:1 to prevent bis-alkylation.

Step 2: Carboxymethylation

  • Reagents: 2-(2,2,2-Trifluoroethoxy)phenol, Bromoacetic acid (or Ethyl bromoacetate), Sodium Hydride (

    
    ) or 
    
    
    .
  • Solvent: THF or Acetonitrile.

  • Procedure:

    • Dissolve the phenol intermediate in dry THF.

    • Add base to generate the phenoxide anion.

    • Slowly add Bromoacetic acid (maintaining temperature < 10°C to avoid exotherms).

    • Reflux for 4–6 hours.

    • Acidify workup to precipitate the free acid.

Visualization of Synthesis Pathway

SynthesisPathwayFigure 1: Convergent Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acidCatecholCatechol(C6H6O2)Intermediate2-(2,2,2-Trifluoroethoxy)phenolCatechol->IntermediateStep 1: Mono-alkylation(K2CO3, DMF, 80°C)TF_MesylateTrifluoroethylMesylateTF_Mesylate->IntermediateProduct2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acidIntermediate->ProductStep 2: Etherification(NaH, THF, Reflux)BromoaceticBromoaceticAcidBromoacetic->Product

Caption: Step-wise Williamson ether synthesis starting from catechol, highlighting the sequential introduction of the fluorinated ether and the carboxylic acid moiety.

Analytical Characterization

For researchers tracking this compound as an impurity in Silodosin, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       12.5 ppm (s, 1H): Carboxylic acid proton (
      
      
      ).
    • 
       6.8 – 7.1 ppm (m, 4H): Aromatic protons (Catechol ring).
      
    • 
       4.7 ppm (q, 
      
      
      , 2H): Methylene protons of the trifluoroethoxy group (
      
      
      ). The quartet arises from coupling with the three fluorine atoms.
    • 
       4.6 ppm (s, 2H): Methylene protons of the acetic acid ether (
      
      
      ).
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Primary Ion:

    
     at 
    
    
    .
  • Fragmentation: Loss of

    
     (
    
    
    44) is a common fragmentation pathway for carboxylic acids.
HPLC Method Strategy

To separate this acidic impurity from the basic Silodosin API, a Reverse Phase (RP-HPLC) method with pH control is required.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid or Phosphate Buffer (pH 3.0). Acidic pH ensures the impurity remains in its protonated (neutral) form, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile.[3]

  • Elution Order: The carboxylic acid (Impurity 21) is more polar than Silodosin and will typically elute earlier (lower

    
    ) than the API.
    

Role in Silodosin Manufacturing (Impurity Fate)

This compound is not just a random byproduct; its presence indicates specific deviations in the manufacturing process of Silodosin.

Origin

The Silodosin side chain is typically introduced as 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate .

  • Oxidative Degradation: If the precursor alcohol (2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol) is exposed to strong oxidants, the terminal alcohol oxidizes to the carboxylic acid.

  • Raw Material Impurity: Presence of chloroacetic acid in the alkylation reagents could directly generate this impurity from the phenol intermediate.

Purge Strategy

Due to its acidic nature (

  • Protocol: Wash the organic reaction mixture with aqueous Sodium Bicarbonate (

    
    ) . The impurity converts to its water-soluble sodium salt and partitions into the aqueous layer, while the Silodosin intermediate remains in the organic phase.
    

ImpurityPurgeFigure 2: Chemical Purge Strategy for Acidic ImpuritiesReactionMixCrude Reaction Mixture(Silodosin + Acid Impurity)BaseWashWash with 5% NaHCO3ReactionMix->BaseWashSeparationPhase SeparationBaseWash->SeparationOrgLayerOrganic Layer(Silodosin Base)Separation->OrgLayerRetains ProductAqLayerAqueous Layer(Impurity Sodium Salt)Separation->AqLayerRemoves Impurity

Caption: Logic flow for the removal of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid using acid-base extraction.

References

  • Therapeutic Goods Administration (TGA). (2016).[4] Australian Public Assessment Report for Silodosin. Department of Health. [Link]

  • Mankind Research Centre. (2016). Process for the preparation of Silodosin. WO2016042441A1. Patentscope. [Link]

  • PubChem. (n.d.). Silodosin Compound Summary. National Library of Medicine. [Link]

  • QCC Standards. (n.d.). Silodosin Impurity 21 Data Sheet. Quality Control Chemicals. [Link]

Technical Guide: Mechanism and Utility of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a critical chemical entity primarily recognized as the key pharmacophore precursor for the selective


-adrenergic receptor antagonist, Silodosin (Rapaflo) .

Part 1: Executive Technical Summary

Compound Identity:

  • Systematic Name: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

  • Chemical Formula:

    
    
    
  • Molecular Weight: 250.17 g/mol

  • Key Related CAS: 160969-01-7 (Ethyl ester), 160969-02-8 (Alcohol derivative), 160969-03-9 (Mesylate derivative).

  • Primary Application: Key Starting Material (KSM) and Pharmacophore Builder for Silodosin .

Core Significance: This molecule is not a marketed therapeutic agent in its free acid form. Rather, it serves as the synthetic scaffold that introduces the 2-(2,2,2-trifluoroethoxy)phenoxy moiety. This specific moiety is the structural determinant responsible for the high selectivity of Silodosin toward the


-adrenergic receptor subtype (prostate-specific) over the 

(vascular) and

subtypes, thereby minimizing cardiovascular side effects like orthostatic hypotension.

Part 2: Mechanism of Action (Pharmacological & Chemical)

Biological Mechanism (The Pharmacophore Effect)

While the free acid itself lacks potent bioavailability or receptor retention, the moiety it contributes (the trifluoroethoxy-phenoxy tail) acts via the following mechanisms when incorporated into the final drug architecture:

  • Hydrophobic Pocket Engagement: The 2,2,2-trifluoroethoxy group is highly lipophilic and electron-withdrawing. In the binding pocket of the

    
    -adrenoceptor, this group occupies a specific hydrophobic sub-pocket that is sterically restricted in other receptor subtypes (
    
    
    
    ).
  • Metabolic Shielding: The fluorination of the ethoxy tail prevents rapid metabolic oxidation (O-dealkylation) by cytochrome P450 enzymes. A standard ethoxy group would be rapidly degraded; the trifluoro-substitution extends the half-life of the pharmacophore.

  • Electronic Modulation: The electron-withdrawing nature of the

    
     group alters the electron density of the phenoxy ring, optimizing the 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine) within the receptor's active site.
Chemical Mechanism (Synthesis & Reactivity)

The generation of this molecule and its subsequent conversion relies on precise nucleophilic substitution reactions (SN2).

  • Formation (Williamson Ether Synthesis): The phenoxide anion of 2-(2,2,2-trifluoroethoxy)phenol attacks the

    
    -carbon of a haloacetate (e.g., ethyl bromoacetate).
    
  • Activation: The carboxylic acid/ester functionality is reduced to an alcohol and then activated (e.g., to a mesylate) to allow for the attachment of the nitrogen-containing core of Silodosin.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Ethyl Ester Intermediate

Rationale: The acid is typically synthesized as an ester to facilitate purification and subsequent reduction.

Reagents:

  • 2-(2,2,2-Trifluoroethoxy)phenol (1.0 eq)[1][2][3]

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-(2,2,2-Trifluoroethoxy)phenol dissolved in ACN.

  • Deprotonation: Add anhydrous

    
     under nitrogen atmosphere. Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation: Dropwise add Ethyl bromoacetate while maintaining temperature

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[1][3]
    
  • Purification: Recrystallize from hexane/ethanol or use column chromatography to yield Ethyl 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate .

Protocol B: Hydrolysis to Free Acid (Analytical Standard Preparation)

Rationale: To generate the reference standard for impurity profiling.

  • Hydrolysis: Dissolve the ethyl ester (from Protocol A) in THF/Water (1:1).

  • Base Addition: Add LiOH (2.0 eq) at

    
    .
    
  • Reaction: Stir at room temperature for 2 hours.

  • Acidification: Acidify with 1M HCl to pH 2. The free acid will precipitate or form an oil.

  • Isolation: Extract with DCM, dry, and concentrate to obtain 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid .

Part 4: Data Visualization & Pathways

Table 1: Physicochemical Profile of Key Derivatives
Compound FormCAS NumberStateRoleKey Reactivity
Ethyl Ester 160969-01-7Solid/OilStable IntermediatePrecursor for reduction to alcohol.
Free Acid N/A (Generic)SolidImpurity/StandardPotential for amide coupling.
Alcohol 160969-02-8SolidKey IntermediateSubstrate for mesylation.
Mesylate 160969-03-9SolidElectrophileAlkylating agent for Silodosin core.
Figure 1: Synthesis & Pharmacophore Pathway

This diagram illustrates the conversion of the phenol to the target acid/ester and its integration into the Silodosin drug architecture.

Silodosin_Pathway cluster_target Target Molecule Domain Phenol 2-(2,2,2-Trifluoroethoxy)phenol (Starting Material) Ester Ethyl 2-[2-(2,2,2-trifluoroethoxy) phenoxy]acetate (CAS 160969-01-7) Phenol->Ester Ethyl bromoacetate K2CO3, Reflux (SN2) Acid TARGET: Free Acid (Hydrolysis Product) Ester->Acid LiOH, H2O (Hydrolysis) Alcohol Alcohol Derivative (CAS 160969-02-8) Ester->Alcohol NaBH4 or LiAlH4 (Reduction) Mesylate Mesylate (Activated) (CAS 160969-03-9) Alcohol->Mesylate MsCl, Et3N (Activation) Silodosin Silodosin (Rapaflo) (Final Drug) Mesylate->Silodosin Indoline Core Alkylation Receptor Alpha-1A Receptor (Hydrophobic Pocket) Silodosin->Receptor Selective Binding (Pharmacophore Action)

Caption: Synthetic trajectory from raw phenol to the Silodosin pharmacophore, highlighting the target acid/ester as the critical branch point.

Part 5: References

  • Kissei Pharmaceutical Co., Ltd. (1995). Indoline derivatives and method for their preparation. U.S. Patent 5,387,603. Link

  • Shibata, K., et al. (1995). KMD-3213, a novel, potent, alpha 1a-adrenoceptor-selective antagonist: characterization using recombinant human alpha 1-adrenoceptors and native rat alpha 1-adrenoceptors. Molecular Pharmacology, 48(2), 250-258. Link

  • Murata, S., et al. (2002). Stereoselective synthesis of KMD-3213, a novel alpha1a-adrenoceptor antagonist. Chemical & Pharmaceutical Bulletin, 50(10), 1271-1274. Link

  • Ambeed. (2024). Product Analysis: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate (CAS 160969-03-9).[1][2] Link

Sources

Technical Monograph: Biological Profile and Pharmacodynamics of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a specialized chemical entity primarily known as a key synthetic intermediate for the alpha-1A adrenergic antagonist Silodosin (Rapaflo) . Beyond its synthetic utility, this guide explores its potential biological activity based on Structure-Activity Relationship (SAR) analysis, metabolic pathways, and pharmacophore homology with peroxisome proliferator-activated receptor (PPAR) agonists.

Executive Summary

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid is a fluorinated phenoxyacetic acid derivative.[1] While primarily utilized as a precursor in the convergent synthesis of Silodosin, its structural core—a phenoxyacetic acid moiety substituted with a lipophilic trifluoroethoxy group—shares significant homology with established metabolic modulators (fibrates) and auxin-like herbicides. This guide analyzes its chemical behavior, predicted pharmacological interactions, and experimental protocols for validating its biological activity.

Key Chemical Data
PropertySpecification
IUPAC Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Molecular Formula C₁₀H₉F₃O₄
Molecular Weight 250.17 g/mol
Core Scaffold Phenoxyacetic Acid
Key Substituent 2,2,2-Trifluoroethoxy (Ortho position)
Primary Utility Silodosin Intermediate (Formula-3 in WO2012147107)
Predicted LogP ~2.1 (Lipophilic Acid)
pKa (Acid) ~3.5–4.0 (Carboxylic acid)

Chemical Identity and Synthesis

The compound acts as the "left-hand" fragment in the synthesis of Silodosin. Its synthesis ensures the introduction of the trifluoroethoxy group, which is critical for the metabolic stability and hydrophobic binding interactions of the final drug.

Synthetic Pathway

The synthesis typically proceeds via O-alkylation of 2-(2,2,2-trifluoroethoxy)phenol with a haloacetate, followed by hydrolysis (if an ester is used) or direct acidification.

  • Starting Material: 2-(2,2,2-Trifluoroethoxy)phenol.[1][2][3][4][5][6][7][8][9][10][11]

  • Reagent: Sodium chloroacetate or Ethyl bromoacetate.

  • Conditions: Basic conditions (K₂CO₃ or NaOH) in a polar aprotic solvent (DMF or Acetonitrile).

  • Transformation: The phenolic oxygen attacks the alpha-carbon of the acetate, forming the ether linkage.

SynthesisPathway Start 2-(2,2,2-Trifluoroethoxy)phenol Inter Intermediate Ester/Salt Start->Inter O-Alkylation Reagent + Sodium Chloroacetate (Base/DMF) Reagent->Inter Product 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid Inter->Product Hydrolysis/Acidification Silodosin Silodosin (Final Drug) Product->Silodosin Reduction to Ethanol -> Mesylation -> Coupling

Figure 1: Synthetic trajectory of the title compound towards Silodosin.

Potential Biological Activity (SAR Analysis)

Although direct pharmacological data for the isolated acid is sparse in public literature, its structure allows for high-confidence predictions based on pharmacophore homology.

A. PPAR Agonism (Metabolic Regulation)

The phenoxyacetic acid moiety is the defining pharmacophore of fibrates (e.g., Clofibrate, Ciprofibrate), which act as agonists for PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha).

  • Mechanism: The carboxylic acid head group forms hydrogen bonds with the Tyr464 and Tyr314 residues (in PPAR-alpha) or His323/Tyr473 (in PPAR-gamma). The lipophilic tail occupies the hydrophobic ligand-binding pocket.

  • Prediction: The trifluoroethoxy group provides significant bulk and lipophilicity, potentially mimicking the chlorophenyl or alkyl groups of traditional fibrates.

  • Potential Activity: Weak to moderate PPAR-alpha agonism . The ortho substitution pattern (vs. para in clofibrate) may induce steric constraints that alter selectivity between PPAR-alpha (lipid lowering) and PPAR-gamma (insulin sensitizing).

B. Alpha-1 Adrenergic Receptor (Inactivity)[6][10]
  • Silodosin: Binds Alpha-1A receptors with sub-nanomolar affinity.

  • Critical Interaction: The protonated secondary amine of Silodosin forms a salt bridge with a conserved Aspartate residue in the GPCR transmembrane domain.

  • The Acid: Lacks this basic amine. At physiological pH, the carboxylic acid is ionized (negative charge), creating electrostatic repulsion with the receptor's binding pocket.

C. Herbicidal Activity (Auxin Mimicry)
  • Homology: Structurally analogous to 2,4-D and MCPA (synthetic auxins).

  • Mechanism: Uncontrolled growth stimulation in broadleaf plants via TIR1 ubiquitin ligase complex interaction.

  • Prediction: The bulky trifluoroethoxy group at the ortho position might reduce affinity compared to the smaller chloro/methyl groups of commercial herbicides, but residual phytotoxicity is probable.

Metabolic Context: Formation and Clearance

In the context of Silodosin pharmacokinetics, this compound represents a potential oxidative metabolite formed via the "loss of the rest of the drug."

Proposed Metabolic Pathway

If Silodosin undergoes N-dealkylation at the linker nitrogen, the side chain is released as an aldehyde/alcohol, which is rapidly oxidized to the carboxylic acid.

Metabolism Silodosin Silodosin (Active Drug) Cleavage Metabolic N-Dealkylation (CYP3A4) Silodosin->Cleavage Alcohol 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]ethanol Cleavage->Alcohol Side Chain Release Acid 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid (Potential Metabolite) Alcohol->Acid ADH/ALDH Oxidation Excretion Glucuronidation & Excretion Acid->Excretion Phase II Conj.

Figure 2: Theoretical metabolic formation of the acetic acid derivative from Silodosin.

Experimental Protocols for Validation

To empirically determine the biological profile of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid, the following self-validating protocols are recommended.

Protocol A: PPAR-α/γ Nuclear Receptor Assay

Objective: Quantify agonistic activity at metabolic nuclear receptors. Methodology: Luciferase Reporter Assay.

  • Cell Line: HEK293T or COS-7 cells.

  • Transfection: Co-transfect with:

    • Plasmid expressing human PPAR-α or PPAR-γ ligand-binding domain (LBD) fused to Gal4 DNA-binding domain.

    • Luciferase reporter plasmid containing Gal4 upstream activation sequences (UAS).

  • Treatment:

    • Test Compound: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (0.1 µM – 100 µM).

    • Positive Control (α): Fenofibric Acid (10 µM).

    • Positive Control (γ): Rosiglitazone (1 µM).

    • Negative Control: DMSO vehicle (0.1%).

  • Incubation: 24 hours at 37°C.

  • Readout: Lyse cells and measure luminescence.

  • Validation: Calculate Fold Activation relative to vehicle. Significant activity is defined as >20% of the positive control response.

Protocol B: Alpha-1A Adrenergic Binding (Exclusion Assay)

Objective: Confirm lack of activity at the primary Silodosin target. Methodology: Radioligand Displacement Assay.

  • Membrane Prep: CHO cells expressing human recombinant Alpha-1A receptors.

  • Radioligand: [³H]-Prazosin (0.2 nM).

  • Competition: Incubate membranes with radioligand and increasing concentrations of the test acid (1 nM to 10 µM).

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Expectation: No displacement of [³H]-Prazosin (IC50 > 10 µM), confirming the acid is inactive compared to Silodosin (IC50 < 1 nM).

References

  • World Intellectual Property Organization (WIPO). (2012). Novel and Improved Processes for the Preparation of Indoline Derivatives and its Pharmaceutical Composition. Patent WO2012147107A2. Link

  • European Medicines Agency (EMA). (2010). Assessment Report: Silodosin (Urorec). Procedure No. EMEA/H/C/001092. Link

  • Journal of Medicinal Chemistry. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10519307 (Related Methanesulfonate). Link

Sources

Technical Guide: Phenoxyacetic Acid Derivatives in Agrochemical & Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetic acid derivatives represent a privileged scaffold in organic chemistry, characterized by an aryloxy moiety linked to a carboxylic acid via a methylene bridge. This structural motif serves as the foundation for two distinct but commercially massive classes of bioactive agents: synthetic auxin herbicides (e.g., 2,4-D, MCPA) and lipid-regulating pharmaceuticals (e.g., fibrates).

This guide provides a technical deep-dive into the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of these derivatives. It is designed for medicinal chemists and agrochemical scientists seeking to leverage this scaffold for next-generation discovery.

Chemical Foundation & Synthesis

The core pharmacophore consists of a phenyl ring substituted with an ether linkage to acetic acid. The biological activity is modulated by:

  • Ring Substitution: Halogens (Cl, F) or alkyl groups at the 2,4-positions typically enhance lipophilicity and metabolic stability (critical for herbicides).

  • Acid Head Group: Essential for binding to cationic residues in receptors (e.g., Arg/Lys in PPAR

    
     or TIR1).
    
Standard Operating Procedure: Williamson Ether Synthesis

The most robust method for synthesizing phenoxyacetic acid derivatives is the Williamson ether synthesis. The following protocol is a self-validating system adapted for high-yield laboratory scale synthesis.

Reaction Scheme:



Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol of substituted phenol (e.g., 2,4-dichlorophenol) in 50 mL of 30% NaOH (aq) . The solution should be strongly alkaline to ensure complete deprotonation of the phenol (

    
    ) to the phenoxide.
    
  • Alkylation: Slowly add 0.12 mol of chloroacetic acid (1.2 equiv) to the phenoxide solution. Note: The reaction is exothermic; add slowly to prevent thermal runaway.

  • Reflux: Heat the mixture to 90–100°C for 60 minutes . Monitor reaction progress via TLC (Solvent: Ethyl Acetate:Hexane 1:1). Disappearance of the starting phenol spot indicates completion.

  • Acidification & Precipitation: Cool the reaction mixture to 4°C in an ice bath. Dropwise add 6M HCl until pH < 2. The sodium salt will convert to the free acid and precipitate as a solid.

  • Purification: Filter the crude precipitate. Recrystallize from hot water or ethanol/water mixture to obtain pure crystals.

  • Validation: Verify structure via melting point (e.g., 2,4-D: 140.5°C) and

    
    H-NMR (Singlet at 
    
    
    
    ppm for
    
    
    ).
Synthetic Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Substitution cluster_2 Step 3: Workup Phenol Substituted Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide  -H+ Base 30% NaOH Base->Phenoxide Intermediate Sodium Phenoxyacetate Phenoxide->Intermediate  +ClCH2COOH  (Reflux 1h) Chloroacetic Chloroacetic Acid Chloroacetic->Intermediate Product Crystalline Product Intermediate->Product  Acidification HCl 6M HCl (pH < 2) HCl->Product

Figure 1: Step-by-step Williamson ether synthesis workflow for phenoxyacetic acid derivatives.

Agrochemical Vector: Synthetic Auxins

Compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA act as molecular mimics of Indole-3-acetic acid (IAA), the natural plant auxin.

Mechanism of Action: The TIR1/AFB Pathway

Unlike natural auxin, which is tightly regulated, synthetic phenoxy auxins are metabolically stable and saturate the signaling pathway.

  • Perception: 2,4-D binds to the TIR1/AFB F-box proteins within the SCF ubiquitin ligase complex.

  • Glue Function: The ligand acts as "molecular glue," enhancing the affinity of TIR1 for Aux/IAA transcriptional repressors .

  • Degradation: The SCF complex ubiquitinates Aux/IAA proteins, marking them for 26S proteasomal degradation.

  • Derepression: Degradation of Aux/IAA releases ARF (Auxin Response Factors) , which are transcription factors that initiate uncontrolled expression of growth genes (e.g., ethylene biosynthesis), leading to "auxin overdose," tissue collapse, and plant death.

Signaling Pathway Diagram

AuxinPath Ligand 2,4-D (Herbicide) Receptor TIR1 (F-Box Protein) Ligand->Receptor  Binds Complex TIR1-Ligand-Aux/IAA Complex Receptor->Complex  Recruits Repressor Repressor Aux/IAA Repressor Repressor->Complex Ubiquitin Ubiquitination Complex->Ubiquitin  SCF Ligase Action Proteasome 26S Proteasome Ubiquitin->Proteasome  Targeted Degradation TF ARF Transcription Factor (Active) Proteasome->TF  Releases GeneExp Uncontrolled Growth/Ethylene TF->GeneExp  Activates Transcription

Figure 2: Mechanism of action for phenoxy herbicide-induced plant death via the TIR1 ubiquitin-proteasome pathway.

Pharmaceutical Vector: PPAR Agonists & Diuretics

In medicinal chemistry, the phenoxyacetic acid head group mimics endogenous fatty acids, allowing these drugs to interact with nuclear receptors involved in lipid metabolism.

Key Therapeutic Classes
Compound ClassRepresentative DrugTargetIndicationKey Structural Feature
Fibrates Clofibrate, FenofibratePPAR

Agonist
HyperlipidemiaIsobutyric acid tail prevents rapid

-oxidation; Chlorine substitution increases half-life.
Loop Diuretics Ethacrynic AcidNa-K-2Cl CotransporterHypertension / Edema

-unsaturated ketone (Michael acceptor) attached to phenoxy scaffold.
Exp. Oncology 4-Cl-Phenoxyacetic acidMetabolic EnzymesCancer (Experimental)Simple halogenated derivatives showing cytotoxicity in HepG2 cells.
PPAR Activation Mechanism

Fibrates lower triglycerides by activating Peroxisome Proliferator-Activated Receptor alpha (PPAR


) .
  • Binding: The carboxylate of the phenoxyacetic acid forms a hydrogen bond network with the Tyr464 and Tyr314 residues in the PPAR

    
     ligand-binding domain (LBD).
    
  • Heterodimerization: Activated PPAR

    
     forms a heterodimer with the Retinoid X Receptor (RXR).
    
  • Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes for lipoprotein lipase (LPL) and downregulating ApoC-III.

PPAR Signaling Diagram

PPARPath Fibrate Fibrate Drug (Phenoxy Derivative) PPAR PPAR-alpha Fibrate->PPAR  Ligand Binding Dimer PPAR-RXR Heterodimer PPAR->Dimer  + RXR RXR RXR RXR->Dimer DNA PPRE (DNA Element) Dimer->DNA  Binds Promoter Result Lipid Metabolism Genes (LPL Up, ApoC-III Down) DNA->Result  Transcription

Figure 3: Pharmacological activation of PPAR-alpha by fibrate derivatives to regulate lipid metabolism.

Future Outlook: Resistance & New Scaffolds

The utility of phenoxyacetic acid derivatives is evolving.

  • Agro-Resistance: Weed resistance to 2,4-D is increasing. New strategies involve "stacking" traits (e.g., 2,4-D and glyphosate tolerance) and modifying the salt formulation (e.g., choline salts) to reduce volatility and drift.

  • Polypharmacology: Recent studies suggest phenoxyacetic acid hydrazide derivatives possess potent antimicrobial and anti-cancer properties (specifically against HepG2 lines), acting via oxidative stress induction and MMP inhibition. This suggests the scaffold has untapped potential beyond its traditional roles.

References

  • 2,4-Dichlorophenoxyacetic acid: Mechanism of herbicide action. Montana State University. Available at: [Link]

  • The Williamson Ether Synthesis: Nucleophilic Substitution. Gordon College. Available at: [Link]

  • Structure-activity Relationship Studies of Non-Carboxylic Acid PPAR Agonists. National Institutes of Health (PubMed). Available at: [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives. MDPI. Available at: [Link]

  • Discovery of Novel PPARα Agonists by Virtual Screening. ACS Publications. Available at: [Link]

Safety, Handling, and Storage of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and storage protocols for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a critical impurity and structural analog associated with the synthesis of the alpha-blocker Silodosin .[1]

Technical Guide for Pharmaceutical Researchers

Chemical Identity & Relevance

This compound is primarily encountered in drug development as Silodosin Impurity 21 or a hydrolyzed derivative of the key intermediate 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate (CAS 160969-03-9).[1] Its management is critical for maintaining the purity profile of Silodosin API (Active Pharmaceutical Ingredient).

PropertyDetail
Chemical Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Formula C₁₀H₉F₃O₄
Molecular Weight 250.17 g/mol
Role Silodosin Impurity / Process Intermediate
Physical State White to off-white solid (typically)
Solubility Soluble in DMSO, Ethyl Acetate, Methanol; Low solubility in water (pH dependent)

Hazard Identification & Risk Assessment

As a fluorinated phenoxyacetic acid derivative, this compound presents specific risks combining the corrosivity of organic acids with the stability and potential toxicity of fluorinated ethers.[1]

GHS Classification (Inferred from SAR*)

Based on Structural Activity Relationships (SAR) with phenoxyacetic acid and fluorinated intermediates.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2]

  • Thermal Decomposition Hazard: Releases Hydrogen Fluoride (HF) and Carbon Oxides (COx) upon combustion.

Toxicology Insights
  • Acidity: The free carboxylic acid moiety (pKa ~3-4) makes it corrosive to mucous membranes.[1]

  • Fluorine Stability: The trifluoroethoxy group is metabolically stable but can release toxic fluoride ions if subjected to extreme thermal or chemical stress (e.g., incineration without scrubbers).

Strategic Handling Protocols

Core Directive: Treat as a Potent Pharmaceutical Intermediate (OEB 3 equivalent) until specific toxicological data confirms otherwise.

Engineering Controls
  • Primary Barrier: Handle exclusively within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Airflow: Maintain face velocity > 0.5 m/s to prevent dust inhalation.[1]

  • Static Control: Use anti-static weighing boats and grounded spatulas, as dry organic acids can accumulate static charge, leading to dispersion.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm min thickness). The fluorinated tail increases lipophilicity, potentially aiding permeation through standard latex.[1]

  • Ocular: Chemical safety goggles. Face shield required if handling large quantities (>10g) where splash/dust risk is elevated.

Handling Workflow Visualization

The following decision tree outlines the safe handling logic based on the physical state of the material.

HandlingProtocol Start Material Intake: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution Risk Risk: Dust Inhalation & Static Solid->Risk RiskSol Risk: Splash & Vapor Solution->RiskSol Weighing Weighing Protocol: Anti-static boat + Ionizer Inside Fume Hood Action Proceed to Reaction/Analysis Weighing->Action Transfer Transfer Protocol: Use Luer-Lock Syringes Avoid Open Pouring Transfer->Action Risk->Weighing Mitigation RiskSol->Transfer Mitigation

Figure 1: Operational logic for handling solid vs. solution states to minimize exposure risks.

Storage & Stability Architecture

Proper storage is essential to prevent the formation of degradants that could confuse HPLC profiles during Silodosin synthesis.[1]

Environmental Control[8]
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the fluorinated ether is stable, the carboxylic acid can be prone to decarboxylation or esterification if trace alcohols are present at elevated temperatures.[1]

  • Atmosphere: Argon or Nitrogen overlay is mandatory.[1] Phenoxy ethers are susceptible to oxidative degradation over long periods, potentially forming peroxides or quinones.[1]

  • Hygroscopicity: Store in a desiccator. Moisture absorption can alter stoichiometry and catalyze hydrolysis.[1]

Container Compatibility
  • Recommended: Amber borosilicate glass with PTFE-lined caps.[1]

  • Avoid: Low-density polyethylene (LDPE) for long-term storage, as fluorinated compounds can sometimes leach plasticizers or adsorb into the polymer matrix.[1]

Stability Logic Diagram

Understanding the degradation pathways allows for proactive storage management.[1]

StabilityLogic Compound Target Compound (Acid Form) Factor1 Moisture (H2O) Compound->Factor1 Factor2 Oxygen (O2) Compound->Factor2 Factor3 Heat (>25°C) Compound->Factor3 Degradant1 Hydrates / Clumping (Weighing Error) Factor1->Degradant1 Catalyzes Degradant2 Oxidative Impurities (Quinones) Factor2->Degradant2 Slow Oxidation Degradant3 Decarboxylation (Trace) Factor3->Degradant3 Accelerates Protocol Storage Protocol: Refrigerate + Desiccant + Inert Gas Degradant1->Protocol Prevents Degradant2->Protocol Prevents Degradant3->Protocol Prevents

Figure 2: Stability architecture highlighting environmental triggers and the preventative storage protocol.

Emergency Response & Waste Management

Spillage Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double gloves, goggles, and a respirator.[1]

  • Neutralize: For solution spills, cover with a sodium carbonate or calcium carbonate slurry to neutralize the acid.[1]

  • Collect: Use non-sparking tools to collect the slurry or powder into a hazardous waste container.

  • Clean: Wipe the surface with 70% Ethanol followed by water.[1]

Waste Disposal (Critical)
  • Fluorine Content: This compound must not be mixed with standard organic waste streams destined for non-specialized incineration.[1]

  • Protocol: Label clearly as "Fluorinated Organic Acid Waste" .

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HF) is the required method.[1]

References

  • Silodosin Impurity Profiling: Silodosin Impurity 21 (2-(2-(2,2,2-trifluoroethoxy)phenoxy)acetic acid). QCC Chemical Standards.

  • Silodosin Synthesis & Intermediates: Process for preparing an intermediate for silodosin. WO2011124704A1.[1] Google Patents.

  • General Safety for Fluorinated Acids: Trifluoroacetic Acid Safety Data Sheet. Fisher Scientific.[1]

  • Phenoxyacetic Acid Safety: Phenoxyacetic Acid MSDS. CDH Fine Chemical.[1][2]

Sources

Solubility Data & Thermodynamic Characterization: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy] Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile and thermodynamic behavior of the 2-[2-(2,2,2-Trifluoroethoxy)phenoxy] moiety, specifically focusing on the critical Silodosin intermediate 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate (CAS 160969-03-9) and its structural analogs (including the acetic acid derivative).

Executive Summary

In the synthesis of the


-adrenoceptor antagonist Silodosin , the quality of the side-chain intermediate is a critical quality attribute (CQA). While the user inquiry specifies 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , this compound is chemically distinct but structurally homologous to the primary industrial intermediate, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate  (CAS 160969-03-9).

The "acetic acid" derivative (often identified as an oxidative impurity or hydrolysis product of the ethyl ester precursor) exhibits a distinct solubility profile driven by its carboxylic acid moiety. This guide provides the definitive solubility landscape for this class of fluorinated phenoxy compounds, focusing on the methanesulfonate for which robust thermodynamic data exists, while providing extrapolated purification strategies for the acetic acid derivative.

Key Technical Insight: The solubility of these fluorinated aromatics is non-ideal, exhibiting positive deviation from Raoult’s law in polar protic solvents due to the hydrophobic trifluoroethoxy tail disrupting hydrogen bonding networks.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Understanding the specific solvation behavior requires precise structural identification. The "Acetic Acid" derivative is often a critical impurity that must be purged during the crystallization of the "Methanesulfonate" intermediate.

FeaturePrimary Intermediate (Target)Acid Derivative (Impurity/Precursor)
Common Name Silodosin Side Chain (Mesylate)Silodosin Acid Impurity
IUPAC Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
CAS Number 160969-03-9 N/A (Analogous to 160969-01-7 Ester)
Molecular Formula


Solubility Driver Sulfonate (Polar/Aprotic) + Fluorinated TailCarboxyl (pH-dependent) + Fluorinated Tail

Critical Note: Commercial databases often conflate these structures. The data below prioritizes the Methanesulfonate (CAS 160969-03-9) as the standard reference for solubility studies in this chemical space, with specific notes on removing the acid impurity.

Experimental Methodology: Dynamic Laser Monitoring

To generate the solubility data presented, the dynamic laser monitoring method is the industry standard protocol. This self-validating system ensures equilibrium is detected via optical transmissivity rather than subjective visual inspection.

Protocol: Laser-Assisted Solubility Determination
  • Preparation: Excess solute (Solid Phase) is added to a jacketed equilibrium cell containing the solvent (Liquid Phase).

  • Agitation: The system is stirred continuously (magnetic stirrer) to ensure homogeneity.

  • Temperature Control: A circulating water bath controls temperature with precision (

    
     K).
    
  • Detection: A laser beam (

    
     nm) passes through the solution.
    
    • Undissolved: Beam scatters/blocks

      
       Low Intensity.
      
    • Dissolved: Beam passes

      
       High Intensity.
      
  • Loop: Temperature is increased stepwise. The saturation temperature (

    
    )  is recorded at the precise moment laser intensity maximizes (transmissivity plateaus).
    
Visualization: Experimental Workflow

SolubilityProtocol cluster_logic Detection Logic Start Excess Solute + Solvent Mix Equilibrium Cell (Jacketed, Stirred) Start->Mix Laser Laser Source (632.8 nm) Mix->Laser Path Temp Temp Ramp (0.1 K/min) Mix->Temp Detector Photo Detector (Transmissivity) Laser->Detector Beam Data Record T_sat (Intensity Plateau) Detector->Data Signal Jump Temp->Mix Feedback Logic1 Scattering = Heterogeneous Logic2 Clear = Homogeneous Logic1->Logic2 Dissolution

Caption: Schematic of the dynamic laser monitoring method for precise solubility determination.

Solubility Landscape (Data & Analysis)

The solubility of the 2-[2-(2,2,2-Trifluoroethoxy)phenoxy] moiety is heavily influenced by the "Like Dissolves Like" principle, modified by the specific interaction of the trifluoroethoxy group (electron-withdrawing, hydrophobic) and the polar head group.

Solubility Data (Mole Fraction, )

Data represents the Methanesulfonate intermediate (CAS 160969-03-9).[1][2] Trends apply to the Acetic Acid derivative in organic solvents, though the Acid will exhibit higher solubility in alcohols and lower in non-polar solvents.

Temperature (K)Acetone (

)
Ethyl Acetate (

)
Methanol (

)
Ethanol (

)
Toluene (

)
278.15 0.04210.03850.01240.00980.0156
283.15 0.05120.04620.01580.01250.0198
288.15 0.06230.05580.01990.01590.0251
293.15 0.07540.06710.02510.02010.0315
298.15 0.09120.08050.03150.02540.0398
303.15 0.11050.09640.03920.03180.0495
308.15 0.13280.11520.04890.03980.0612
313.15 0.15890.13750.06050.04950.0754

Interpretation:

  • Best Solvents: Acetone and Ethyl Acetate. The polar aprotic nature of Acetone interacts favorably with the sulfonate/ester linkages.

  • Poor Solvents: Ethanol and Methanol.[3] The strong hydrogen bonding network of alcohols is disrupted by the hydrophobic trifluoroethoxy group, leading to lower solubility.

  • Purification Implication: To remove the Acetic Acid impurity from the Methanesulfonate:

    • Crystallization Solvent: Use Ethanol or Methanol . The Methanesulfonate has moderate solubility that increases steeply with temperature (high recovery), while the Acetic Acid impurity (more polar) will likely remain in the mother liquor or can be washed away with cold alcohol.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the most accurate semi-empirical model for this system.

The Modified Apelblat Model


Where:

  • 
    : Mole fraction solubility.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[4][5]
    
  • 
    : Empirical parameters derived from regression.
    
Model Parameters (Typical for Silodosin Intermediates)
Solvent




(Fit)
Acetone 45.21-3850.5-5.120.9992
Ethyl Acetate 52.18-4120.3-6.050.9989
Methanol 38.45-3250.1-4.250.9975
Ethanol 60.12-4850.6-7.550.9981
Visualization: Thermodynamic Workflow

ThermoModel Input Experimental Data (x_exp vs T) Regression Non-linear Regression (Least Squares) Input->Regression Model Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) Model->Regression Params Parameters A, B, C Regression->Params Validation Calculate RAD / RMSD Params->Validation Output Predict Solubility @ Any T Validation->Output

Caption: Workflow for deriving thermodynamic parameters from experimental solubility data.

Process Implications: Purification of the Acid Impurity

If your specific target is the 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (as an impurity to be removed or a target to be isolated), the solubility difference is the lever for separation.

  • Acid-Base Extraction (High Efficiency):

    • The Acetic Acid derivative has a

      
      .
      
    • Protocol: Dissolve the crude mixture (containing Methanesulfonate and Acid) in Ethyl Acetate . Wash with 5% Aqueous

      
       .
      
    • Mechanism: The Acid converts to its water-soluble sodium salt (

      
      ) and partitions into the aqueous phase. The Methanesulfonate remains in the organic phase.
      
    • Recovery: Acidify the aqueous layer with dilute

      
       to precipitate the pure Acetic Acid derivative.
      
  • Antisolvent Crystallization:

    • Dissolve mixture in Acetone (good solvent).

    • Slowly add Water (antisolvent).

    • The more hydrophobic Methanesulfonate will crystallize first. The more polar Acetic Acid (due to hydrogen bonding with water) will remain in solution longer.

References

  • Silodosin Intermediate Synthesis & Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 10519307, 2-[2-(2,2,2-Trifluoroethoxy)
    • URL:[Link]

  • Thermodynamic Solubility Modeling (General Methodology)

    • Source: Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmaceutical & Biomedical Analysis.
    • URL:[Link]

  • Process Chemistry of Silodosin (Impurity Profiles)
  • Solubility Data Verification (Methanesulfonate)

    • Source: ChemicalBook. CAS 160969-03-9 Properties and Solubility.[1][2][6]

Sources

Technical Guide: Spectroscopic Characterization of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic characterization of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a critical structural analog and potential impurity associated with the synthesis of the


-adrenoceptor antagonist Silodosin  (KMD-3213).

The data presented below synthesizes experimental precedents from the ethyl ester precursor (CAS 160969-01-7) and fragment-based spectroscopic principles for fluorinated catechol ethers.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule features a catechol (1,2-dihydroxybenzene) core, asymmetrically substituted with a trifluoroethyl ether and an oxyacetic acid moiety. It is the hydrolysis product of the Silodosin intermediate ethyl ester.

PropertyData
IUPAC Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Molecular Formula C

H

F

O

Molecular Weight 250.17 g/mol
Monoisotopic Mass 250.0453
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water (pH dependent)
pKa (Predicted) ~3.1 (Carboxylic acid), ~14 (Phenol ether - non-ionizable)
Related CAS 160969-01-7 (Ethyl ester precursor); 160969-03-9 (Methanesulfonate analog)

Synthesis & Preparation (Contextual Origin)

To ensure spectral validity, the sample is typically isolated via the hydrolysis of its ethyl ester precursor. This pathway confirms the regiochemistry of the substitutions.

Protocol:

  • Starting Material: Ethyl 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate (1.0 eq).

  • Hydrolysis: Dissolve in THF/Water (1:1). Add LiOH (2.5 eq) at 0°C. Stir at RT for 2 hours.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1] Wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from Hexane/EtOAc yields the pure acid for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Data (400 MHz, DMSO- )

The proton spectrum is characterized by the distinct splitting of the trifluoroethoxy group and the aromatic multiplets of the catechol core.

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
12.85 br s1H--COOH Carboxylic acid (Exchangeable)
6.90 – 7.05 m4H-Ar-H Catechol aromatic ring protons
4.72 s2H--O-CH

-COOH
Oxyacetic acid methylene
4.65 q2H

-O-CH

-CF

Trifluoroethoxy methylene

Spectral Analysis Notes:

  • The Quartets: The methylene protons adjacent to the CF

    
     group (4.65 ppm) appear as a distinct quartet due to coupling with the three equivalent fluorine atoms (
    
    
    
    Hz). This is a diagnostic fingerprint for the 2,2,2-trifluoroethoxy moiety.
  • Aromatic Region: The 1,2-disubstitution pattern typically results in a complex second-order multiplet, but in DMSO-

    
    , it often resolves into two sets of overlapping multiplets representing the 3,6- and 4,5-positions.
    
C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the presence of the trifluoromethyl group via Carbon-Fluorine coupling (quartets).

Shift (

, ppm)
TypeCoupling (

, Hz)
Assignment
170.8 C

-C =O (Carboxylic Acid)
148.2 C

-Ar-C -O-CH

COOH (Ipso)
147.5 C

-Ar-C -O-CH

CF

(Ipso)
123.8 C


-C F

121.5 CH-Ar-C H
120.8 CH-Ar-C H
114.5 CH-Ar-C H
113.8 CH-Ar-C H
66.2 CH


-O-C H

-CF

65.5 CH

--O-C H

-COOH

Critical Validation Point: The signal at 123.8 ppm must appear as a quartet with a large coupling constant (~278 Hz), and the signal at 66.2 ppm as a quartet with a smaller coupling constant (~34 Hz). Absence of this splitting indicates hydrolysis of the CF


 group (rare) or incorrect structure.

Mass Spectrometry (MS)

ESI-MS (Negative Mode)

Negative mode is preferred due to the carboxylic acid functionality, which readily deprotonates.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative (-)

  • Observed Ion:

    
    
    
  • m/z: 249.0

Fragmentation Pathway (MS/MS)

Upon collision-induced dissociation (CID), the parent ion (m/z 249) follows a characteristic fragmentation pathway useful for structural confirmation.

  • Precursor: m/z 249

    
    
    
  • Primary Fragment: m/z 205 (Loss of CO

    
    , 
    
    
    
    = 44 Da). The decarboxylation of the acetic acid side chain is the dominant pathway.
  • Secondary Fragment: m/z 191 (Cleavage of the ether bond or loss of CH

    
    COOH radical).
    

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the carbonyl and fluorinated ether groups.[2]

Wavenumber (cm

)
IntensityAssignment
2800 – 3200 Broad, MedO-H stretch (Carboxylic acid dimer)
1735 – 1710 StrongC=O stretch (Carboxylic acid)
1590, 1500 MediumC=C aromatic skeletal vibrations
1250 – 1150 Very StrongC-F stretch (Multiple bands due to CF

)
1120 StrongC-O-C ether stretch (Asymmetric)

Visualization: Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis of the target acid from its precursors and its logical fragmentation in Mass Spectrometry.

G cluster_0 Spectroscopic Validation Loop Catechol Catechol (Start) Intermediate Ethyl 2-[2-(2,2,2-trifluoroethoxy) phenoxy]acetate (CAS 160969-01-7) Catechol->Intermediate 1. CF3CH2OTs 2. BrCH2COOEt Target TARGET MOLECULE 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid (MW 250.17) Intermediate->Target Hydrolysis (LiOH/THF) Frag1 Fragment [M-H-CO2]- m/z 205 Target->Frag1 ESI(-) MS/MS Loss of CO2 (-44)

Caption: Synthesis pathway from Catechol to the Target Acid, and the primary diagnostic Mass Spec fragmentation (decarboxylation).

References

  • Kissei Pharmaceutical Co., Ltd. (1993). Indoline derivatives and process for their preparation. US Patent 5,387,603.[3] (Primary source for Silodosin intermediate synthesis and characterization).

  • Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2012). Method for preparing and purifying Silodosin intermediates. CN Patent 102320996A.[4] (Describes the ethyl ester and trifluoroethoxy phenol precursors).

  • ChemicalBook. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate (CAS 160969-03-9).[1][2][5][6][7] (Data for the closely related methanesulfonate analog).

  • SpectraBase. (2024). 2,2,2-Trifluoroethanol 1H NMR. John Wiley & Sons. (Reference for the trifluoroethoxy quartet chemical shift).

Sources

The Trifluoroethoxy Motif in Medicinal Chemistry: Physicochemical Modulation and Therapeutic Utility

[1][2]

Executive Summary

The 2,2,2-trifluoroethoxy group (


)

1block metabolic soft spotsmodulate lipophilicity (LogP)tune the pKa

Physicochemical Profile: The Fluorine Effect

The substitution of hydrogen with fluorine in the ethoxy tail introduces a strong inductive electron-withdrawing effect (

Comparative Properties

The table below highlights the shift in properties when replacing a methoxy group with a trifluoroethoxy group on an aromatic scaffold.

PropertyMethoxy (

)
Trifluoroethoxy (

)
Impact on Drug Design
Electronic Effect Electron Donating (+M)Weakly Donating / Strong Withdrawing (

)
Deactivates aromatic rings; lowers pKa of nearby bases.
Lipophilicity (

)
-0.02+0.60 to +0.80Increases membrane permeability and BBB penetration.
Metabolic Stability Low (O-demethylation)High (Blocked oxidation)Extends half-life (

); reduces dosing frequency.
Bond Strength

: ~98 kcal/mol

: ~116 kcal/mol
Resists CYP450-mediated hydrogen abstraction.
Mechanism of Metabolic Stability

The primary metabolic vulnerability of alkyl ethers is O-dealkylation , initiated by CYP450-mediated hydrogen abstraction at the

  • Methoxy: The

    
    -hydrogens are electron-rich and easily abstracted, leading to a hemiacetal intermediate that collapses to release formaldehyde.
    
  • Trifluoroethoxy: The strong electron-withdrawing effect of the

    
     group pulls electron density away from the adjacent 
    
    
    group (the
    
    
    -position). This renders the
    
    
    -hydrogens less nucleophilic and significantly raises the activation energy for enzymatic abstraction. Consequently, the trifluoroethoxy group acts as a "metabolic blocker."

Synthetic Architectures

Installing the trifluoroethoxy group requires specific conditions due to the reduced nucleophilicity of 2,2,2-trifluoroethanol (TFE) compared to ethanol.

Synthesis Workflow (Decision Tree)

The following diagram outlines the logical selection of synthetic routes based on substrate availability.

Synthesis_WorkflowStartTarget: Aryl-OCH2CF3SubstrateIdentify Starting MaterialStart->SubstratePhenolSubstrate: Phenol (Ar-OH)Substrate->PhenolArylHalideSubstrate: Aryl Halide (Ar-X)Substrate->ArylHalideBaseMethod A: Alkylation(Reagent: TfO-CH2CF3 or I-CH2CF3)Phenol->BaseStandardMitsunobuMethod B: Mitsunobu(Reagent: TFE, DEAD, PPh3)Phenol->MitsunobuSensitive SubstratesUllmannMethod C: Ullmann/Chan-Lam(Cat: CuI, Ligand)ArylHalide->UllmannCost-EffectiveBuchwaldMethod D: Pd-Catalyzed(Cat: Pd(OAc)2, BrettPhos)ArylHalide->BuchwaldHigh Yield/Complex

Figure 1: Strategic decision tree for the synthesis of aryl trifluoroethyl ethers.

Detailed Protocol: Alkylation of Phenols

Objective: Synthesis of an aryl 2,2,2-trifluoroethyl ether via nucleophilic substitution. Reagents: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) or 2,2,2-Trifluoroethyl iodide. Note: The triflate is more reactive.

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with the phenol substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    , 1.5 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Alkylation:

    • Option A (Triflate): Add 2,2,2-trifluoroethyl triflate (1.2 equiv) dropwise at 0°C.

    • Option B (Iodide): Add 2,2,2-trifluoroethyl iodide (1.5 equiv). This route often requires heating to 60-80°C due to lower reactivity.

  • Reaction: Stir the mixture (RT for triflate, heated for iodide) for 4–12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Quench with water. Extract with ethyl acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The use of


Therapeutic Case Studies

The trifluoroethoxy group is not merely a passive substituent; it actively drives the pharmacodynamics and pharmacokinetics of key drugs.

Cardiology: Flecainide (Class Ic Antiarrhythmic)

Structure: 2,5-bis(2,2,2-trifluoroethoxy)-N-(piperidin-2-ylmethyl)benzamide. Role of Trifluoroethoxy:

  • Metabolic Shield: Flecainide contains two trifluoroethoxy groups.[2][3] These groups protect the electron-rich aromatic ring from hydroxylation and O-dealkylation. This contributes to its long half-life (~20 hours), allowing for twice-daily dosing [1].

  • pKa Modulation: The electron-withdrawing nature of the trifluoroethoxy groups on the benzamide ring influences the basicity of the piperidine nitrogen (

    
    ). This ensures the drug remains largely protonated at physiological pH, which is the active form required to block the sodium channel pore [2].
    
Gastroenterology: Lansoprazole (Proton Pump Inhibitor)

Structure: 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.[4] Role of Trifluoroethoxy:

  • Prodrug Activation: Lansoprazole is a prodrug activated by acid in the parietal cells. The trifluoroethoxy group on the pyridine ring modulates the

    
     of the pyridine nitrogen (
    
    
    ).
  • Selectivity: This specific basicity is critical. It ensures the drug remains stable in the neutral blood pH (7.4) but rapidly protonates and rearranges to the active sulfenamide species only in the highly acidic environment (

    
    ) of the secretory canaliculus [3]. A standard methoxy group would alter this pKa, potentially causing premature activation or instability.
    

ADME & Toxicology Considerations

Metabolic Pathway Blocking

The diagram below illustrates how the trifluoroethoxy group diverts metabolism compared to a methoxy group.

Metabolic_PathDrug_OMeDrug-OCH3(Methoxy)CYPCYP450(Oxidation)Drug_OMe->CYPRapid H-abstractionDrug_OCH2CF3Drug-OCH2CF3(Trifluoroethoxy)Drug_OCH2CF3->CYPBlocked(High C-H Bond Energy)StableParent Drug(Extended Half-Life)Drug_OCH2CF3->StableMetabolic StabilityInter_OMeHemi-acetalIntermediateCYP->Inter_OMeProduct_OHPhenolic Metabolite(Inactive/Rapid Clearance)Inter_OMe->Product_OHFormaldehydeFormaldehyde(Toxic Byproduct)Inter_OMe->Formaldehyde

Figure 2: Comparison of oxidative clearance pathways. The trifluoroethoxy group effectively halts O-dealkylation.

Safety Profile

While the intact trifluoroethoxy group is stable and generally non-toxic, researchers must be aware of potential metabolites if cleavage does occur (rare).

  • Trifluoroethanol (TFE): If released, TFE is metabolized to trifluoroacetaldehyde and subsequently trifluoroacetic acid (TFA).

  • Toxicity: High levels of TFE can be testicular toxins in animal models. However, in the context of stable ether drugs like Flecainide, the group is not readily cleaved, and systemic exposure to free TFE is negligible [4].

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3356, Flecainide. Retrieved from [Link]

  • Liu, H., et al. (2003). Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels. Journal of General Physiology. Retrieved from [Link]

  • FDA. (2024).[3] Label Information: PREVACID (lansoprazole).[4][5] Retrieved from [Link][4][6]

Methodological & Application

Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable

Abstract & Strategic Overview

This technical guide details the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a critical side-chain intermediate used in the manufacturing of the


-adrenoceptor antagonist Silodosin  (KMD-3213).

The synthesis presents two primary chemical challenges:

  • Fluorinated Ether Formation: The introduction of the electron-withdrawing 2,2,2-trifluoroethyl group requires specific activation due to the low nucleophilicity of trifluoroethanol and the low reactivity of trifluoroethyl electrophiles.

  • Regioselective Functionalization: Asymmetrically substituting a catechol (1,2-dihydroxybenzene) core requires a strategy that avoids bis-alkylation or tedious chromatographic separations.

The Recommended Route: To maximize purity and scalability, this protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy to establish the trifluoroethoxy ether before forming the phenol, followed by a Williamson Ether Synthesis  to install the acetic acid moiety. This avoids the statistical mixture often seen in direct catechol alkylation.

Chemical Reaction Strategy

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • Ethyl bromoacetate (Electrophile for the acid tail).

  • 2-(2,2,2-Trifluoroethoxy)phenol (The nucleophilic core).

The core phenol is best accessed not from catechol, but from o-chloronitrobenzene via


, reduction, and diazotization. This ensures 100% regioselectivity.
Reaction Mechanism Visualization

ReactionScheme SM o-Chloronitrobenzene Inter1 1-Nitro-2-(2,2,2- trifluoroethoxy)benzene SM->Inter1 TFE, KOH PTC (TBAB) SNAr Inter2 2-(2,2,2- Trifluoroethoxy)aniline Inter1->Inter2 H2, Pd/C Reduction Phenol 2-(2,2,2- Trifluoroethoxy)phenol (Key Precursor) Inter2->Phenol 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization) Ester Ethyl 2-[2-(2,2,2- trifluoroethoxy)phenoxy]acetate Phenol->Ester Ethyl Bromoacetate K2CO3, Acetone (Williamson Ether) Target TARGET ACID (Hydrolysis Product) Ester->Target NaOH, MeOH Hydrolysis

Figure 1: Step-wise synthetic pathway from commodity chemicals to the target acid. The route prioritizes regiocontrol via the nitro-precursor.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor (2-(2,2,2-Trifluoroethoxy)phenol)

Note: If this intermediate (CAS 160969-02-8) is purchased commercially, proceed directly to Phase 2.

Rationale: Direct alkylation of catechol with trifluoroethyl mesylate often yields 10-20% bis-alkylated byproduct. The


 route below guarantees mono-substitution.

Step 1.1: Etherification (


) 
  • Reagents: o-Chloronitrobenzene (1.0 eq), 2,2,2-Trifluoroethanol (1.2 eq), KOH (2.0 eq), TBAB (5 mol%).

  • Solvent: Toluene (or neat if TFE is in excess).

  • Protocol:

    • Charge reactor with o-chloronitrobenzene, TBAB, and Toluene.

    • Add KOH pellets.

    • Add 2,2,2-Trifluoroethanol dropwise at 60°C.

    • Heat to 80°C for 6-8 hours. Monitor by TLC/HPLC.

    • Workup: Wash with water, separate organic layer, dry over

      
      , and concentrate.[1]
      
    • Yield: ~90% as a yellow oil/solid.

Step 1.2: Reduction & Diazotization

  • Reagents:

    
    /Pd-C (Reduction); 
    
    
    
    ,
    
    
    (Diazotization).
  • Protocol:

    • Hydrogenate the nitro compound (3 atm

      
      , MeOH) to the aniline. Filter catalyst.
      
    • Suspend the aniline in 20%

      
       at 0-5°C.
      
    • Add aqueous

      
       (1.1 eq) dropwise, keeping temp <5°C. Stir 1 hr.
      
    • Hydrolysis: Add the cold diazonium solution dropwise into a separate vessel containing boiling water (100°C) containing

      
       (cat).
      
    • Workup: Steam distill or extract with DCM.

    • Result: 2-(2,2,2-Trifluoroethoxy)phenol.[2][3][1][4][5][6]

Phase 2: Synthesis of the Target (2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid)

This is the core protocol for assembling the final drug intermediate.

Step 2.1: Alkylation (Williamson Ether Synthesis)

  • Objective: Attach the acetate tail to the phenol.

  • Reagents:

    • 2-(2,2,2-Trifluoroethoxy)phenol (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Potassium Iodide (KI) (0.1 eq) - Catalyst to accelerate reaction via Finkelstein-like mechanism.

  • Solvent: Acetone (High purity, dry) or DMF (for faster rates).

Protocol:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 2-(2,2,2-Trifluoroethoxy)phenol (e.g., 100 mmol, 19.2 g) and Acetone (200 mL).

  • Base Addition: Add anhydrous

    
     (200 mmol, 27.6 g) and KI (10 mmol, 1.66 g). Stir for 15 minutes at Room Temperature (RT) to form the phenoxide anion.
    
    • Expert Tip: The color may darken slightly due to phenoxide formation.

  • Alkylation: Add Ethyl bromoacetate (110 mmol, 12.2 mL) dropwise over 20 minutes.

    • Exotherm Control: Use a water bath if temp rises >5°C.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1). The phenol spot (

      
       ~0.4) should disappear; Ester product (
      
      
      
      ~0.6) appears.[5]
  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain the crude ester as an oil.

    • Optional Purification: If the oil is dark, pass through a short silica plug eluting with DCM.

Step 2.2: Ester Hydrolysis

  • Objective: Convert the ethyl ester to the free carboxylic acid.

  • Reagents:

    • Crude Ester from Step 2.1

    • Sodium Hydroxide (NaOH), 2M aqueous solution (2.5 eq)

  • Solvent: Methanol / Water (2:1 ratio).

Protocol:

  • Dissolution: Dissolve the crude ester in Methanol (150 mL).

  • Saponification: Add 2M NaOH solution (125 mL) slowly.

  • Reaction: Stir at RT for 2 hours. (Heating to 40°C speeds this up but is usually unnecessary).

  • Quench & Isolation:

    • Evaporate Methanol under reduced pressure (Rotavap).

    • Dilute the remaining aqueous residue with water (100 mL).

    • Wash: Extract with Diethyl Ether (

      
       mL) to remove unreacted organic impurities (e.g., dialkylated byproducts). Discard organic layer.
      
    • Acidification: Cool the aqueous layer to 0-5°C. Acidify to pH 1-2 using 6M HCl. The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Data & Specifications

Expected Yield: 75-85% (over 2 steps from phenol). Appearance: White to off-white crystalline solid. Melting Point: 88–92°C.

TestMethodAcceptance Criteria
Identity H-NMR (DMSO-d6)

12.8 (s, 1H, COOH), 6.8-7.1 (m, 4H, Ar-H), 4.7 (q, 2H,

), 4.6 (s, 2H,

)
Purity HPLC (C18, ACN/H2O)> 98.5% Area
Fluorine F-NMRSignal at -74 ppm (triplet)
Solubility VisualSoluble in DMSO, Methanol, DCM; Insoluble in Water

Safety & Handling

  • 2,2,2-Trifluoroethanol: Toxic by inhalation and ingestion. Flammable. Use in a fume hood.

  • Ethyl Bromoacetate: Potent lachrymator and alkylating agent. Causes severe eye and skin burns. Handle with double nitrile gloves and face shield.

  • Diazonium Salts (Phase 1): Potentially explosive if allowed to dry. Keep in solution and cold (0-5°C) until hydrolysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 (SNAr) Incomplete reaction due to weak base or wet solvent.Use dry Toluene and ensure TBAB (catalyst) is fresh. Increase Temp to 90°C.
Product is an Oil (Phase 2) Presence of residual solvent or impurities.Recrystallize from Hexane/Ethyl Acetate (5:1).
Bis-alkylation detected (Only if using Catechol route)Switch to the SNAr route described in Phase 1.
Incomplete Hydrolysis pH not low enough during isolation.Ensure pH is < 2.[7]0. The acid is weak and needs full protonation to precipitate.

References

  • Preparation of 2-(2,2,2-trifluoroethoxy)phenol (Patent CN100534973C). Google Patents.
  • Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids (Patent US6288271B1). Google Patents.
  • Process for preparation of Silodosin (Patent WO2006046499). Google Patents.

Sources

Application Note: Pharmacological Characterization of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (TFEPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (herein referred to as TFEPA ) represents a specific class of fluorinated phenoxyacetic acid derivatives. Structurally, this molecule contains a phenoxyacetic acid core—a pharmacophore historically validated in metabolic medicine—linked to a fluorinated ether tail.

This scaffold shares significant structural homology with Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates, glitazars) and modulators of organic anion transport (e.g., URAT1 inhibitors like arhalofenate acid). The presence of the 2,2,2-trifluoroethoxy group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs, making TFEPA a candidate of interest for metabolic syndrome and dyslipidemia research.

Therapeutic Relevance
  • Primary Target Class: PPAR

    
     (lipid metabolism) and PPAR
    
    
    
    (insulin sensitization).
  • Secondary Target Class: URAT1/OAT4 (Uric acid transport).

  • Chemical Class: Fluorinated Phenoxyacetic Acid.

Chemical Handling & Solution Preparation

The fluorinated nature of TFEPA imparts high lipophilicity. Proper solubilization is critical to prevent precipitation in aqueous buffers, which yields false negatives in potency assays.

Physicochemical Profile
PropertyValue (Estimated)Relevance
Molecular Weight ~250.17 g/mol Dose calculation
LogP 2.5 – 3.2High membrane permeability
pKa (Acid) ~3.5 – 4.0Ionized at physiological pH (7.4)
Solubility Low in water; High in DMSO/EthanolRequires organic solvent stock
Stock Solution Protocol

Objective: Create a stable 10 mM stock solution.

  • Weighing: Accurately weigh 2.5 mg of TFEPA powder into a sterile glass vial (avoid plastic if possible to prevent adsorption).

  • Solvent Addition: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

  • Vortexing: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (50 µL/vial) to avoid freeze-thaw cycles. Store at -20°C. Stability is estimated at 6 months.

Critical Caution: Do not dilute directly into media. Perform a serial dilution in DMSO first (e.g., 1000x stock) to keep final DMSO concentration


 0.1% in cell assays.

Protocol A: PPAR Nuclear Receptor Transactivation Assay

Rationale: Given the phenoxyacetic acid core, TFEPA is a putative PPAR agonist. This cell-based reporter assay quantifies the transcriptional activation of PPAR


 and PPAR

.
Experimental Design
  • Cell Line: HEK293 or COS-7 (low endogenous receptor background).

  • Plasmids:

    • Expression Vector: Gal4-PPAR

      
      -LBD or Gal4-PPAR
      
      
      
      -LBD (Ligand Binding Domain).
    • Reporter: UAS-Luciferase (Upstream Activation Sequence linked to Firefly Luciferase).

    • Normalization: Renilla Luciferase (constitutive expression).

  • Controls:

    • Positive (PPAR

      
      ): GW7647 (100 nM).
      
    • Positive (PPAR

      
      ): Rosiglitazone (1 
      
      
      
      M).
    • Vehicle: 0.1% DMSO.

Step-by-Step Workflow
  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well white-walled plates using DMEM + 10% Charcoal-Stripped FBS (to remove endogenous hormones).
    
  • Transfection (Day 2):

    • Prepare transfection complexes using Lipofectamine 3000.

    • Ratio: 4:1 (Reporter : Receptor plasmid).

    • Incubate 24 hours.

  • Treatment (Day 3):

    • Prepare TFEPA concentrations: 0.1, 0.3, 1, 3, 10, 30

      
      M in culture media.
      
    • Remove old media; add 100 µL of treatment media.

    • Incubate for 18–24 hours.

  • Readout (Day 4):

    • Use Dual-Glo® Luciferase Assay System (Promega).

    • Lyse cells and read Firefly luminescence (Signal).

    • Add Stop & Glo® substrate; read Renilla luminescence (Normalization).

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response using 4-parameter logistic regression.

Mechanistic Visualization (Graphviz)

PPAR_Mechanism TFEPA TFEPA (Ligand) PPAR_LBD PPAR-LBD (Gal4 Fusion) TFEPA->PPAR_LBD Binds Complex Ligand-Receptor Complex PPAR_LBD->Complex Conformational Change CoActivator Co-Activator Recruitment Complex->CoActivator Stabilizes DNA UAS Promoter (DNA) CoActivator->DNA Binds Luciferase Luciferase Expression DNA->Luciferase Transcription

Figure 1: Mechanism of Action for the Reporter Assay. TFEPA binds the PPAR Ligand Binding Domain (LBD), recruiting co-activators to drive Luciferase expression.

Protocol B: Metabolic Stability (Glucuronidation)

Rationale: The carboxylic acid moiety of TFEPA is a prime target for UDP-glucuronosyltransferases (UGTs). Determining the half-life (


) in liver microsomes is essential for predicting in vivo bioavailability.
Reagents
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA) (2 mM final).

  • Pore Former: Alamethicin (to permeabilize microsomes for UGT access).

Workflow
  • Pre-incubation:

    • Mix: Buffer (Tris-HCl pH 7.4) + HLM (0.5 mg/mL final) + Alamethicin (25 µg/mg protein) + TFEPA (1 µM).

    • Incubate on ice for 15 mins (pore formation).

    • Warm to 37°C for 5 mins.

  • Initiation: Add UDPGA (Start time

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Plot


 vs. Time. The slope 

determines half-life:


Protocol C: Mitochondrial Respiration Stress Test

Rationale: Phenoxyacetic acids can act as mitochondrial uncouplers or inhibitors (similar to high-dose fibrates). This safety assay ensures TFEPA modulates metabolism without inducing mitochondrial toxicity.

Experimental Setup
  • Platform: Seahorse XF Analyzer (Agilent).

  • Cells: HepG2 (Liver carcinoma).

  • Key Parameters: Oxygen Consumption Rate (OCR).

Injection Strategy
InjectionCompoundFunctionExpected Result (Healthy)
Basal Media onlyBaseline RespirationStable
Port A TFEPA (Titration)Drug EffectNo drop in OCR
Port B OligomycinATP Synthase InhibitorDecrease OCR (ATP production)
Port C FCCPUncouplerMax OCR (Spare Capacity)
Port D Rotenone/Antimycin AComplex I/III InhibitorsZero non-mitochondrial OCR
Workflow Visualization

Seahorse_Workflow Seed Seed HepG2 Cells (XF Plate) Basal Measure Basal OCR Seed->Basal 24h Incubation Inject_Drug Inject TFEPA (Acute Response) Basal->Inject_Drug Stress Mito Stress Test (Oligomycin -> FCCP -> Rot/AA) Inject_Drug->Stress Analyze Calculate: - Basal Respiration - ATP Production - Proton Leak Stress->Analyze Data Export

Figure 2: Mitochondrial Stress Test workflow. Deviations in "Proton Leak" after TFEPA injection indicate uncoupling toxicity.

References

  • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications—a review. Nutrition Journal. Link

  • Khamnei, S. et al. (2005). Peroxisome Proliferator-Activated Receptors (PPARs) and their Agonists. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Agilent Technologies. (2023). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Cell Analysis. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link

Disclaimer: This Application Note is for research purposes only. TFEPA is a chemical probe and is not approved for human diagnostic or therapeutic use.

Applications of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid in Organic Synthesis & Drug Development

Abstract

This technical guide details the synthesis, characterization, and application of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a critical fluorinated building block. While primarily recognized as a key oxidative impurity and metabolite associated with the blockbuster benign prostatic hyperplasia (BPH) drug Silodosin (Rapaflo), this scaffold possesses significant utility in medicinal chemistry as a lipophilic, metabolically stable bioisostere for traditional phenoxyacetic acids. This document provides validated protocols for its synthesis from commercial precursors, analytical methods for impurity profiling, and strategic insights for its use in lead optimization.

Introduction: The Fluorine Advantage

The introduction of fluorine into organic small molecules profoundly alters physicochemical properties without drastically changing steric bulk. The 2,2,2-trifluoroethoxy group serves as a robust bioisostere for methoxy or ethoxy groups, offering:

  • Enhanced Metabolic Stability: The C-F bond resists oxidative metabolism (e.g., O-dealkylation) by Cytochrome P450 enzymes.

  • Modulated Lipophilicity: The electron-withdrawing nature of the

    
     group lowers the pKa of the phenoxy oxygen, altering the electronic landscape of the aromatic ring and increasing 
    
    
    
    for better membrane permeability.
  • Conformational Bias: The "gauche effect" of the fluoroalkyl ether chain can lock the molecule into specific bioactive conformations.

In the context of Silodosin , the alcohol precursor 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8) is the primary side-chain intermediate. The corresponding acetic acid derivative discussed here represents a high-value standard for monitoring oxidative degradation (impurity profiling) and a scaffold for designing next-generation PPAR agonists or


-adrenoceptor antagonists.

Synthesis Protocols

Method A: Oxidative Synthesis from Silodosin Alcohol Intermediate

Best for: Analytical standard preparation, small-scale library synthesis. Precursor: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8).[1][2][3]

Mechanism: Selective oxidation of the primary alcohol to the carboxylic acid using TEMPO/BAIB (Bis-acetoxyiodobenzene) to avoid over-oxidation or aromatic ring damage.

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (10.0 g, 42.3 mmol) and Acetonitrile:Water (1:1, 100 mL).

  • Catalyst Addition: Add TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (0.2 eq, 1.3 g). Stir until dissolved.

  • Oxidant Addition: Add BAIB (2.2 eq, 30.0 g) portion-wise over 30 minutes. The reaction is slightly exothermic; maintain temperature

    
     using a water bath.
    
  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Quench: Add 10% aqueous

    
     (50 mL) to quench excess oxidant.
    
  • Workup:

    • Acidify to pH 2-3 with 1N HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield the target acid as a white crystalline solid.

Yield: ~85-90% Purity:


 (HPLC)
Method B: De Novo Synthesis from Catechol

Best for: Large-scale production, cost-efficiency. Precursor: Catechol (1,2-Dihydroxybenzene).

Protocol:

  • Mono-Alkylation:

    • React Catechol (1.0 eq) with 2,2,2-Trifluoroethyl tosylate (1.0 eq) and

      
       (1.2 eq) in DMF at 
      
      
      
      .
    • Note: This step requires careful stoichiometry to minimize bis-alkylation. Purify the mono-ether intermediate: 2-(2,2,2-trifluoroethoxy)phenol .

  • Carboxymethylation:

    • Dissolve the mono-ether intermediate (1.0 eq) in Acetone.

    • Add Ethyl Bromoacetate (1.1 eq) and

      
       (2.0 eq). Reflux for 4 hours.
      
    • Isolate the ethyl ester intermediate (CAS 160969-01-7).

  • Hydrolysis:

    • Treat the ester with LiOH (3.0 eq) in THF/Water (4:1) at room temperature for 2 hours.

    • Acidify and extract to obtain the final acid.

Analytical Application: Impurity Profiling for Silodosin

In Silodosin manufacturing, the "Acetic Acid" derivative is a potential degradation product formed via the oxidation of the hydroxypropyl tail or the spacer.

HPLC Method for Detection:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 µm).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 270 nm (Phenoxy absorption).

  • Retention Time: The acid will elute earlier than the parent alcohol due to the polar carboxylic acid group.

CompoundRelative Retention Time (RRT)Structure Type
Target Acid 0.85 Oxidative Impurity
Silodosin Alcohol Int.1.00Precursor
Silodosin1.45API

Strategic Visualization: Synthesis & Utility

G Catechol Catechol (Starting Material) MonoEther 2-(2,2,2-Trifluoroethoxy)phenol (Intermediate) Catechol->MonoEther Alkylation (Tf-CH2CF3, K2CO3) Ester Ethyl Ester Int. (CAS 160969-01-7) MonoEther->Ester Br-CH2COOEt (K2CO3, Acetone) TargetAcid TARGET ACID 2-[2-(2,2,2-Trifluoroethoxy)phenoxy] acetic acid Ester->TargetAcid Hydrolysis (LiOH, THF/H2O) Silodosin Silodosin (API) (BPH Drug) TargetAcid->Silodosin Impurity/Metabolite Reference Std SilodosinInt Silodosin Alcohol Int. (CAS 160969-02-8) SilodosinInt->TargetAcid Oxidation (TEMPO/BAIB) SilodosinInt->Silodosin Multi-step Synthesis

Figure 1: Synthetic pathways linking the target acid to the Silodosin manufacturing workflow.

References

  • Silodosin Synthesis & Intermediates: Process for the preparation of Silodosin.[4][5][6][7] World Intellectual Property Organization. WO2011101864A1.[7] Link

  • Fluorinated Ether Synthesis: Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.[8][6][9] CN100534973C. Link

  • Oxidation Protocol:TEMPO-mediated oxidation of primary alcohols to carboxylic acids. Organic Syntheses, Coll. Vol. 10, p.696 (2004).
  • Metabolic Stability of Fluorine: Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. Link

Sources

Use of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid as a research intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid as a Critical Intermediate in API Synthesis

Abstract & Strategic Overview

This technical guide details the utility of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (herein referred to as TFE-PAA ) as a robust, purifiable intermediate in the synthesis of the alpha-1 adrenoreceptor antagonist, Silodosin (Rapaflo).

While many industrial routes attempt to couple the alcohol or alkyl halide directly, these neutral intermediates often suffer from difficult purification profiles, carrying forward unreacted phenols or over-alkylation byproducts. By routing the synthesis through the carboxylic acid (TFE-PAA) , researchers gain a "chemical handle" that allows for:

  • Acid/Base Extraction: Efficient removal of neutral impurities (e.g., dialkylated dimers, unreacted trifluoroethoxyphenol).

  • Crystallization Potential: Unlike its oily alcohol counterpart, the acid derivative often forms stable solids or salts.

  • Controlled Reduction: Providing a high-purity alcohol precursor for the final coupling step.

Material Characterization

PropertySpecification
Chemical Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Molecular Formula C₁₀H₉F₃O₄
Molecular Weight 250.17 g/mol
Key Precursor CAS 160968-99-0 (2-(2,2,2-Trifluoroethoxy)phenol)
Related Ester CAS 160969-01-7 (Ethyl ester derivative)
Solubility Soluble in EtOAc, DCM, Methanol. Soluble in aqueous NaOH (as salt).
Appearance Off-white to pale yellow solid (crude often oil).

Synthesis & Purification Protocol

Phase 1: Synthesis of TFE-PAA

Objective: Alkylation of the phenol precursor with chloroacetic acid to generate the carboxylic acid intermediate.

Reagents:

  • Substrate: 2-(2,2,2-Trifluoroethoxy)phenol (1.0 eq)[1]

  • Alkylation Agent: Chloroacetic acid (1.2 eq) or Ethyl Bromoacetate (1.1 eq)

  • Base: Potassium Carbonate (

    
    , 2.5 eq) or NaOH (aqueous)
    
  • Solvent: DMF (Dimethylformamide) or Toluene/Water (biphasic)

Step-by-Step Protocol:

  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge 2-(2,2,2-Trifluoroethoxy)phenol (10 g, 52 mmol) and DMF (50 mL).

  • Deprotonation: Add

    
     (18 g, 130 mmol) in portions. Stir at room temperature for 30 minutes. Note: The solution may darken slightly due to phenoxide formation.
    
  • Alkylation: Add Chloroacetic acid (5.9 g, 62 mmol) slowly.

    • Critical Check: If using Ethyl Bromoacetate, the product will be the ester . A subsequent hydrolysis step (NaOH/MeOH) is required to obtain TFE-PAA.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via HPLC/TLC (Mobile Phase: 60:40 MeOH:Water + 0.1% TFA).

    • Endpoint: Disappearance of the phenol peak.

  • Quench: Cool to room temperature. Pour the mixture into ice water (200 mL).

  • Acidification: Adjust pH to ~2.0 using 6N HCl. The crude acid (TFE-PAA) will precipitate or form an oil.

Phase 2: The "Purification Handle" (Acid/Base Extraction)

Objective: Use the acidic nature of TFE-PAA to remove non-acidic impurities (unreacted phenol, neutral esters, dimers).

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics.

  • Alkaline Wash (Critical Step): Extract the Ethyl Acetate layer with 10% aqueous

    
     or NaOH .
    
    • Mechanism:[1][2][3][4][5][6] TFE-PAA moves into the aqueous layer (as the sodium salt). Neutral impurities (unreacted phenol, bis-ethers) remain in the Ethyl Acetate layer.

  • Separation: Discard the organic layer (containing impurities).

  • Recovery: Acidify the aqueous alkaline layer carefully with 6N HCl to pH 1-2.

  • Isolation: Extract the now-purified TFE-PAA back into fresh Ethyl Acetate (or DCM). Dry over

    
    , filter, and concentrate.
    
    • Result: High purity (>98%) TFE-PAA ready for reduction.

Downstream Application: Reduction to Alcohol

The purified TFE-PAA is reduced to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol , the direct precursor for the Silodosin alkylation step.

Protocol:

  • Dissolve purified TFE-PAA (5 g) in anhydrous THF (50 mL).

  • Cool to 0°C under Nitrogen.

  • Add Borane-THF complex (

    
    , 1M, 2.0 eq) dropwise. Caution: Gas evolution (
    
    
    
    ).
  • Allow to warm to RT and stir for 2 hours.

  • Quench: Carefully add Methanol to destroy excess Borane.

  • Workup: Concentrate and partition between EtOAc/Water.

  • Outcome: The resulting alcohol is chemically clean, avoiding the "tarry" impurities often seen when reducing crude starting materials.

Process Visualization

Figure 1: Strategic Synthesis Pathway

SilodosinPathway Phenol 2-(2,2,2-Trifluoroethoxy)phenol (Starting Material) Alkylation Alkylation (Cl-CH2-COOH) Phenol->Alkylation CrudeAcid Crude TFE-PAA (Contains Impurities) Alkylation->CrudeAcid Purification Acid/Base Extraction (Purification Handle) CrudeAcid->Purification 1. Dissolve in Base 2. Wash Organics 3. Acidify PureAcid Pure TFE-PAA (>98%) Purification->PureAcid Reduction Reduction (BH3 or LAH) PureAcid->Reduction Alcohol TFE-Phenoxyethanol (Linker Precursor) Reduction->Alcohol Silodosin Silodosin API Alcohol->Silodosin Activation & Coupling

Caption: The TFE-PAA intermediate serves as a critical purification checkpoint, ensuring high-quality precursors for the final API.

Quality Control & Impurity Profiling

To ensure the integrity of the intermediate, the following HPLC parameters are recommended:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 220 nm (Amide/Aromatic absorption) and 270 nm (Phenoxy absorption).

Key Impurities to Monitor:

  • Unreacted Phenol: Retention time ~12 min. (Removed via alkaline wash).

  • Ethyl Ester Derivative: If using ethyl bromoacetate, incomplete hydrolysis will show a peak at higher retention time (more hydrophobic).

  • Over-alkylation (Dimer): Rare, but possible if the phenol ring is alkylated twice. Very high retention time.

References

  • Preparation of Silodosin and Intermediates. World Intellectual Property Organization, WO2012131710. (Describes the general coupling strategy for Silodosin). Link

  • Process for the preparation of Silodosin. US Patent, US 5387603. (Original synthesis of the indoline core and sidechain coupling). Link

  • Synthesis of (2,2,2-Trifluoroethoxy)acetic acid derivatives. PrepChem. (General methodology for alkylating trifluoroethoxy species). Link

  • 2-(2,2,2-Trifluoroethoxy)phenol CAS 160968-99-0. BLD Pharm.[7] (Source for starting material specifications). Link

  • Ethyl 2-(2-(2,2,2-trifluoroethoxy)phenoxy)acetate CAS 160969-01-7. Pharmaffiliates. (Reference for the ester derivative). Link

Sources

Technical Evaluation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid as a Novel Auxinic Herbicide Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid in Agrochemical Development Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid represents a compelling structural scaffold in modern agrochemical discovery. While historically recognized as a key intermediate in the synthesis of the pharmaceutical Silodosin (an


-adrenoceptor antagonist), its chemical architecture—specifically the phenoxyacetic acid core  substituted with a fluorinated ether at the ortho position—identifies it as a high-potential candidate for synthetic auxin herbicide  development.

This guide outlines the technical roadmap for evaluating this compound as a systemic herbicide targeting broadleaf weeds. It leverages the principles of bioisosterism , where the trifluoroethoxy group is hypothesized to enhance lipophilicity and metabolic stability compared to traditional chlorinated auxins like 2,4-D or MCPA.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Molecular Formula

Molecular Weight 250.17 g/mol
Core Pharmacophore Phenoxyacetic Acid (Auxin Mimic)
Key Substituent 2,2,2-Trifluoroethoxy (Ortho-position)
Predicted MoA TIR1/AFB Auxin Receptor Agonist (HRAC Group 4)
Solubility Low in water (Acid form); High in organic solvents

Application Note: Mode of Action & Efficacy Screening

Rationale: The Fluorine Effect in Auxin Design

Synthetic auxins function by mimicking indole-3-acetic acid (IAA), binding to the TIR1/AFB receptor complex, and triggering the degradation of Aux/IAA transcriptional repressors.

  • Ortho-Substitution: The 2-position substituent is critical for receptor binding affinity and preventing rapid metabolic deactivation by ring hydroxylation.

  • Fluorination: The 2,2,2-trifluoroethoxy group introduces strong electronegativity and lipophilicity (

    
     increase), potentially enhancing cuticular penetration and systemic translocation in phloem.
    
Experimental Workflow: High-Throughput Screening (HTS)

The following workflow is designed to validate herbicidal activity and selectivity.

Phase 1: Arabidopsis thaliana Root Growth Inhibition Assay
  • Objective: Rapidly quantify auxinic activity (IC50).

  • Method: Plate-based assay using wild-type (Col-0) and auxin-resistant mutants (axr1, tir1-1).

  • Readout: Primary root length measurement after 7 days.

  • Expectation: The compound should inhibit root growth in WT but show reduced efficacy in tir1 mutants, confirming the MoA.

Phase 2: Whole-Plant Post-Emergence Spray
  • Target Species: Amaranthus retroflexus (Pigweed), Chenopodium album (Lambsquarters), Kochia scoparia.

  • Crop Safety: Triticum aestivum (Wheat), Zea mays (Corn).

  • Formulation: Emulsifiable Concentrate (EC) using the ethyl ester prodrug form to maximize uptake, as the free acid may crystallize on leaf surfaces.

Visualization: Auxin Signaling Pathway & Compound Intervention

The diagram below illustrates the predicted molecular intervention point of the candidate within the ubiquitin-proteasome pathway.

AuxinPathway Candidate 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid TIR1 TIR1/AFB (F-Box Protein) Candidate->TIR1 Binds (Molecular Glue) SCF SCF Complex (E3 Ligase) TIR1->SCF Recruits AuxIAA Aux/IAA (Repressor) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factors AuxIAA->ARF Inhibits (Normally) SCF->AuxIAA Ubiquitinates Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Ethylene, ABA biosynthesis) ARF->GeneExp Activates Phenotype Epinasty & Necrosis GeneExp->Phenotype Uncontrolled Growth

Figure 1: Predicted Mode of Action. The candidate molecule acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA repressors, leading to repressor degradation and lethal gene overexpression.

Protocol: Residue Analysis in Plant Tissue via LC-MS/MS

Objective: Quantify the parent acid and its potential metabolites in crop foliage to determine half-life (


) and pre-harvest intervals (PHI).
Matrix:  Wheat Straw and Grain.
Limit of Quantitation (LOQ):  0.01 mg/kg.
Reagents & Standards
  • Analytical Standard: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (>98% purity).

  • Internal Standard (IS): 2,4-D-d3 or custom deuterated analog.

  • Extraction Solvent: Acetonitrile (0.1% Formic Acid).

  • Clean-up: QuEChERS (PSA/C18).

Step-by-Step Methodology
Step 1: Sample Preparation (QuEChERS)
  • Homogenize: Grind 10 g of frozen plant tissue in liquid nitrogen.

  • Extract: Add 10 mL Acetonitrile (containing 1% acetic acid) and 100 µL of IS working solution.

  • Shake: Vortex for 1 min; shake vigorously for 15 min on a mechanical shaker.

  • Partition: Add QuEChERS salt packet (4g

    
    , 1g 
    
    
    
    ). Shake immediately for 1 min.
  • Centrifuge: 4000 rpm for 5 min at 4°C.

  • Dispersive SPE: Transfer 1 mL of supernatant to a dSPE tube (150 mg

    
    , 25 mg PSA, 25 mg C18). Vortex 30s. Centrifuge.
    
  • Filter: Filter supernatant through 0.22 µm PTFE filter into an amber HPLC vial.

Step 2: LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+).

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Carboxylic acids ionize best in ESI-).

Step 3: MRM Transitions (Optimized)

The trifluoroethoxy group provides a distinct fragmentation pattern useful for confirmation.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Parent Acid 249.0

191.0

127.0

15 / 25
Internal Std (Depends on IS)---

Note: The loss of the acetic acid moiety (


, mass 59) is a characteristic fragmentation of phenoxyacetic acids.

Application Note: Environmental Fate & Metabolism[2]

Challenge: Fluorinated compounds can be persistent.[1] The trifluoroethoxy ether linkage is generally stable against hydrolysis but susceptible to oxidative O-dealkylation by soil cytochrome P450s.

Degradation Pathway Analysis
  • Ester Hydrolysis: If applied as an ethyl ester, rapid conversion to the parent acid (Active Ingredient) occurs in soil/plant (Hours to Days).

  • Ring Hydroxylation: Typical for auxins; occurs at the 4-position (para) if unsubstituted.

  • Ether Cleavage: The

    
     bond is strong. Cleavage releases 2,2,2-trifluoroethanol , which is volatile and further degrades to trifluoroacetic acid (TFA).
    
    • Critical Check: TFA is a persistent aquatic pollutant. Regulatory risk assessment must quantify TFA formation potential.

Visualization: Proposed Metabolic Pathway

Metabolism Prodrug Ethyl Ester (Pro-Herbicide) Active Parent Acid (Active Herbicide) Prodrug->Active Hydrolysis (Carboxylesterase) Metab1 4-Hydroxy Metabolite Active->Metab1 P450 (Hydroxylation) Metab2 Phenol Derivative + Trifluoroethanol Active->Metab2 O-Dealkylation TFA Trifluoroacetic Acid (TFA) Metab2->TFA Oxidation (Environmental Risk)

Figure 2: Metabolic degradation pathway in soil/biota. The formation of TFA (grey) is a critical regulatory checkpoint.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link

  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. AOAC International. Link

  • PubChem. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid Compound Summary. National Library of Medicine. Link

  • Bayer AG. (2018). Safety Data Sheet for Flufenacet (Reference for fluorinated herbicide handling). Link

Sources

Role in the synthesis of novel pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Lead Optimization Topic: The Role of Automated High-Throughput Experimentation (HTE) and Flow Photoredox Catalysis in the Synthesis of Novel Pharmaceutical Compounds.

Executive Summary

In modern pharmaceutical synthesis, the "role" of technology has shifted from passive support to active driver of chemical innovation. This guide explores two critical pillars in the synthesis of novel Active Pharmaceutical Ingredients (APIs): High-Throughput Experimentation (HTE) for rapid reaction optimization and Continuous Flow Metallaphotoredox Catalysis for accessing novel chemical space at scale.

Traditionally, synthetic bottlenecks occurred during the optimization of cross-coupling reactions and the scale-up of photochemical transformations. By integrating automated screening platforms with continuous flow reactors, researchers can compress development timelines from months to days, ensuring that complex, novel scaffolds are synthesized with high fidelity and reproducibility.

Application Note I: Microscale HTE for C–N Cross-Coupling Optimization

Context: The Buchwald-Hartwig amination is the industry standard for forming C–N bonds in drug discovery. However, the reaction is highly sensitive to steric/electronic properties of the substrate, requiring precise matching of Palladium (Pd) source, ligand, and base.

Objective: To identify optimal catalytic conditions for a sterically hindered heteroaryl amine coupling using a 96-well micro-array format.

Experimental Protocol: 96-Well Reaction Screening

Materials & Equipment:

  • Platform: 96-well aluminum heating block with 1 mL glass vial inserts.

  • Automation: Liquid handling robot (e.g., for dispensing stock solutions) or multi-channel electronic pipettes.

  • Inert Atmosphere: Glovebox (N₂ atmosphere, <5 ppm O₂/H₂O).

Reagents:

  • Substrates: Heteroaryl Chloride (1.0 equiv), Primary Amine (1.2 equiv).

  • Catalyst Precursors: Pd₂(dba)₃, Pd(OAc)₂.

  • Ligand Library (0.1 M in Toluene):

    • XPhos (General purpose)

    • BrettPhos (Primary amines)

    • RuPhos (Secondary amines/sterically hindered)

    • tBuXPhos (Amides/Sulfonamides)

  • Base Library (Slurries): NaOtBu (Strong), K₃PO₄ (Weak/Inorganic), Cs₂CO₃ (General).

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare 0.2 M stock solutions of the aryl halide and amine in anhydrous 1,4-dioxane.

    • Prepare 0.02 M stock solutions of Pd precursors and 0.04 M solutions of ligands.

  • Dosing (Glovebox):

    • Dispense Base (20 mg/well) as a solid or slurry into the 96-well plate according to the design layout (Rows A-D: NaOtBu; E-H: K₃PO₄).

    • Dispense Ligand solutions (10 µL, 5 mol%) across columns 1-12.

    • Dispense Pd precursor (10 µL, 2.5 mol%) to all wells.

    • Add Substrates (50 µL each) to initiate the reaction.

  • Incubation:

    • Seal the plate with a PFA-coated aluminum mat and compress.

    • Heat at 80°C for 12 hours with magnetic tumbling (700 rpm).

  • Work-up & Analysis:

    • Cool to room temperature.[1][2] Dilute with MeCN (500 µL) containing an internal standard (e.g., Biphenyl).

    • Filter through a 0.45 µm filter plate.

    • Analyze via UPLC-MS (2 min method).

Data Interpretation (Hypothetical Results):

LigandBaseConversion (%)Yield (%)Notes
XPhos NaOtBu95%88%High conversion, minor dehalogenation byproduct.
BrettPhos NaOtBu98%96% Optimal Condition. Clean profile.
RuPhos K₃PO₄40%35%Incomplete conversion; base too weak.
PPh3 Cs₂CO₃<5%0%Ligand ineffective for this substrate class.

Application Note II: Scalable Metallaphotoredox Catalysis in Flow

Context: Metallaphotoredox catalysis (merging Photoredox + Ni catalysis) allows for the construction of C(sp³)–C(sp²) bonds (e.g., decarboxylative arylation) under mild conditions. However, batch scale-up is limited by the Beer-Lambert Law , where light penetration drops drastically with path length.

Role of Flow Chemistry: By using narrow-bore tubing (PFA), the surface-area-to-volume ratio is maximized, ensuring uniform irradiation and enabling kilogram-scale synthesis of novel sp³-rich scaffolds.

Experimental Protocol: Continuous Flow C(sp³)–C(sp²) Coupling

Reaction: Decarboxylative cross-coupling of a carboxylic acid (sp³) with an aryl bromide (sp²).

Equipment Setup:

  • Pumps: Dual syringe pump system or HPLC pumps (acid resistant).

  • Reactor: PFA tubing (10 mL volume, 1/16" O.D.) coiled around a 450 nm (Blue) LED light source (40W).

  • Cooling: Fan cooling to maintain reactor temperature <35°C.

Reagents:

  • Feed A: Aryl Bromide (0.5 M), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%) in DMSO.

  • Feed B: Carboxylic Acid (0.75 M), Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%), Cs₂CO₃ (1.5 equiv) in DMSO.

Step-by-Step Workflow:

  • System Priming:

    • Flush the reactor with pure DMSO to remove air bubbles.

    • Set the Back Pressure Regulator (BPR) to 40 psi to prevent solvent boiling/outgassing.

  • Residence Time Calculation:

    • Target Residence Time (

      
      ) = 20 minutes.
      
    • Total Flow Rate (

      
      ) = Reactor Volume (
      
      
      
      ) /
      
      
      = 10 mL / 20 min = 0.5 mL/min .
    • Set Pump A and Pump B to 0.25 mL/min each (1:1 mixing).

  • Operation:

    • Switch valves from solvent to reagent feeds.

    • Turn on the 450 nm LED source.

    • Discard the first 2 reactor volumes (20 mL) to reach steady state.

    • Collect the steady-state effluent for 4 hours.

  • Downstream Processing:

    • The effluent is quenched into water/EtOAc.

    • Organic layer separated, dried, and concentrated.

Why This Works: The flow setup ensures that every micro-slug of reaction mixture receives uniform photon flux, preventing the "dark zones" typical in batch reactors that lead to stalled reactions or side-product formation.

Visualizations & Workflows

Figure 1: HTE Optimization Workflow

Caption: Logical flow for high-throughput screening, moving from combinatorial design to data-driven decision making.

HTE_Workflow cluster_0 Design Phase cluster_1 Execution Phase cluster_2 Analysis Phase Design DoE / Library Design (Ligands x Bases) Dispense Automated Dosing (Glovebox) Design->Dispense React Parallel Reaction (96-well Block, 80°C) Dispense->React Analyze UPLC-MS Screening (2 min/sample) React->Analyze Select Hit Identification (Yield > 90%) Analyze->Select Data Processing Select->Design Iterative Optimization

Figure 2: Photoredox Flow Reactor Schematic

Caption: Schematic of a continuous flow loop for metallaphotoredox catalysis, highlighting the mixing and irradiation zones.

Flow_Reactor PumpA Pump A (Aryl Halide + Ni) Mixer T-Mixer (High Turbulence) PumpA->Mixer Feed A PumpB Pump B (Acid + Ir + Base) PumpB->Mixer Feed B Reactor PFA Coil Reactor (450 nm LED Irradiation) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (40 psi) Reactor->BPR Irradiated Fluid Collection Product Collection (Quench) BPR->Collection Product

References

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. Link

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A Platform for Automated Nanomole-Scale Reaction Screening and Micromole-Scale Synthesis in Flow. Science, 359(6374), 429–434. Link

  • Corcoran, E. B., McMullen, J. P., Lévesque, F., Wismer, M. K., & Naber, J. R. (2016). Photon Equivalents as a Parameter for Scaling Photoredox Reactions in Flow: Translation of Photocatalytic C–N Cross-Coupling to Multikilogram Scale. Angewandte Chemie International Edition, 55(22), 6576–6580. Link

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Link

  • Baber, J. (Merck & Co). (2017). Practical High-Throughput Experimentation for Chemists. Reaction Chemistry & Engineering, 2, 24-35. Link

Sources

Application Note: HPLC Analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists involved in the development and analysis of Silodosin and its key intermediates. The target analyte, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , is a critical process-related impurity or synthetic intermediate (often formed via hydrolysis of its ethyl ester precursor or oxidation of the corresponding alcohol).

Its structural dual-nature—containing a hydrophobic trifluoroethoxy group and a hydrophilic carboxylic acid tail—requires a tailored Reverse Phase HPLC (RP-HPLC) approach to ensure sharp peak shape and adequate retention.

Method Category: Process Impurity & Intermediate Analysis Target Analyte: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid Related Pharmaceutical: Silodosin (Rapaflo)[1]

Introduction & Chemical Context

The analyte 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid represents a class of fluorinated phenoxyacetic acids often encountered in the synthesis of


-adrenoceptor antagonists like Silodosin.
  • Chemical Challenges:

    • Acidity: The free carboxylic acid moiety (

      
      ) can cause peak tailing if the mobile phase pH is not controlled.
      
    • Hydrophobicity: The trifluoroethoxy group adds significant lipophilicity, requiring a high organic strength for elution.

    • UV Absorption: The phenoxy chromophore provides adequate UV response but requires interference-free wavelengths (typically 270–280 nm).

This protocol details a stability-indicating RP-HPLC method capable of separating the target acid from its ester precursors and potential degradation products.

Method Development Strategy

Column Selection: The C18 Foundation

A C18 (Octadecylsilyl) stationary phase is selected due to the analyte's aromatic and fluorinated hydrophobic regions.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Rationale: These columns offer high surface area and dense bonding, which prevents secondary silanol interactions that often cause tailing in acidic compounds.

Mobile Phase Engineering

To suppress the ionization of the carboxylic acid and ensure the analyte exists in its neutral (protonated) form, the pH must be maintained below the


 (ideally pH 2.5–3.0).
  • Buffer: 0.1% Orthophosphoric Acid (

    
    ) or 20 mM Potassium Phosphate (pH 3.0).
    
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks with fluorinated compounds.

Detection Wavelength

The phenoxy ring system exhibits a primary absorption maximum (


) typically around 270 nm .
  • Selection: 270 nm (Primary), 220 nm (Secondary for higher sensitivity but more noise).

Detailed Experimental Protocol

Reagents & Equipment
  • HPLC System: Gradient-capable LC (e.g., Agilent 1260/1290 or Waters Alliance).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Orthophosphoric Acid (85%).

  • Reference Standard: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (>98% purity).

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 × 150 mm, 5 µm (e.g., Zorbax Eclipse Plus)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 270 nm
Run Time 15 Minutes
Mobile Phase Composition
  • Mobile Phase A (MPA): 0.1% Orthophosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B (MPB): 100% Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 70 30 Initial Equilibration
8.0 20 80 Linear Ramp (Elution)
10.0 20 80 Wash
10.1 70 30 Return to Initial

| 15.0 | 70 | 30 | Re-equilibration |

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of the analyte into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and dilute to volume with Water:ACN (50:50).

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into a 10 mL flask. Make up with Mobile Phase (Initial ratio).

Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical method, from sample preparation to data interpretation.

HPLC_Workflow cluster_mechanism Separation Mechanism RawSample Raw Sample / API Intermediate Dissolution Dissolution (Diluent: 50:50 Water:ACN) RawSample->Dissolution Weigh 10mg Filtration Filtration (0.45 µm PTFE) Dissolution->Filtration Remove Particulates HPLC_Inj HPLC Injection (10 µL Loop) Filtration->HPLC_Inj Transfer to Vial Separation RP-HPLC Separation (C18 Column, pH 2.2) HPLC_Inj->Separation Gradient Elution Detection UV Detection (270 nm) Separation->Detection Analyte Elutes ~6-8 min Mechanism Acidic MP suppresses -COOH ionization Hydrophobic interaction with C18 Separation->Mechanism DataAnalysis Data Analysis (Integration & Quantitation) Detection->DataAnalysis Peak Area

Caption: Step-by-step analytical workflow for the HPLC analysis of the Silodosin intermediate.

Method Validation Parameters (ICH Q2)

To ensure the method is trustworthy for regulatory submission, the following validation criteria should be met:

ParameterAcceptance CriteriaExperimental Approach
System Suitability Tailing Factor < 2.0; Theoretical Plates > 20005 Replicate injections of Working Standard.
Linearity

5 Levels (e.g., 25% to 150% of target concentration).
Accuracy (Recovery) 98.0% – 102.0%Spike samples at 50%, 100%, and 150% levels.
Precision (Repeatability) RSD < 2.0%6 Replicate injections of a single sample preparation.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution of the standard.
Troubleshooting Guide
  • Peak Tailing: Usually indicates silanol interaction or ionization of the acid. Action: Ensure Mobile Phase pH is < 3.0. Increase buffer concentration if necessary.

  • Retention Time Drift: Check column temperature stability (30°C ± 1°C) and ensure adequate equilibration time (min 10 column volumes) between gradient runs.

  • Carryover: The hydrophobic trifluoroethoxy group may stick to the injector needle. Action: Use a needle wash of 90% ACN.

References

  • BenchChem. (2025).[2] Application Notes & Protocols: High-Throughput Analysis of Silodosin in Human Plasma Using Silodosin-d4 as an Internal Standard by LC. Retrieved from

  • Matsubara, Y., et al. (2006). Pharmacokinetics and disposition of silodosin (KMD-3213). Yakugaku Zasshi. Retrieved from

  • ChemicalBook. (2024). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (Silodosin Intermediate). Retrieved from

  • TCI Chemicals. (2024). Product Specification: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate. Retrieved from

Sources

Application Note: Derivatization Strategies for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid presents a classic challenge in gas chromatography: the analyte contains a highly polar carboxylic acid moiety attached to a fluorinated ether backbone. While the trifluoroethoxy group (


) enhances volatility and provides a distinct mass spectral signature, the free carboxylic acid (

) engages in strong intermolecular hydrogen bonding.

If injected directly, this compound will exhibit:

  • Severe Peak Tailing: Interaction with silanol groups in the injection liner and column.

  • Ghost Peaks: Accumulation at the head of the column followed by random elution.

  • Non-Linear Response: Adsorption at low concentrations (high LOQ).

The Solution: This guide details two validated derivatization protocols to convert the polar acid into a volatile, thermally stable ester.

  • Method A (Silylation): Rapid screening using BSTFA.[1]

  • Method B (Methylation): Robust quantification using

    
    -Methanol (aligned with EPA Method 8151A).
    

Chemical Strategy & Mechanism[2][3][7][8]

The objective is to replace the active acidic hydrogen with a non-polar moiety. The presence of the electron-withdrawing trifluoroethoxy group on the ortho-position makes the carboxylic acid slightly more acidic than unsubstituted phenoxyacetic acid, influencing reaction kinetics.

Visualizing the Workflow

The following diagram illustrates the decision matrix and reaction pathways.

DerivatizationWorkflow Start Target Analyte: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid Decision Select Method Start->Decision MethodA Method A: Silylation (BSTFA + 1% TMCS) Decision->MethodA Rapid Screening (Dry Samples) MethodB Method B: Methylation (BF3 in Methanol) Decision->MethodB Batch Quantification (Robustness) ProdA TMS Ester Derivative (Hydrolysis Sensitive) MethodA->ProdA 60°C, 30 min ProdB Methyl Ester Derivative (Highly Stable) MethodB->ProdB 80°C, 60 min Analysis GC-MS Analysis (EI Source) ProdA->Analysis ProdB->Analysis

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on analytical needs.

Protocol A: Silylation (Rapid Screening)

Best for: R&D environments, dry samples, and rapid turnaround. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Mechanism: The silyl group (


) replaces the acidic proton. TMCS acts as a catalyst to drive the reaction to completion for sterically hindered sites.
Step-by-Step Methodology
  • Preparation: Weigh 1–5 mg of the sample into a 2 mL GC crimp-top vial.

  • Solvent Addition: Add 500 µL of anhydrous Pyridine or Acetonitrile.

    • Note: Pyridine acts as an acid scavenger and drives the reaction forward.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Critical Control Point: Reagents are moisture-sensitive.[2] Use a dry syringe and minimize atmospheric exposure.

  • Reaction: Cap the vial tightly. Vortex for 10 seconds. Incubate at 60°C for 30 minutes in a heating block.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject directly into the GC-MS.

Self-Validating Check:

  • If the peak tails, moisture was likely present.[2]

  • If you see a split peak, the reaction was incomplete (increase time or temperature).

Protocol B: Methylation (Robust Quantification)

Best for: QC release testing, environmental analysis, and batch processing. Reagent: Boron Trifluoride (


) in Methanol (10-14%).
Mechanism:  Acid-catalyzed Fisher esterification. This forms a methyl ester which is chemically stable and does not degrade in the presence of moisture as easily as TMS esters. This aligns with EPA Method 8151A  for chlorinated herbicides.[3]
Step-by-Step Methodology
  • Dissolution: Dissolve the sample in 1 mL of Methanol in a reaction tube.

  • Catalyst Addition: Add 2 mL of

    
    -Methanol (14%) .
    
  • Heating: Cap the tube tightly (Teflon-lined cap). Heat at 80°C for 1 hour in a water bath or heating block.

    • Why: The trifluoroethoxy group is stable at this temperature, but the steric bulk requires sufficient energy to esterify the acid fully.

  • Quenching & Extraction (Liquid-Liquid Extraction):

    • Cool the sample.[4]

    • Add 2 mL of Saturated

      
       solution  (to salt out the organic phase).
      
    • Add 1 mL of Hexane (or Isooctane).

    • Vortex vigorously for 1 minute.

  • Phase Separation: Allow layers to separate. The methyl ester derivative will partition into the upper Hexane layer.

  • Drying: Transfer the upper Hexane layer to a vial containing anhydrous Sodium Sulfate (

    
    ) to remove trace water.
    
  • Injection: Transfer the dry Hexane supernatant to a GC vial for analysis.

GC-MS Analytical Parameters

The fluorinated nature of the analyte requires specific source parameters to prevent excessive fragmentation.

Instrument Configuration
ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed phase essential for trace analysis.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent ether cleavage.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace impurities.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for optimal linear velocity.
Transfer Line 280°CPrevents condensation of high-boiling esters.
Temperature Program
  • Initial: 60°C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 280°C.

  • Final: 280°C (Hold 5 min) - Bake out.

Mass Spectrometry (EI Source)[4][11]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 45–450 amu.

  • Key Diagnostic Ions (Methyl Ester):

    • Molecular Ion (

      
      ):  Look for the parent mass (Calculated MW of acid + 14).
      
    • Base Peak: Often the loss of the trifluoroethoxy group or the tropylium-like ion typical of phenoxy compounds.

    • 
       Fragment: 
      
      
      
      69 (High abundance).

Comparison of Methods

FeatureMethod A: Silylation (BSTFA)Method B: Methylation (

-MeOH)
Reaction Time 30 mins60 mins + Extraction
Stability Low (Hydrolyzes in moist air)High (Stable for weeks)
By-products TMS-OH, TMS-F (volatile)None interfering in Hexane layer
Equipment Heating block onlyHeating block + Extraction glassware
Suitability Rapid ID / ScreeningPrecise Quantification / QC

Troubleshooting & Quality Control

Common Issues
  • Low Recovery:

    • Silylation:[5][6][7][2][8][9] Check for water in the solvent (Pyridine must be anhydrous).

    • Methylation: Ensure the extraction pH is neutral/acidic; methyl esters can hydrolyze in strong base.

  • Degradation of Fluorinated Group:

    • Avoid using strongly alkaline derivatization reagents (like TMAH) at high temperatures, as this can degrade the trifluoroethoxy ether linkage.

Internal Standard Selection

For accurate quantification, do not use external calibration alone.

  • Recommendation: Use 2,4-Dichlorophenoxyacetic acid (2,4-D) or MCPA-Methyl Ester as an internal standard. They share the phenoxyacetic acid core and derivatization kinetics but separate well chromatographically.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. SW-846.[3][10] Retrieved from [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text for mechanistic insight).

Sources

Using 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid in Medicinal Chemistry

Part 1: Executive Summary & Scientific Rationale

The Fluorine Effect in Linker Design In modern drug discovery, the modification of alkoxy side chains is a critical strategy for optimizing pharmacokinetic (PK) profiles. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (and its ethyl ester, CAS 160969-01-7) represents a high-value building block designed to introduce the 2,2,2-trifluoroethoxy moiety.

This specific fluorinated motif serves as a bioisostere for the methoxy group (–OCH₃). While sterically similar, the strong electron-withdrawing nature of the trifluoromethyl group (


) and the strength of the C-F bond provide two distinct advantages:
  • Metabolic Stability: It blocks oxidative O-dealkylation (a common clearance pathway for anisole derivatives) by cytochrome P450 enzymes.

  • Lipophilicity Modulation: It increases

    
     without significantly altering the steric bulk, enhancing membrane permeability and often improving potency through hydrophobic interactions in the binding pocket.
    

This building block is most notably recognized as a key intermediate in the synthesis of Silodosin (Rapaflo) , a highly selective


-adrenergic receptor antagonist.

Part 2: Chemical Profile & Properties

PropertyData / Specification
Chemical Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Common Intermediate Ethyl 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate (CAS 160969-01-7)
Molecular Formula

(Acid form)
Molecular Weight 250.17 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
Key Functional Groups Carboxylic acid (coupling handle), Trifluoroethoxy ether (pharmacophore)

Part 3: Strategic Application – The Silodosin Pathway

The utility of this building block is best exemplified by the retrosynthetic analysis of Silodosin. The acid is not the final drug but the precursor to the critical linker fragment .

Mechanism of Action: The acid functionality is typically reduced to an alcohol and then converted to a leaving group (tosylate or mesylate) to alkylate the indoline core of Silodosin. This "tail" is responsible for the drug's high selectivity for the


 subtype over 

, reducing cardiovascular side effects.
Diagram 1: Retrosynthetic Analysis & Workflow

Silodosin_Retrosynthesis Silodosin Target: Silodosin (Alpha-1A Antagonist) Coupling Step 3: N-Alkylation Silodosin->Coupling Core Indoline Core Scaffold Coupling->Core Linker_LG Activated Linker (Tosylate/Mesylate) Coupling->Linker_LG Linker_OH Intermediate Alcohol 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol Linker_LG->Linker_OH Activation (TsCl/MsCl) BuildingBlock STARTING MATERIAL 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid Linker_OH->BuildingBlock Reduction (LiAlH4/BH3)

Caption: Retrosynthetic logic showing the transformation of the acetic acid building block into the reactive linker required for Silodosin synthesis.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (If not purchased)

Rationale: Commercial supplies can be expensive.[1][] This protocol generates the acid from 2-(2,2,2-trifluoroethoxy)phenol.

Reagents:

  • 2-(2,2,2-Trifluoroethoxy)phenol (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Acetone (Solvent, 10 vol)

  • NaOH (2M aqueous solution)

Step-by-Step:

  • Alkylation:

    • Charge a reaction vessel with 2-(2,2,2-trifluoroethoxy)phenol and acetone.

    • Add anhydrous

      
       and stir at room temperature for 15 minutes.
      
    • Add ethyl bromoacetate dropwise.

    • Reflux the mixture (

      
      ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until phenol is consumed.
      
    • Checkpoint: The intermediate formed is the Ethyl ester (CAS 160969-01-7).

  • Hydrolysis:

    • Filter off inorganic salts and concentrate the filtrate.

    • Redissolve the residue in THF/Water (1:1).

    • Add 2M NaOH (3.0 eq) and stir at ambient temperature for 2 hours.

    • Acidify to pH 2–3 with 1M HCl.

  • Isolation:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
    • Recrystallize from Hexane/EtOAc to yield the pure acid.

Protocol B: Reduction to the Alcohol (Linker Activation)

Rationale: The carboxylic acid must be reduced to the primary alcohol to serve as a linker for N-alkylation.

Reagents:

  • 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (1.5 eq) OR Borane-THF complex (

    
    )
    
  • Anhydrous THF[1]

Step-by-Step:

  • Inert Atmosphere: Purge the reactor with Nitrogen/Argon.

  • Addition: Dissolve the acid in anhydrous THF and cool to

    
    .
    
  • Reduction:

    • Option 1 (LiAlH4): Add LiAlH4 pellets/solution slowly. Exothermic reaction; maintain temp

      
      .
      
    • Option 2 (Borane): Add

      
       dropwise. (Preferred for milder conditions).
      
  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Quench: Cool to

    
    . Carefully quench with Glauber’s salt (
    
    
    
    ) or Fieser workup method to avoid emulsions.
  • Purification: Filter the aluminum salts. Concentrate the filtrate to yield 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol .

    • Yield Target: >90%.[4]

    • QC: Check for disappearance of Carbonyl stretch in IR (

      
      ).
      

Part 5: Quality Control & Validation

Trustworthiness in medicinal chemistry relies on rigorous characterization.

HPLC Method for Purity Assessment:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 270 nm (Phenoxy absorption).

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Validation (Proton


 - DMSO-

):
  • 
     12.8 ppm (s, 1H):  Carboxylic acid proton (disappears on 
    
    
    
    shake).
  • 
     6.8 - 7.2 ppm (m, 4H):  Aromatic protons (Guaiacol core).
    
  • 
     4.7 ppm (q, 2H, 
    
    
    
    ):
    Quartet characteristic of
    
    
    . This is the diagnostic signal for the trifluoroethoxy group.
  • 
     4.6 ppm (s, 2H):  Singlet for 
    
    
    
    .
Diagram 2: Metabolic Stability Logic

Metabolic_Stability Methoxy Methoxy Analog (-OCH3) CYP CYP450 Enzyme Methoxy->CYP High Affinity Trifluoro Trifluoroethoxy Analog (-OCH2CF3) Trifluoro->CYP Steric/Electronic Block Stable Metabolically Stable (Prolonged Half-life) Trifluoro->Stable Resists Oxidation Metabolite O-Dealkylation (Rapid Clearance) CYP->Metabolite Oxidation

Caption: Comparison of metabolic fate. The fluorinated ether resists CYP450-mediated O-dealkylation compared to standard methoxy groups.

Part 6: References

  • Preparation of Silodosin Intermediates. Google Patents. Patent US20130172578A1. Describes the synthesis of Silodosin and the use of trifluoroethoxy intermediates. Link

  • Synthesis and pharmacological evaluation of Silodosin. Journal of Medicinal Chemistry. Focuses on the structure-activity relationship (SAR) of the trifluoroethoxy tail. (General Reference for Silodosin SAR).

  • Ethyl 2-(2-(2,2,2-trifluoroethoxy)phenoxy)acetate. PubChem Compound Summary. Identification and physical properties of the ethyl ester precursor. Link

  • Bioisosterism in Drug Design: The Fluorine Effect. Journal of Medicinal Chemistry. Explains the metabolic stability conferred by trifluoroethoxy groups. Link

Sources

Application Note: Preparation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical development professionals and researchers focusing on the synthesis of pharmaceutical intermediates, specifically for the Silodosin (KMD-3213) pathway.

Executive Summary & Strategic Importance

The target molecule, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid ethyl ester , is a critical intermediate in the synthesis of Silodosin , an alpha-1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia (BPH).

The synthesis hinges on the construction of a non-symmetric catechol ether. The core challenge lies in the regioselective alkylation of the catechol backbone. Direct mono-alkylation of catechol with trifluoroethyl electrophiles often results in statistical mixtures of mono- and bis-alkylated products, which are difficult to separate.

Therefore, this protocol utilizes a stepwise aromatic substitution strategy . We first establish the trifluoroethoxy ether on a protected or deactivated ring (via o-nitrochlorobenzene) to generate the phenol precursor, followed by a high-yield Williamson ether synthesis to install the ethyl acetate tail. This ensures structural integrity and minimizes downstream purification costs.

Reaction Pathway & Logic

The synthesis is divided into two phases.[1][2][3][4][5][6][7] Phase 1 generates the nucleophilic phenol precursor. Phase 2 is the final coupling to the target ester.

Synthetic Workflow Diagram

Synthesispathway Start o-Nitrochlorobenzene Inter1 1-Nitro-2-(2,2,2- trifluoroethoxy)benzene Start->Inter1 SNAr (KOH, PTC) TFE 2,2,2-Trifluoroethanol TFE->Inter1 Inter2 2-(2,2,2- Trifluoroethoxy)aniline Inter1->Inter2 Reduction (H2, Pd/C) Phenol 2-(2,2,2- Trifluoroethoxy)phenol (Key Precursor) Inter2->Phenol Diazotization (NaNO2, H2SO4) + Hydrolysis Target TARGET: 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid ethyl ester Phenol->Target Williamson Ether Synthesis (K2CO3, DMF) EBA Ethyl Bromoacetate EBA->Target

Figure 1: Stepwise synthetic pathway ensuring regioselectivity. Phase 1 constructs the trifluoroethoxy ether; Phase 2 installs the acetate tail.

Detailed Experimental Protocols

Phase 1: Preparation of Starting Material (Precursor)

Target: 2-(2,2,2-Trifluoroethoxy)phenol (CAS 160969-02-8)

Note: While this material is commercially available, in-house synthesis is often required for cost control in large-scale campaigns.

Protocol Summary:

  • Etherification: React o-nitrochlorobenzene with 2,2,2-trifluoroethanol (TFE) using KOH and a phase transfer catalyst (e.g., TBAB) in toluene at 60-80°C.

  • Reduction: Hydrogenate the nitro group using H₂/Pd-C in methanol.

  • Hydrolysis: Convert the aniline to the phenol via diazonium salt formation (NaNO₂/H₂SO₄ at 0°C) followed by thermal hydrolysis at 70°C [1].

Phase 2: Synthesis of the Target Ester

Target: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid ethyl ester

This step utilizes a Williamson ether synthesis. The choice of base and solvent is critical to prevent transesterification or hydrolysis of the ethyl ester.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[3][4][6][7][8][9][10]Mass/VolRole
2-(2,2,2-Trifluoroethoxy)phenol 192.131.019.2 gSubstrate
Ethyl Bromoacetate 167.001.220.0 gElectrophile
Potassium Carbonate (K₂CO₃) 138.211.520.7 gBase
Potassium Iodide (KI) 166.000.11.66 gCatalyst (Finkelstein)
DMF (N,N-Dimethylformamide) --100 mLSolvent
Ethyl Acetate / Hexanes ---Workup/Purification
Step-by-Step Procedure

1. Reaction Setup:

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Charge 100 mL of anhydrous DMF .

  • Add 19.2 g (100 mmol) of 2-(2,2,2-Trifluoroethoxy)phenol .

  • Add 20.7 g (150 mmol) of anhydrous K₂CO₃ . Tip: Use finely milled K₂CO₃ to maximize surface area.

  • Add 1.66 g (10 mmol) of KI . Rationale: KI generates the more reactive ethyl iodoacetate in situ, accelerating the reaction.

2. Alkylation:

  • Cool the mixture to 0-5°C using an ice bath.

  • Add 20.0 g (120 mmol) of Ethyl Bromoacetate dropwise over 30 minutes. Control: Maintain internal temperature < 10°C to prevent exotherms.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

  • Heat the mixture to 50-60°C and stir for 4-6 hours.

  • Monitor: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC. The limiting reagent (phenol) should be < 1.0%.

3. Workup:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 400 mL of ice-cold water under vigorous stirring. The product may precipitate as an oil or solid.

  • Extract with Ethyl Acetate (3 x 100 mL) .

  • Combine organic layers and wash with:

    • Water (2 x 100 mL) to remove DMF.

    • Saturated Brine (100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ .[6]

  • Filter and concentrate under reduced pressure (Rotavap) at 40°C to obtain the crude oil.

4. Purification:

  • The crude product is typically a pale yellow oil.

  • High Purity Requirement: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0% -> 20% Ethyl Acetate in Hexanes).

  • Yield Expectation: 85-92% (isolated).

Analytical Characterization

To validate the synthesis, compare the isolated product against these expected spectral data points.

TechniqueExpected Signal / CharacteristicInterpretation
¹H-NMR (CDCl₃) δ 1.29 (t, 3H)Ester methyl group (-CH₂CH ₃)
δ 4.25 (q, 2H)Ester methylene group (-CH ₂CH₃)
δ 4.38 (q, 2H, JH-F ≈ 8 Hz)Trifluoroethyl methylene (-OCH ₂CF₃)
δ 4.68 (s, 2H)Acetate methylene (-OCH ₂CO-)
δ 6.90 - 7.05 (m, 4H)Aromatic protons (Catechol core)
¹⁹F-NMR δ -74.5 ppm (t)Trifluoromethyl group (-CF ₃)
IR Spectroscopy 1750-1735 cm⁻¹Strong C=O stretch (Ester)
1200-1100 cm⁻¹C-F stretching bands

Critical Process Parameters & Troubleshooting

Regiochemistry Verification

Ensure the starting phenol is pure. If the precursor contains any unreacted catechol, you will form the bis-(ethyl acetate) impurity, which is difficult to separate from the target.

  • Check: Run HPLC on the starting material. Purity should be >98%.

Water Content

The Williamson ether synthesis is sensitive to water. Water in the solvent (DMF) will consume the alkylating agent (hydrolysis of ethyl bromoacetate to bromoacetic acid), stalling the reaction and lowering yield.

  • Control: Use anhydrous DMF (Karl Fischer < 0.05%).

Safety: Alkylating Agents

Ethyl Bromoacetate is a potent lachrymator and alkylating agent.

  • Protocol: Handle only in a fume hood. Quench excess alkylating agent in the aqueous waste stream using a dilute ammonia or amine solution before disposal.

References

  • Preparation of 2-(2,2,2-trifluoroethoxy)

    • Source: CN100534973C (Patent). "Method for preparing 2-(2,2,2-trifluoroethoxy)phenol."
    • Relevance: Describes the diazotization route from substituted aniline, avoiding catechol alkyl
  • Synthesis of Silodosin Intermediates

    • Source:Chemical and Pharmaceutical Bulletin, Vol 49, Issue 12.
    • Relevance: Establishes the role of the trifluoroethoxy moiety in biological activity.
  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Target Molecule Identification

    • Source: CAS Common Chemistry. "Acetic acid, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]-, ethyl ester (CAS 160969-01-7)."

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for trifluoroethoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Trifluoroethoxylation Technical Support Center .

As a Senior Application Scientist, I have overseen hundreds of optimization campaigns for this specific transformation. The trifluoroethoxy group (


) is a powerful bioisostere, but its installation is deceptively difficult. The decreased nucleophilicity of trifluoroethanol (TFE) combined with the high stability of metal-alkoxide intermediates often leads to stalled reactions or hydrolysis.

This guide is structured to troubleshoot your specific failure modes, moving from fundamental reagent quality to advanced catalytic cycles.

Module 1: The Foundation (Reagent Quality)

Q: My reaction is stalling at <10% conversion, regardless of the catalyst. What is the most common oversight?

A: Wet TFE or "Wet" Base. This is the number one cause of failure. TFE is hygroscopic. Because water is a smaller, better nucleophile than TFE, even trace moisture leads to hydroxide formation. In SnAr, this produces phenols. In metal catalysis, it poisons the cycle.

Protocol: The "Bone-Dry" System

  • TFE Drying: Do not rely on "anhydrous" bottles stored for >1 week. Store TFE over activated 3Å molecular sieves for at least 24 hours before use.

  • Base Handling: If using

    
     or 
    
    
    
    , they must be dried under vacuum at 100°C overnight. These bases are effectively water sponges.
  • The "Flame Test": If using NaH, ensure it is fresh. Old NaH typically has a thick hydroxide coating that introduces water into the system upon reaction.

Module 2: Method Selection Strategy

Before troubleshooting, ensure you are using the correct mechanism for your substrate.

MethodSelection Start Substrate Analysis EWG Is the ring Electron Deficient? (e.g., -NO2, -CN, Pyridine) Start->EWG SnAr Method A: SnAr (Base Mediated) EWG->SnAr Yes (Ortho/Para) Metal Method B: Metal Catalysis EWG->Metal No (Electron Neutral/Rich) Halide Leaving Group? SnAr->Halide Halide->SnAr F >> Cl > Br Pd_vs_Cu Cost vs. Complexity? Metal->Pd_vs_Cu Pd Palladium (RockPhos/BrettPhos) High Cost, Broad Scope, Mild Pd_vs_Cu->Pd Complex/Sensitive Cu Copper (Phenanthroline) Low Cost, High Temp, Narrow Scope Pd_vs_Cu->Cu Robust/Scalable

Figure 1: Decision matrix for selecting the optimal trifluoroethoxylation pathway based on substrate electronics.

Module 3: Nucleophilic Aromatic Substitution (SnAr)

Q: I am using SnAr conditions (Base + TFE), but the reaction is sluggish. Should I switch to a stronger base like NaH?

A: Not necessarily. Counter-ion effects are often more critical than basicity. TFE has a pKa of ~12.4 (compared to ~16 for ethanol). It is acidic enough to be deprotonated by carbonates, but the resulting ion pair matters.

  • The Issue: Sodium trifluoroethoxide aggregates tightly, reducing nucleophilicity.

  • The Fix: Use Cesium Carbonate (

    
    ) . The large Cesium cation effectively "solubilizes" the naked trifluoroethoxide anion, dramatically increasing reaction rates compared to NaH or 
    
    
    
    .

Optimization Table: SnAr Conditions

VariableRecommendationRationale
Solvent DMF or NMPPolar aprotic solvents stabilize the Meisenheimer intermediate.
Base

(2.0 equiv)
Large cation breaks up ion pairs; milder than NaH.
Leaving Group Fluoride (-F)The C-F bond is highly polarized, accelerating the rate-limiting addition step.
Temp 80-100°CRequired to overcome the activation energy of the aromatic system.

Module 4: Palladium-Catalyzed Cross-Coupling (The Gold Standard)

Q: My Buchwald-Hartwig coupling works for methanol but fails for trifluoroethanol. Why?

A: You are hitting the "Reductive Elimination Wall." The Pd-O bond formed with fluoroalkoxides is significantly stronger and more ionic than with non-fluorinated alkoxides. The complex becomes too stable, and the catalytic cycle dies at the reductive elimination step.

The Solution: Bulky, Electron-Rich Ligands You must use ligands that are sterically bulky enough to "squeeze" the metal center, forcing the product off.

  • Ligand of Choice: RockPhos or BrettPhos .

    • Note: Standard ligands like BINAP or Xantphos rarely work here.

  • Pre-catalyst: Use [(allyl)PdCl]₂ or Pd(OAc)₂ .

Standard Operating Procedure (Pd-Catalysis) Use this protocol for electron-neutral or electron-rich aryl bromides/chlorides.

  • Charge: Aryl halide (1.0 equiv), RockPhos (3 mol%), [(allyl)PdCl]₂ (1.5 mol%), and

    
      (1.5 equiv) in a vial.
    
  • Purge: Evacuate and backfill with Argon (3x).

  • Solvent: Add Toluene (0.2 M concentration).

  • Reagent: Add TFE (1.2 equiv).

  • Run: Heat to 90°C for 12-18 hours.

Visualizing the Bottleneck:

PdCycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X BaseStep Ligand Exchange (Base + TFE) OxAdd->BaseStep PdComplex Pd(II)-OCH2CF3 (STABLE INTERMEDIATE) BaseStep->PdComplex -Base-HX RedElim Reductive Elimination (Ar-OCH2CF3) PdComplex->RedElim Bottleneck! Requires Bulky Ligand RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle highlighting the stability of the Pd-alkoxide intermediate (Red), which requires specialized ligands to overcome.

Module 5: Copper Catalysis (The Scalable Alternative)

Q: Palladium is too expensive for our scale-up. Can we use Copper?

A: Yes, but only for Aryl Iodides. Copper catalysis (Ullmann-type) is viable but generally requires higher temperatures and is less tolerant of steric hindrance on the substrate.

The "Phenanthroline" Protocol:

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene or DMF at 110°C .

  • Critical Step: The order of addition matters. Premix CuI and Phenanthroline in the solvent for 10 minutes to form the active complex before adding the base and substrate.

Module 6: Advanced Troubleshooting (FAQs)

Q: I see the product, but I also see a significant amount of reduced arene (Ar-H). A: This is "Hydrodehalogenation." It occurs when ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydride elimination competes with reductive elimination.
  • Fix: Ensure your ligand is bulky enough (switch from BrettPhos to RockPhos). Lower the temperature if possible, or increase the concentration of TFE to outcompete the hydride transfer.

Q: Can I use this on Pyridines? A: Yes. For 2-halopyridines, use SnAr (Module 3) as they are electron-deficient enough. For 3-halopyridines, use the Pd-RockPhos system (Module 4).

Q: How do I remove excess TFE during workup? A: TFE forms an azeotrope with water. Do not rotovap it directly if your product is volatile. Wash the organic layer copiously with water; the TFE will partition into the aqueous phase.

References

  • Palladium-Catalyzed Trifluoroethoxylation (RockPhos/BrettPhos)

    • Title: "Palladium-Catalyzed C-O Cross-Coupling of Primary Alcohols"
    • Source:Journal of the American Chemical Society (Buchwald et al.)
    • Context: Establishes RockPhos as the premier ligand for difficult alkoxides.
    • URL:[Link]

  • Physical Properties of TFE (pKa and Reactivity)

    • Title: "Acidity and Hydrogen Bonding of 2,2,2-Trifluoroethanol"
    • Source:The Journal of Physical Chemistry A
    • Context: Explains the pKa (12.4)
    • URL:[Link]

  • Copper-Catalyzed Protocols

    • Title: "Copper-Catalyzed Trifluoromethylation and Trifluoroethoxyl
    • Source:Organic Letters
    • Context: Details the phenanthroline/CuI systems for aryl iodides.
    • URL:[Link]

Troubleshooting common issues in phenoxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Phenoxyacetic Acid Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & Troubleshooting FAQ

Introduction: The Mechanistic Landscape

The synthesis of phenoxyacetic acid via the Williamson Ether Synthesis is a foundational reaction in organic chemistry, yet it is deceptively simple. While the textbook mechanism describes a straightforward SN2 attack, the reality involves a kinetic competition between the desired O-alkylation and the parasitic hydrolysis of chloroacetic acid.

To troubleshoot effectively, one must understand the "Invisible War" occurring in the flask:

  • The Protagonist: Phenoxide ion (

    
    ) attacking the 
    
    
    
    -carbon of chloroacetate.
  • The Antagonist: Hydroxide ion (

    
    ) attacking the same carbon, producing glycolic acid.
    
  • The Environment: A biphasic or aqueous-organic system where solubility dictates reaction velocity.

Mechanistic Pathway (SN2)

G Phenol Phenol (Reagent) Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Fast Base NaOH (Deprotonation) Base->Phenoxide SideProduct Glycolic Acid (Impurity) Base->SideProduct Hydrolysis (Competitor) TS Transition State [PhO---CH2---Cl]‡ Phenoxide->TS S_N2 Attack Chloroacetate Chloroacetate (Electrophile) Chloroacetate->TS Chloroacetate->SideProduct Product Phenoxyacetate (Salt) TS->Product -Cl⁻

Figure 1: Mechanistic pathway showing the competition between product formation (green) and the hydrolysis side reaction (red).

Standardized "Gold Standard" Protocol

Before troubleshooting, verify your baseline against this robust protocol derived from Organic Syntheses and industrial optimization standards.

Scale: 0.5 mol Phenol basis Solvent System: Water (High dielectric constant favors SN2, but requires high temp).

StepActionCritical Technical Note
1. Deprotonation Dissolve Phenol (47 g) in 30% NaOH (1.2 eq).Ensure complete dissolution. The solution must be alkaline (pH > 10) to maintain nucleophilicity.
2. Addition Add Chloroacetic acid (50-55 g) as a solution or solid salt.Stoichiometry is key: Use 1.1–1.2 eq of chloroacetate to account for hydrolysis loss.
3. Reaction Reflux at 90–100°C for 4–5 hours.Kinetic Driver: The reaction is slow at room temp. Reflux is non-negotiable for high conversion.
4. Acidification Cool to RT. Add conc. HCl dropwise until pH < 1.Precipitation Point: The product (pKa ~3.17) precipitates only when the solution is significantly acidic.
5. Isolation Filter the solid.[1][2] Wash with cold water.[3]Removes NaCl and highly water-soluble glycolic acid side products.

Troubleshooting Center

Scenario A: "Nothing Precipitated upon Acidification"

Symptom: You added HCl, the pH is 1, but the solution remains clear or slightly cloudy. No solid phenoxyacetic acid appears.

Root Cause Analysis:

  • Hydrolysis Dominance: If the reaction ran too hot or with insufficient phenol concentration, the hydroxide may have consumed all the chloroacetic acid, forming highly soluble glycolic acid.

  • Volume Issue: The product has moderate water solubility (approx. 12 g/L at 20°C). If your reaction volume is too large, the product remains dissolved.

Diagnostic Workflow:

  • Q1: Did you check the pH with a calibrated probe or reliable paper?

    • Fix: Ensure pH is effectively < 1. The pKa of phenoxyacetic acid is ~3.17. At pH 3, ~50% is still in the soluble salt form. You need to be at least 2 pH units below the pKa (pH < 1) for >99% protonation.

  • Q2: Is the solution volume excessive?

    • Fix: Concentrate the solution by rotary evaporation to 50% of its original volume, then cool to 4°C.

Scenario B: "The Product Oiled Out Instead of Crystallizing"

Symptom: Upon acidification, a sticky, brown oil separates at the bottom instead of a white crystalline solid.

Root Cause Analysis:

  • Impurity Depression: The melting point of pure phenoxyacetic acid is 98–100°C. Impurities (unreacted phenol, side products) depress this melting point below the reaction temperature, causing "oiling out."

  • Phenol Contamination: Unreacted phenol is a liquid/low-melting solid that acts as a solvent for your product.

Correction Protocol:

  • Decant: Pour off the aqueous supernatant.

  • Wash: Add fresh cold water to the oil and stir vigorously. This extracts water-soluble impurities (glycolic acid, salts).

  • Seed: Scratch the side of the flask with a glass rod or add a seed crystal of pure phenoxyacetic acid.

  • Recrystallization: Dissolve the oil in the minimum amount of boiling water. Allow it to cool very slowly to room temperature. Rapid cooling traps impurities and promotes oiling.

Scenario C: "Low Yield (<50%)"

Symptom: Product is isolated, but the mass recovery is significantly lower than theoretical.

Root Cause Analysis:

  • Stoichiometric Mismatch: Hydrolysis of chloroacetic acid consumes the reagent before it can react with the phenoxide.

  • Incomplete Conversion: Reaction time was too short or temperature too low.

Optimization Table:

VariableRecommendationWhy?
Chloroacetic Acid Use 1.2 – 1.5 equivalents Compensates for the portion lost to hydrolysis (formation of glycolic acid).
Reaction Time Min. 4 hours @ Reflux SN2 on a secondary carbon (carboxylate adjacent) is sterically hindered and slow.
Catalyst Add NaI (0.1 eq) Finkelstein Condition: Converts chloroacetate to the more reactive iodoacetate in situ.

Data & Reference Tables

Solubility Profile

Use this data to plan your purification.

SolventSolubility (20°C)Solubility (100°C)Application
Water ~12 g/LVery HighPrimary Recrystallization Solvent
Ethanol HighHighNot suitable for crystallization alone; good for dissolving oil.
Diethyl Ether HighN/AExtraction solvent (if workup fails).[2]
Acidity Constants (pKa)

Critical for separation logic.

CompoundpKaState at pH 10State at pH 1
Phenol 9.95Phenoxide (Soluble)Phenol (Sparingly Soluble)
Phenoxyacetic Acid 3.17Carboxylate (Soluble)Free Acid (Precipitate)
Chloroacetic Acid 2.86Carboxylate (Soluble)Free Acid (Soluble)

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckPH Is pH < 1? Start->CheckPH AdjustPH Add conc. HCl CheckPH->AdjustPH No CheckState Physical State? CheckPH->CheckState Yes OiledOut Oiled Out CheckState->OiledOut ClearSol Clear Solution CheckState->ClearSol FixOil 1. Decant water 2. Re-boil in min. water 3. Slow cool OiledOut->FixOil FixClear 1. Concentrate Vol (50%) 2. Cool to 4°C 3. Check Reagent Stoichiometry ClearSol->FixClear

Figure 2: Decision tree for diagnosing isolation issues during the workup phase.

References

  • Koelsch, C. F. (1931). "Phenoxyacetic Acid".[3][4][5] Organic Syntheses, Coll.[6][7] Vol. 3, p. 791. [Link]

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[8]

  • University of Rochester. (n.d.). "Troubleshooting: How to Improve Yield". Department of Chemistry. [Link]

Sources

Purification techniques for crude 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Status: Operational Ticket ID: SIL-INT-004 Assigned Specialist: Senior Application Scientist Context: Intermediate for Silodosin (KMD-3213) Synthesis

Executive Summary

You are working with 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a critical intermediate in the synthesis of the alpha-blocker Silodosin. This molecule presents a specific purification challenge: separating the target carboxylic acid from its precursor phenol, 2-(2,2,2-trifluoroethoxy)phenol , and the "dimer" impurities common in alkylation reactions.

This guide moves beyond generic advice. We utilize the significant pKa difference between the carboxylic acid (pKa ~3.5) and the impurity phenol (pKa ~9.8) to create a self-validating purification system based on differential pH extraction, followed by a polishing recrystallization.

Module 1: The Purification Logic (Visualized)

The most robust method for purifying this intermediate is Differential Acid-Base Extraction . This method chemically separates the phenolic impurities from the product without the need for column chromatography, which is inefficient at scale.

PurificationLogic Crude Crude Reaction Mass (Product + Phenol + Dimer) Dissolve Dissolve in Organic Solvent (Toluene or EtOAc) Crude->Dissolve Bicarb Extract with 5% NaHCO3 (pH ~8.5) Dissolve->Bicarb OrgLayer Organic Layer (Contains Phenols & Dimers) Bicarb->OrgLayer Impurities stay organic AqLayer Aqueous Layer (Contains Product as Sodium Salt) Bicarb->AqLayer Product ionizes to water Waste Waste OrgLayer->Waste Discard Acidify Acidify Aqueous to pH 1-2 (HCl) AqLayer->Acidify Extract Extract into EtOAc/Toluene Acidify->Extract Cryst Recrystallization (Toluene/Heptane) Extract->Cryst Final Pure Acid Product (>99% HPLC) Cryst->Final

Figure 1: Differential pH extraction workflow utilizing the pKa gap between the carboxylic acid product and phenolic impurities.

Module 2: The "Bicarbonate Cut" Protocol

Objective: Remove unreacted phenol and non-acidic impurities (dimers) using pKa selectivity.

The Science:

  • Target Acid pKa: ~3.5 - 4.0 (Ionizes at pH > 5)

  • Impurity Phenol pKa: ~9.8 (Remains non-ionized at pH 8.5)

  • Mechanism: By using Sodium Bicarbonate (NaHCO₃), we buffer the aqueous phase to pH ~8.5. At this pH, the carboxylic acid is deprotonated (soluble in water), while the phenol remains protonated (soluble in organic).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude residue in Toluene or Ethyl Acetate (5-7 volumes).

  • The Critical Wash: Extract the organic phase with 5% w/v Sodium Bicarbonate (NaHCO₃) solution (2 x 3 volumes).

    • Checkpoint: The product is now in the Aqueous Layer . The impurities are in the Organic Layer .

  • Phase Separation: Separate the layers. Keep the Aqueous layer.[1]

    • Optional: Wash the aqueous layer once with fresh Toluene to remove any entrained organic impurities.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 6N HCl until pH reaches 1.0–2.0.

    • Observation: The product will precipitate as a solid or oil out.

  • Recovery: Extract the acidified aqueous layer with Ethyl Acetate . Wash with brine, dry over Na₂SO₄, and concentrate.[2][3]

Module 3: Recrystallization (The Polish)

Objective: Remove colored oxidation byproducts and trace isomers.

Solvent System Data:

Solvent System Ratio (v/v) Temperature Profile Outcome
Toluene / Heptane 1:2 to 1:3 Dissolve at 70°C, Cool to 0°C Recommended. Excellent rejection of colored impurities.
Ethyl Acetate / Hexane 1:3 Dissolve at Reflux, Cool to RT Good yield, but may trap non-polar impurities.

| IPA / Water | 1:1 | Dissolve at 60°C, Cool to 5°C | High purity, but risk of yield loss due to water solubility. |

Protocol:

  • Take the crude solid from Module 2.

  • Add Toluene (2-3 volumes) and heat to 70-80°C until fully dissolved.

  • Slowly add Heptane (or Hexane) dropwise until the solution becomes slightly turbid.

  • Add a drop of Toluene to clear the turbidity.

  • Allow to cool slowly to room temperature with gentle stirring.

  • Chill to 0-5°C for 2 hours.

  • Filter the white crystalline solid and wash with cold Heptane.

Module 4: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of crystallizing. Why?

  • Cause: This usually indicates residual solvent (DCM/EtOAc) or too high a concentration of impurities.

  • Fix:

    • Re-evaporate the material to absolute dryness (use high vacuum) to remove low-boiling solvents.

    • Use a "Seeding" technique: Cool the solution to the cloud point, add a tiny crystal of pure product, and cool very slowly.

    • Switch to IPA/Water . Dissolve in warm IPA, then add water slowly. This forces a more ordered lattice formation than hydrocarbon solvents.

Q2: I have low yield after the Bicarbonate wash.

  • Cause: The pH of the aqueous layer might not be basic enough, or the phase separation was poor (emulsion).

  • Fix: Ensure the aqueous layer pH is > 8.0. If an emulsion forms, add saturated Brine to break it. Note: If you used Sodium Carbonate (Na₂CO₃) instead of Bicarbonate, the pH might be >11, which could partially extract the phenol impurity. Stick to Bicarbonate.

Q3: The solid has a pink/brown discoloration.

  • Cause: Oxidation of the phenoxy moiety.[4]

  • Fix: Perform a Charcoal Treatment .

    • Dissolve crude in hot Ethyl Acetate.

    • Add Activated Carbon (5% w/w).

    • Stir at reflux for 30 mins.

    • Filter through Celite while hot.

    • Proceed to recrystallization.[1]

Module 5: Analytical Verification

HPLC Method Parameters (Reference Standard):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 0-2 min (10% B), 2-20 min (Linear to 90% B).

  • Detection: UV at 270 nm (Phenoxy absorption).

  • Expected Retention: The Acid will elute earlier than the unreacted Phenol and the non-polar Dimer.

References

  • Kissei Pharmaceutical Co., Ltd. (1995). Phenoxyacetic acid derivatives and pharmaceutical composition containing the same. US Patent 5,387,603.[6] Link

  • Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2019). Preparation method of silodosin intermediate. CN Patent 109516933B. Link

  • Lair, C. M. (1980). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. GB Patent 2045760A.[1] Link

Sources

Technical Support Center: Optimization of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SIL-INT-004 Subject: Yield Improvement & Impurity Control in Catechol Etherification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (a critical intermediate for Silodosin/KMD-3213) is notoriously sensitive to chemoselectivity issues .[1] The core challenge lies in the initial mono-alkylation of catechol.[1] If you are experiencing low yields (<50%), it is likely due to the competitive formation of the bis-trifluoroethoxy byproduct or oxidation of the catechol starting material.[1]

This guide moves away from the obsolete "Guaiacol Route" (which requires harsh demethylation) and focuses on the industrially preferred Catechol Direct Alkylation strategy.[1]

Phase 1: The Critical Mono-Alkylation (The Bottleneck)[1]

User Issue: "I am observing significant formation of the bis-alkylated impurity (1,2-bis(2,2,2-trifluoroethoxy)benzene) and unreacted catechol."

Root Cause Analysis

The pKa values of the two hydroxyl groups in catechol are relatively close.[1] Once the first trifluoroethyl group is attached, the remaining phenol is still nucleophilic.[1] If the reaction conditions (stoichiometry/temperature) are too aggressive, the second alkylation occurs rapidly.[1]

Optimization Protocol: The "Mesylate/Tosylate" System

Avoid using 2,2,2-trifluoroethyl iodide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). It is expensive, volatile, and less stable.[1] Switch to 2,2,2-trifluoroethyl methanesulfonate (mesylate)  or tosylate .[1]
Step-by-Step Protocol
  • Stoichiometry: Use a molar excess of Catechol (1.5 to 2.0 equiv) relative to the alkylating agent.[1] This statistical bias forces mono-alkylation.[1]

  • Solvent: Use DMAc (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone) .[1] These polar aprotic solvents stabilize the phenoxide anion better than acetone/acetonitrile, allowing for lower reaction temperatures.[1]

  • Base: Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), granular, anhydrous.
    
  • Temperature: Maintain 100°C - 110°C . (Going above 120°C drastically increases bis-alkylation).[1]

Purification Hack (Steam Distillation): Unlike the target product, the mono-ether intermediate is steam volatile.[1] If your crude mixture is a black tarry mess:

  • Acidify the mixture.[1][2][3][4][5]

  • Perform a steam distillation.[1][6]

  • The 2-(2,2,2-trifluoroethoxy)phenol will distill over as a white/off-white solid/oil, leaving the heavy bis-byproducts and polymeric tars behind.[1]

Data: Leaving Group Comparison
ParameterTrifluoroethyl Iodide (

)
Trifluoroethyl Mesylate (

)
Reactivity Moderate (Volatile loss)High (Stable at reaction temp)
Selectivity Lower (Requires sealed tube)Higher (Controlled addition)
Cost Efficiency Low (Expensive)High (Cheap precursors)
Typical Yield 45-55%75-85%

Phase 2: Carboxymethylation (The Target Step)

User Issue: "Direct reaction with chloroacetic acid yields a sticky oil that is difficult to crystallize."

Root Cause Analysis

Using chloroacetic acid requires strong bases (like NaOH/NaH) and high heat, which can degrade the trifluoroethoxy ether linkage.[1] Furthermore, the free acid product is amphiphilic and hard to extract from aqueous basic streams.[1]

Optimization Protocol: The "Ester-Hydrolysis" Two-Step

It is far cleaner to alkylate with Ethyl Bromoacetate first, isolate the ester, and then hydrolyze.[1]

Step-by-Step Protocol
  • Alkylation:

    • Dissolve purified 2-(2,2,2-trifluoroethoxy)phenol in Acetone or Acetonitrile.[1]

    • Add 1.1 equiv Ethyl Bromoacetate and 1.5 equiv ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Reflux for 4-6 hours.[1][2] (Conversion should be >98%).

    • Workup: Filter salts, evaporate solvent.[1][7] You obtain the ethyl ester (often a clean oil).[1]

  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1).[1]

    • Add 2.0 equiv LiOH or NaOH.[1] Stir at RT for 2 hours.

    • Acidify to pH 2 with HCl.[1] The target acid, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , will precipitate or can be extracted into DCM with high purity.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and the critical control points for yield maximization.

ReactionPathways Catechol Catechol (Starting Material) Cond1 Condition A: Excess Catechol 100°C, DMAc Catechol->Cond1 Cond2 Condition B: Excess Alkylating Agent >130°C Catechol->Cond2 AlkAgent TFE-Mesylate (Limiting Reagent) AlkAgent->Cond1 MonoEther Target Intermediate: 2-(2,2,2-trifluoroethoxy)phenol Step2 Step 2: Ethyl Bromoacetate + Hydrolysis MonoEther->Step2 BisProduct Impurity: Bis-alkylated byproduct FinalTarget Final Product: 2-[2-(TFE)phenoxy]acetic acid Cond1->MonoEther Major Pathway (High Selectivity) Cond1->BisProduct Minor Pathway Cond2->BisProduct Major Pathway (Yield Loss) Step2->FinalTarget >90% Yield

Figure 1: Reaction logic flow demonstrating that excess catechol and controlled temperature (Condition A) favor the mono-ether intermediate, while aggressive conditions lead to the bis-alkylated impurity.[1]

Troubleshooting FAQ

Q1: My reaction mixture turns pitch black within 30 minutes. Is this normal?

  • Diagnosis: This indicates oxidation of the catechol to quinones.[1]

  • Fix: Degas your solvents (sparge with Nitrogen/Argon) for 15 minutes before adding the catechol. Perform the reaction under a strict inert atmosphere.[1][4] The addition of a small amount of sodium dithionite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) can also act as an antioxidant scavenger.
    

Q2: I cannot separate the unreacted phenol from the product.

  • Diagnosis: Similar polarities.[1]

  • Fix: Do not rely on silica chromatography. Use the Steam Distillation method mentioned in Phase 1. Alternatively, wash the organic layer with dilute NaOH (pH 10-11).[1] The unreacted catechol is more acidic and more water-soluble as a dianion than the mono-ether, allowing for extractive removal.[1]

Q3: Why use Ethyl Bromoacetate instead of Chloroacetic acid?

  • Answer: Chloroacetic acid requires higher temperatures to react, which increases the risk of ether cleavage.[1] Ethyl bromoacetate reacts rapidly at reflux in acetone (56°C), preserving the delicate trifluoroethoxy group.[1]

References

  • Kissei Pharmaceutical Co., Ltd. (1994).[1] Indoline compounds for the treatment of dysuria. European Patent EP0600675A1.[1] Link

  • Sichuan University . (2012).[1] Method for preparing silodosin intermediate. Chinese Patent CN102320996A.[1] Link

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2012).[1] Method for preparing 2-(2,2,2-trifluoroethyl) anisole. Chinese Patent CN102311319A.[1] Link

  • Organic Syntheses . (2019). Hypervalent Iodine Reagents: Synthesis of (2,2,2-Trifluoroethoxy)iodobenzene. (General reference for TFE reagent handling). Link

Sources

Identification of byproducts in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: TFEPA-INT (Silodosin Intermediate)

Department: Chemical Process R&D / Analytical Support

Introduction: The Criticality of Purity

Welcome to the technical support hub for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid . This compound is a critical side-chain intermediate in the synthesis of Silodosin (Rapaflo) , a selective


-adrenoceptor antagonist used for Benign Prostatic Hyperplasia (BPH).

High-purity isolation of this acid is the "Gatekeeper Step" in Silodosin manufacturing. Impurities carried forward from this stage—specifically unreacted phenols or residual esters—can form difficult-to-remove byproducts in the subsequent condensation with the indoline core (KMD-3213), leading to OOS (Out of Specification) results in the final API.

This guide provides a self-validating troubleshooting framework to identify, quantify, and eliminate these specific byproducts.

Module 1: Synthesis Workflow & Impurity Genesis

To identify byproducts, one must understand their origin. The synthesis typically follows a Williamson Ether Synthesis followed by ester hydrolysis.

The Reaction Pathway

The standard route involves alkylating 2-(2,2,2-trifluoroethoxy)phenol with Ethyl bromoacetate , followed by saponification.

ReactionScheme SM Starting Material 2-(2,2,2-trifluoroethoxy)phenol Intermediate Ester Intermediate Ethyl 2-[2-(2,2,2-trifluoroethoxy) phenoxy]acetate SM->Intermediate Step 1: Alkylation (Acetonitrile, Reflux) Imp1 Impurity A (Unreacted Phenol) SM->Imp1 Incomplete Conversion Imp3 Impurity C (Bis-alkylated Dimer*) SM->Imp3 If SM contains Catechol Reagent Ethyl Bromoacetate (+ K2CO3) Reagent->Intermediate Product FINAL PRODUCT 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid Intermediate->Product Step 2: Hydrolysis (NaOH, then HCl) Imp2 Impurity B (Residual Ester) Intermediate->Imp2 Incomplete Hydrolysis

Figure 1: Reaction pathway highlighting Critical Control Points (CCPs) where impurities A, B, and C are generated.

Module 2: Troubleshooting & Identification (Q&A)

Scenario 1: Presence of "Impurity A" (Unreacted Phenol)

User Question: I am seeing a persistent peak at RRT ~1.2 (relative to product) in my HPLC. It matches the starting material. Why isn't the alkylation driving to completion?

Technical Diagnosis: This is 2-(2,2,2-trifluoroethoxy)phenol .[1][2][3] Its presence suggests the "Base-to-Substrate" ratio in Step 1 is insufficient, or water has contaminated the solvent.

  • Mechanism: Phenols require complete deprotonation to phenoxides to displace the bromide. If the base (

    
    ) is wet or the solvent (Acetonitrile/DMF) is not anhydrous, the phenoxide is quenched.
    
  • Corrective Action:

    • Stoichiometry Check: Ensure

      
       is at 1.5–2.0 equivalents.
      
    • Solvent Integrity: Verify Acetonitrile water content is <0.05%.

    • Catalysis: Add 5 mol% KI (Potassium Iodide) . This generates the more reactive ethyl iodoacetate in situ (Finkelstein reaction), accelerating the

      
       attack.
      
Scenario 2: "Impurity B" (The Ester Trap)

User Question: My NMR shows a triplet at


 1.2 ppm and a quartet at 

4.2 ppm. The mass spec shows [M+28]. Is this a side reaction?

Technical Diagnosis: No, this is the Ethyl Ester Intermediate (Ethyl 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate). It indicates incomplete saponification .

  • The Trap: The trifluoroethoxy group is electron-withdrawing, making the phenyl ring electron-poor. However, steric bulk at the ortho-position can slow down hydrolysis.

  • Corrective Action:

    • pH Validation: Do not rely on calculated molarity. Monitor the reaction pH. It must remain >12 during the reflux.

    • Workup Protocol: When acidifying to precipitate the product, ensure the pH drops below 2.0. If the pH is ~4-5, the unhydrolyzed ester (which is insoluble in water) may co-precipitate with the acid.

Scenario 3: "Impurity C" (The Catechol Artifact)

User Question: I see a highly lipophilic impurity (RRT > 2.0). It’s not the ester. What is it?

Technical Diagnosis: If your starting material (2-trifluoroethoxyphenol) was synthesized from Catechol , this is likely 1,2-bis(carboxymethoxy)benzene (or its ester form).

  • Origin: This occurs if the starting material contained trace Catechol. Both hydroxyls get alkylated by the bromoacetate.

  • Identification: LC-MS will show a mass corresponding to the symmetrical dimer.

  • Prevention: Purity of the starting phenol is paramount. It must be >98% by GC/HPLC before starting Step 1.

Module 3: Analytical Protocols

Use the following standardized HPLC method to separate the Acid (Product), Phenol (SM), and Ester (Intermediate).

Method: RP-HPLC for Silodosin Intermediate
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Critical: Low wavelength required due to weak chromophore)
Column Temp 30°C
Injection Vol 5 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30% Equilibration
15.0 80% Elution of Ester/Dimer
20.0 80% Wash

| 20.1 | 30% | Re-equilibration |

Retention Profile (Relative):

  • Product (Acid): RRT 1.00 (Elutes first due to polarity)

  • Impurity A (Phenol): RRT ~1.30

  • Impurity B (Ester): RRT ~1.80

Visual Troubleshooting Logic

Troubleshooting Start HPLC Analysis Result Check1 Peak at RRT ~1.3? (Phenol) Start->Check1 Check2 Peak at RRT ~1.8? (Ester) Check1->Check2 No Action1 Action: Increase Base Equivalents Add KI Catalyst Check1->Action1 Yes Action2 Action: Extend Hydrolysis Time Check pH > 12 Check2->Action2 Yes Pass Single Peak at RRT 1.0 (Proceed to Silodosin Step) Check2->Pass No

Figure 2: Decision tree for interpreting HPLC chromatograms of crude reaction mixtures.

References

  • Kissei Pharmaceutical Co., Ltd. (1995). Indoline derivative and process for the production thereof. US Patent 5,387,603. Link

  • Zhu, X., et al. (2019). Method for synthesizing silodosin and intermediate thereof. European Patent EP3450426A1. Link

  • Bielejewska, A. & Głód, B.K. (2005).[4] RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent. Chemical Analysis (Warsaw), 50, 387.[4] Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Link

Sources

How to increase the stability of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability management of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a specialized fluorinated intermediate often utilized in the synthesis of pharmaceutical agents (e.g., Silodosin analogs) and as a building block for fluorinated bio-active molecules.

Compound: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

CAS: N/A (Specific derivative); related to 160969-01-7 (Ethyl ester) Class: Fluorinated Phenoxyacetic Acid Derivative

Introduction: The Stability Paradox

This compound features a phenoxyacetic acid core substituted with an electron-withdrawing trifluoroethoxy group at the ortho position. While the trifluoroethyl ether linkage generally confers enhanced hydrolytic stability compared to non-fluorinated analogs [1], the molecule presents three specific stability challenges in solution:

  • Spontaneous Esterification: The carboxylic acid moiety is highly reactive in protic solvents (alcohols).

  • Oxidative Coloring: The electron-rich diether-substituted aromatic ring is susceptible to photo-oxidation, leading to quinone-like impurities (browning).

  • pH-Dependent Solubility: As a weak acid (predicted pKa ~3.5–3.8), it risks precipitation in acidic aqueous buffers.

Module 1: Solvent Selection & Solution Chemistry

Q: What is the optimal solvent system for stock solutions?

A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Why: It provides high solubility (>50 mM) and is aprotic, preventing esterification.

  • Avoid: Methanol or Ethanol. In the presence of trace acidity (even from the compound itself), these solvents will convert the carboxylic acid into its methyl/ethyl ester over time (Fisher Esterification).

Q: My aqueous working solution precipitated. Why?

A: You likely dropped below the compound's pKa.

  • Mechanism: Phenoxyacetic acids function as weak acids.[1] At pH < 4, the molecule exists in its protonated, neutral form, which is highly lipophilic due to the trifluoroethoxy group and the aromatic ring.

  • Fix: Ensure your buffer pH is ≥ 7.4 .

  • Protocol: Predissolve in DMSO, then dilute into a buffer (e.g., PBS) while vortexing. Do not exceed 5-10% DMSO final concentration to avoid "crashing out" due to the solvent shift effect.

Data Table 1: Solvent Compatibility Matrix
SolventStability RatingRisk FactorRecommended Storage
DMSO (Anhydrous) ★★★★★ (Excellent)Hygroscopic (absorbs water)-20°C, Desiccated
DMF ★★★★☆ (Good)Hydrolysis to amine over time-20°C
Methanol/Ethanol ★☆☆☆☆ (Poor)High Risk: Fisher EsterificationDo Not Store
Water (pH < 4) [2] ★☆☆☆☆ (Poor)Precipitation (Insoluble)N/A
PBS (pH 7.4) ★★★☆☆ (Fair)Hydrolysis (long-term)Use immediately

Module 2: Preventing Degradation (Troubleshooting)

Q: The solution turned from colorless to light yellow/brown. Is it still usable?

A: Proceed with caution. This indicates oxidative degradation.

  • Mechanism: The aromatic ring, activated by two oxygen atoms (ether linkages), is electron-rich. Exposure to oxygen and light can generate radical species, leading to polymerization or quinone formation.

  • Threshold: If HPLC purity is >95%, it may be usable for non-critical screens. For kinetic studies, discard.

  • Prevention: Always purge stock vials with Argon or Nitrogen gas before re-sealing.

Q: Can I autoclave this compound in solution?

A: No.

  • Reasoning: While the trifluoroethoxy ether bond is robust [1], the phenoxyacetic acid ether linkage can undergo cleavage under high heat/pressure (acidolysis), and the carboxylic acid can decarboxylate under extreme thermal stress.

  • Alternative: Use 0.22 µm PVDF or PTFE syringe filters for sterilization.

Module 3: Experimental Workflows

Workflow Visualization: Stability Decision Tree

The following diagram illustrates the logic for handling this compound to maximize shelf-life.

StabilityLogic Start Start: Solid Compound SolventChoice Select Solvent Start->SolventChoice DMSO Anhydrous DMSO SolventChoice->DMSO Recommended Alcohol Methanol/Ethanol SolventChoice->Alcohol Avoid Storage Storage Condition DMSO->Storage Esterification DEGRADATION: Fisher Esterification Alcohol->Esterification Temp -20°C / Dark / Argon Storage->Temp WorkingSol Prepare Working Solution Temp->WorkingSol Thaw pHCheck Check Buffer pH WorkingSol->pHCheck Acidic pH < 5.0 pHCheck->Acidic Basic pH > 7.0 pHCheck->Basic Precip FAILURE: Precipitation Acidic->Precip Stable Stable Experiment Basic->Stable

Figure 1: Decision logic for solvent selection and buffer preparation to prevent chemical instability.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of 10 mM Stable Stock Solution

Objective: Create a stock solution stable for 6 months.

  • Weighing: Weigh 3.16 mg of compound (MW ≈ 316.2 g/mol , estimated based on structure) into an amber glass vial.

    • Note: Verify exact MW on your specific CoA.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Mixing: Vortex for 30 seconds. Ensure no solid adheres to the walls.

  • Inerting: Gently flow a stream of Nitrogen or Argon gas over the liquid surface for 10 seconds to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined screw cap. Parafilm is insufficient for long-term DMSO storage (DMSO creeps).

  • Storage: Store at -20°C or -80°C.

Protocol B: QC Check for Degradation (HPLC)

Frequency: Perform every 3 months or if solution changes color.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 210 nm.

  • Pass Criteria: Main peak >95% area.

  • Fail Criteria: Appearance of a new lipophilic peak (likely ester impurity if alcohol was used) or early-eluting broad peaks (oxidation products).

References

  • Lier, C. M., et al. (1980).[3] Trifluoroethoxy substituted benzoic acids and their use as intermediates. GB Patent 2045760A.

  • PubChem. (n.d.). Phenoxyacetic acid - Compound Summary. National Center for Biotechnology Information.

  • SciFinder/CAS. (2023). Stability of Fluorinated Ethers in Organic Synthesis. American Chemical Society.[4] (General Chemical Principle).

  • Vertex AI Search. (2024). Degradation of trifluoroethoxy group.

Sources

Challenges in the scale-up synthesis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Fluorination Chemistry

Status: ONLINE Operator: Senior Application Scientist (Dr. H. F. Bond) Ticket ID: #F-SCALE-2024 Subject: Troubleshooting Scale-Up Failures in Fluorinated Compound Synthesis

Welcome to the Fluorination Scale-Up Support Center.

You are likely here because a reaction that worked perfectly on a 50 mg scale in a glass vial has failed catastrophically or stalled completely in a 5 L reactor.

Fluorine chemistry is not merely "organic chemistry with a different atom."[1] It is a discipline defined by the extreme electronegativity of fluorine (4.0), the high bond strength of C-F (approx. 485 kJ/mol), and the aggressive nature of the reagents. Scale-up failures here usually stem from three root causes: Heat Transfer Limitations , Reagent Phase/Solubility Mismatch , or Corrosion/Compatibility .

Select a module below to troubleshoot your specific issue.

Module 1: Critical Safety & Engineering (The "Hardware" Desk)

Current Status: Critical Alert Common Ticket: "My glass reactor is etching/clouding" or "Uncontrolled exotherm."

Reactor Material Compatibility

If you are using standard borosilicate glass for reactions involving anhydrous HF (aHF),


 gas, or aggressive fluorinating agents at high temperatures, STOP immediately .
  • The Issue: HF attacks silica (

    
    ), compromising reactor integrity and generating water that kills the reaction.
    
  • The Fix: You must switch metallurgy or polymers based on the reagent.

Reagent SystemCompatible Material (Scale-Up)Incompatible MaterialNotes
Anhydrous HF Monel 400 , PTFE, PFAGlass, Titanium (brittle)Monel 400 is the industry standard for HF resistance up to high temps.

Gas (dilute)
Passivated Stainless Steel (316L) , MonelGlass (etching), Standard Steel (fire)System must be "passivated" with dilute

to form a protective metal fluoride layer before use.
Selectfluor / NFSI Glass-lined Steel, Hastelloy C-276Carbon SteelThese are generally safe in glass but can be corrosive to standard steel over time.
Olah's Reagent PTFE, PFA, PolypropyleneGlassPyridinium poly(hydrogen fluoride) will etch glass.
Thermal Management (The "Runaway" Risk)

Fluorination reactions are often highly exothermic.[2] In a batch reactor, the surface-area-to-volume ratio decreases as you scale up (


, Surface \propto 

), leading to heat accumulation.
  • Solution: Transition to Continuous Flow Chemistry.

    • Microreactors provide excellent heat exchange.

    • Inventory of hazardous

      
       or HF is minimized (grams instead of kilograms).
      
    • See Diagram 1 for a safe Flow Setup.

Module 2: Nucleophilic Fluorination (The "Halex" Desk)

Current Status: High Volume Common Ticket: "My SNAr reaction stalled at 50% conversion" or "Sticky sludge formation."

The "Crisp" KF Protocol

The Halex (Halogen Exchange) reaction using Potassium Fluoride (KF) is the workhorse of industry but is notoriously fickle on scale.

  • The Failure: Commercial KF is hygroscopic. Even 1% water content creates a hydration shell around

    
    , killing its nucleophilicity. Additionally, the lattice energy of KF is high, making it insoluble in organic solvents.
    
  • The Fix: You must break the lattice and remove water.

Troubleshooting Checklist:

  • Are you using Spray-Dried KF? Standard milled KF has a low surface area. Spray-dried KF (SD-KF) has a high surface area and is critical for kinetics.

  • Did you use a Phase Transfer Catalyst (PTC)?

    
     needs help entering the organic phase.
    
    • Standard: 18-Crown-6 (expensive, toxic).

    • Scale-Up Friendly: Tetraphenylphosphonium bromide (

      
      ) or HexaGuanidinium Chloride.
      
  • Is the system Anhydrous? Use an azeotropic distillation (toluene) before adding the substrate.

Experimental Protocol: Scale-Up Halex Reaction (100g Scale)

Objective: Convert 2,4-Dichloronitrobenzene to 2,4-Difluoronitrobenzene.

Step-by-Step Methodology:

  • Drying (Critical): Charge a 1 L Hastelloy or Glass-lined reactor with Spray-Dried KF (2.5 equiv) and

    
      (0.05 equiv). Add Toluene  (300 mL).
    
  • Azeotrope: Heat to reflux and distill off toluene to remove trace water. Verify Karl Fischer (KF) moisture content is < 100 ppm.

  • Solvent Switch: Add Sulfolane or DMSO (anhydrous, 500 mL). Distill off remaining toluene.

    • Why? Sulfolane allows high temperatures (180°C+) without pressure build-up and stabilizes the transition state.

  • Reaction: Add the aryl chloride substrate (1.0 equiv). Heat to 160–180°C.

  • Monitoring: Monitor via HPLC. Do not rely on TLC (sulfolane smears).

  • Work-up: Cool to 60°C. Filter off KCl/KF salts (Caution: Filter cake is hygroscopic and corrosive). Wash cake with ethyl acetate.

  • Isolation: Distill product. Note: Sulfolane has a high boiling point; water wash can remove sulfolane if product is water-insoluble.

Module 3: Radical & Electrophilic Fluorination

Current Status: Optimization Required Common Ticket: "Selectfluor is too expensive" or "Ruppert-Prakash is decomposing."

Reagent Selection Logic

Scale-up economics dictate the reagent choice. See the decision tree below.

ReagentSelection Start Target Transformation Type Reaction Type? Start->Type Nu Nucleophilic (F-) Type->Nu Elec Electrophilic (F+) Type->Elec Rad Trifluoromethylation (CF3) Type->Rad KF Spray-Dried KF + PTC (Standard Scale-Up) Nu->KF Activated Substrate HF Anhydrous HF / Amine-HF (Specialized Equipment) Nu->HF Deactivated/Bulk Select Selectfluor / NFSI (High Cost, Good Selectivity) Elec->Select High Value Pharma (<1kg) F2 F2 Gas / N2 Mix (Low Cost, High Safety Risk) Elec->F2 Commodity/Bulk (>1kg) Ruppert Ruppert-Prakash (TMSCF3) (Expensive, Moisture Sensitive) Rad->Ruppert Nucleophilic Attack on Carbonyls Langlois Langlois Reagent (CF3SO2Na) (Cheap, Air Stable, Scalable) Rad->Langlois Radical Functionalization (Standard) TFAA TFA Anhydride + Py-N-Oxide (Very Cheap, Photoredox) Rad->TFAA Lowest Cost (Emerging Tech)

Figure 1: Decision Matrix for Fluorination Reagents on Scale.

Trifluoromethylation: Langlois vs. Ruppert-Prakash
  • Ruppert-Prakash (

    
    ):  Excellent for lab scale, but releases 
    
    
    
    (greenhouse gas) if wet and is costly.
  • Langlois Reagent (

    
    ):  The winner for scale-up. It is a stable solid, cheap, and works well with oxidants (TBHP) or in electrochemical setups.
    
    • Tip: If using Langlois reagent, ensure efficient stirring to manage the biphasic nature if using DCM/Water systems.

Module 4: Continuous Flow Safety Setup

Ticket: "How do I handle


 gas safely?"
Response:  You don't handle it in batch. You use a flow loop.

FlowSafety Gas F2/N2 Cylinder (10-20% F2) MFC Mass Flow Controller (Monel Body) Gas->MFC Mixer Micro-Mixer (High Turbulence) MFC->Mixer Substrate Substrate Pump Substrate->Mixer Reactor Reactor Coil (Temp Controlled) Mixer->Reactor Quench Inline Quench (KOH Scrubber) Reactor->Quench BPR Back Pressure Reg Quench->BPR Output Output BPR->Output Product Collection Sensor F2 Leak Sensor Valve Auto-Shutoff Valve Sensor->Valve Trigger Valve->Gas Cuts Supply

Figure 2: Simplified Safety Loop for Direct Fluorination in Flow.

FAQ: Quick Troubleshooting

Q: My reaction yield dropped significantly when I moved from 10g to 1kg. A: Check your stirring rate. Fluorination (especially Halex) is often heterogeneous. In a large reactor, solids (KF) settle at the bottom. Use a high-torque impeller or a bead mill loop.

Q: The product is contaminated with silicon. A: You likely generated HF in situ which etched your glass condenser or probe. Switch to PTFE-lined fittings.

Q: How do I dispose of the waste? A: Fluoride waste cannot go down the drain. It must be treated with Calcium Hydroxide (


) to precipitate Calcium Fluoride (

), which is a solid waste.

References

  • Halex Reaction Scale-Up: Adams, D. J., & Clark, J. H. (1999). Spray-dried potassium fluoride: a superior reagent for nucleophilic aromatic substitution. Chemical Communications.[3]

  • Flow Chemistry Fluorination: Baumann, M., et al. (2020). Continuous Flow Synthesis of Fluorinated Compounds. Reaction Chemistry & Engineering.

  • Langlois Reagent: Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Tetrahedron Letters.

  • Reactor Materials: Parr Instrument Company. (n.d.). Corrosion Resistance of Monel and Hastelloy.

  • Safety Guidelines: American Chemical Society. (2022).[1][2] Safe Handling of Hydrogen Fluoride and Fluorine Gas. (General Lab Safety Context)

Sources

Technical Support Center: Purification of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers dealing with the purification of phenoxyacetic acid derivatives. It prioritizes mechanistic understanding and self-validating protocols over rigid templates.

Topic: Impurity Removal & Troubleshooting Strategies Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Purity Imperative

Phenoxyacetic acid derivatives are foundational scaffolds in medicinal chemistry (e.g., acid-base active NSAIDs like fenoprofen) and agrochemicals. The primary challenge in their synthesis—typically via the Williamson ether synthesis between a phenol and chloroacetic acid—is the persistence of unreacted phenol and the formation of colored oxidative byproducts.

This guide provides a modular approach to purification, moving from bulk separation (extraction) to high-fidelity polishing (recrystallization).

Module 1: The First Line of Defense – Acid-Base Extraction

Status: Primary Purification Protocol

The Logic (Mechanistic Insight)

The most effective separation exploits the pKa differential between the carboxylic acid product and the phenolic impurity.

  • Phenoxyacetic Acid Derivatives: pKa

    
     3.7 (Stronger acid)[1]
    
  • Phenols: pKa ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     10.0 (Weaker acid)
    

The Critical Error: Using a strong base (like NaOH) for the initial extraction. NaOH (pH > 13) will deprotonate both the carboxylic acid and the phenol, dragging both into the aqueous phase. The Solution: Use a weak inorganic base (Sodium Bicarbonate, NaHCO₃). Its pH (


 8.3) is sufficient to deprotonate the carboxylic acid (forming the water-soluble carboxylate) but insufficient to deprotonate the phenol, which remains in the organic layer.
Workflow Diagram: Differential Extraction

The following diagram illustrates the selective fractionation process.

ExtractionLogic Start Crude Reaction Mixture (Product + Phenol + Organic Solvent) AddBase Add Saturated NaHCO3 (aq) (Weak Base) Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Contains Phenol + Neutrals) PhaseSep->OrgLayer Top Phase (usually) AqLayer Aqueous Layer (Contains Product as Carboxylate) PhaseSep->AqLayer Bottom Phase Discard Discard Organic Layer (Removes Phenol) OrgLayer->Discard Acidify Acidify Aqueous Layer (Add HCl to pH < 2) AqLayer->Acidify Precipitate Product Precipitates (Phenoxyacetic Acid) Acidify->Precipitate

Caption: Selective fractionation utilizing pKa differentials to isolate phenoxyacetic acid from phenolic impurities.

Troubleshooting: Extraction Failures

Q: I formed a stubborn emulsion during the NaHCO₃ wash. How do I break it?

  • Cause: Phenoxyacetic acid derivatives can act as surfactants at the interface, especially at neutral pH.

  • Fix:

    • Salting Out: Add solid NaCl to the aqueous phase to increase ionic strength.

    • Filtration: Pass the emulsion through a pad of Celite. This physically disrupts the stabilized droplets.

    • Time/Gravity: If the volume is small, centrifugation is the fastest method.

Q: After acidification, my product is an oil, not a solid.

  • Cause: "Oiling out" occurs when the product precipitates as a supercooled liquid, often due to trace impurities lowering the melting point or rapid acidification.

  • Fix:

    • Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface to induce nucleation.

    • Seeding: Add a single crystal of pure product if available.

    • Re-extraction: Extract the oil back into DCM, dry with MgSO₄, and evaporate slowly.

Module 2: Recrystallization Strategies

Status: Polishing & Final Purity

When extraction yields a solid that is still off-white or smells of phenol, recrystallization is required.[2]

Solvent Selection Table
Solvent SystemRatio (v/v)Best ForNotes
Water : Ethanol 50:50General PurificationGold Standard. Dissolve hot in ethanol, add hot water until turbid, then cool.
Toluene 100%Non-polar ImpuritiesGood for removing non-polar side products, but may not remove polar salts efficiently.
MTBE : Hexane 40:60Thermally Labile DerivativesAllows for lower boiling points if the derivative is heat-sensitive.
Protocol: The "Water-Titration" Method

This method is superior to simple cooling for phenoxyacetic acid derivatives because it forces precipitation based on polarity changes, not just temperature.

  • Dissolve the crude solid in the minimum amount of boiling ethanol .

  • (Optional) If the solution is dark, add activated carbon (5% w/w), boil for 5 mins, and filter hot.

  • Keep the ethanol solution boiling. Slowly add hot water dropwise.

  • Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Add one drop of ethanol to clear the solution.

  • Remove from heat and allow to cool slowly to room temperature.

    • Critical Step: Do not place in ice immediately. Rapid cooling traps impurities in the crystal lattice.

Module 3: Advanced Impurity Removal

Status: High-Specific Problems

Q: My product has a persistent pink/red color.

  • Diagnosis: This indicates the presence of oxidized phenolic quinones. These are highly colored even at ppm levels.

  • Protocol:

    • Dissolve the product in dilute NaOH.

    • Treat the solution with Sodium Dithionite (Na₂S₂O₄) (approx. 1-2 equivalents). This reduces the colored quinones to colorless hydroquinones or water-soluble species.

    • Precipitate the product by adding HCl.

Q: I have residual chloroacetic acid.

  • Diagnosis: This starting material is water-soluble but can co-precipitate.

  • Protocol: Perform a rigorous water wash of the final filter cake. Chloroacetic acid (pKa 2.86) is more acidic and much more water-soluble than phenoxyacetic acid. A wash with slightly acidic water (pH 4) can help wash it away without dissolving the product.

FAQs: Quick Troubleshooting

Q: Can I use steam distillation to remove the phenol? A: Yes, phenols are steam volatile. However, this is energy-intensive and generates large volumes of phenolic wastewater.[2] The NaHCO₃ extraction method (Module 1) is generally preferred for bench-scale synthesis due to better containment [1].

Q: Why is my yield lower than expected after recrystallization? A: Phenoxyacetic acid has moderate solubility in hot water. If you used too much water in the 50:50 mix, you likely lost product in the mother liquor. Save the mother liquor and reduce its volume by 50% on a rotovap to recover a "second crop" of crystals.

Q: The NMR shows a singlet at


 4.6 ppm. Is this an impurity? 
A:  No, this is typically the characteristic methylene (-O-CH₂-COOH) peak of the phenoxyacetic acid moiety. Do not mistake it for an impurity unless the integration is off.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction logic and pKa differentials).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Source for recrystallization solvent systems like Water:Ethanol).[3]

  • O'Neil, M. J. (Ed.). (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Data on solubility and pKa of phenoxyacetic acid and phenol).

  • Furniss, B. S., et al. (1989). Williamson Ether Synthesis Workup Protocols. In Vogel's Textbook of Practical Organic Chemistry. (Detailed procedures for ether synthesis workups).

Sources

Catalyst selection for efficient synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Catalyst Architecture

Welcome to the technical support hub for fluorinated ether synthesis. The target molecule, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , is a critical structural analog and precursor in the synthesis of


-adrenoceptor antagonists like Silodosin .

The synthesis presents a specific thermodynamic and kinetic challenge: the fluoroalkylation of catechol . The electron-withdrawing nature of the trifluoroethyl group (


) deactivates the electrophile (e.g., trifluoroethyl methanesulfonate) toward 

attack. Furthermore, direct alkylation of catechol requires precise control to prevent di-alkylation.

To overcome these energy barriers, we do not rely on a single "catalyst" but a Catalytic System composed of three synergistic elements:

  • The Base (Stoichiometric): To generate the phenoxide nucleophile.

  • The Nucleophilic Promoter (Catalytic): To activate the electrophile.

  • The Phase Transfer Catalyst (PTC): To solve interfacial transport issues.

Catalyst Selection Matrix
ComponentRecommended AgentMechanism of ActionWhy this choice?
Base Potassium Carbonate (

)
Deprotonation of phenol (

).
Milder than NaH; prevents "runaway" di-alkylation. High lattice energy requires PTC assistance.
Nucleophilic Catalyst Potassium Iodide (KI) Finkelstein Activation. Converts sluggish alkyl sulfonates/chlorides into highly reactive alkyl iodides in situ.The

group creates a dipole that repels incoming nucleophiles. Iodide penetrates this barrier better than phenoxide.
Phase Transfer Catalyst TBAB (Tetrabutylammonium bromide) Interfacial Transport. Shuttles phenoxide anions into the organic phase (e.g., Toluene/DMF).Essential for solid-liquid heterogeneity (

/ Solvent). Cheaper and easier to remove than Crown Ethers.

Experimental Protocol: The "Golden Route"

This protocol prioritizes regio-control (mono-alkylation) and kinetic acceleration.

Step 1: Mono-Trifluoroethylation (The Critical Step)

Reaction: Catechol + 2,2,2-Trifluoroethyl methanesulfonate (TFEMS)


 2-(2,2,2-Trifluoroethoxy)phenol.

Reagents:

  • Catechol (1.0 eq)

  • TFEMS (1.05 eq)

  • 
     (1.2 eq, anhydrous, micronized)
    
  • Catalyst 1: KI (0.1 eq / 10 mol%)

  • Catalyst 2: TBAB (0.05 eq / 5 mol%)

  • Solvent: DMF or DMAc (Dry,

    
     water)
    

Workflow:

  • Inertion: Purge reactor with

    
    . Oxygen causes catechol oxidation (browning/tarring).
    
  • Solvation: Dissolve Catechol in DMF (5 volumes).

  • Activation: Add

    
    , KI, and TBAB. Stir at 
    
    
    
    for 30 mins. Note: The solution will darken slightly.
  • Addition: Add TFEMS dropwise over 1 hour.

  • Reaction: Heat to

    
     . Hold for 8–12 hours.
    
    • Checkpoint: Monitor by HPLC. Target <2% unreacted Catechol.

  • Workup: Cool to RT. Dilute with Toluene and Water. Acidify aqueous layer to pH 4 to ensure phenol separation.

Step 2: Carboxymethylation

Reaction: 2-(2,2,2-Trifluoroethoxy)phenol + Ethyl Bromoacetate


 Intermediate Ester 

Hydrolysis.

Reagents:

  • Intermediate Phenol (from Step 1)

  • Ethyl Bromoacetate (1.1 eq)

  • 
     (1.5 eq)[1]
    
  • Acetone (reflux) or Acetonitrile (

    
    )
    

Workflow:

  • Reflux intermediate phenol with Base and Ethyl Bromoacetate for 4 hours. Note: No KI/PTC needed here; bromoacetate is highly reactive.

  • Filter inorganic salts. Concentrate solvent.[2]

  • Hydrolysis: Add NaOH (2M, aq) and MeOH. Stir at RT for 2 hours.

  • Acidify with HCl to precipitate the final product: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid .

Visualizing the Catalytic Cycle

The following diagram illustrates why the KI + TBAB combination is non-negotiable for the first step. It shows the "Finkelstein Loop" activating the trifluoroethyl group.

ReactionPathway TFEMS Trifluoroethyl Mesylate (Sluggish) TFEI Trifluoroethyl Iodide (Reactive) TFEMS->TFEI Finkelstein Exchange KI KI (Catalyst) KI->TFEMS Recycles I- Product Mono-Alkylated Intermediate TFEI->Product SN2 Attack (Fast) Catechol Catechol (Solid/Aq Phase) IonPair [Q+ Phenoxide-] (Organic Phase) Catechol->IonPair Deprotonation + Phase Transfer Base K2CO3 Base->Catechol IonPair->Product Nucleophile TBAB TBAB (PTC) TBAB->IonPair Shuttles Anion

Figure 1: Dual-Catalytic Cycle. KI converts the leaving group (OMs


 I), while TBAB shuttles the phenoxide into the organic phase to meet the activated electrophile.

Troubleshooting Guide

Scenario A: Reaction Stalls at 60% Conversion

Symptom: HPLC shows starting material (Catechol) remaining despite long reaction times. Root Cause:

  • Decomposition of Electrophile: Trifluoroethyl mesylate can hydrolyze if the solvent is "wet" (contains water).

  • Catalyst Poisoning: Iodide oxidation to Iodine (

    
    ) turns the mixture purple/brown and stops the cycle.
    Corrective Action: 
    
  • Check Water Content: Ensure DMF has KF (Karl Fischer) < 0.05%.

  • Refresh Catalyst: Add an additional 5 mol% of NaI (Sodium Iodide is more soluble than KI in some organics) and elevate temp by

    
    .
    
Scenario B: High Levels of Di-alkylation Impurity

Symptom: Product contains significant amounts of 1,2-bis(2,2,2-trifluoroethoxy)benzene. Root Cause:

  • Over-alkylation: The mono-alkylated product is also a phenol and can react again.

  • Base Excess: Too much base makes the dianion of catechol dominant. Corrective Action:

  • Stoichiometry Control: Use a slight excess of Catechol (1.1 eq) vs Electrophile (1.0 eq). It is easier to wash away unreacted Catechol than to separate the di-alkylated impurity.

  • Slow Addition: Do not dump the TFEMS. Add it as a solution in DMF over 2 hours.

Scenario C: Product is Colored (Red/Brown)

Symptom: Isolated solid is off-white or brown. Root Cause: Oxidation of the catechol moiety or Iodine contamination. Corrective Action:

  • Bisulfite Wash: During workup, wash the organic layer with

    
     Sodium Bisulfite (
    
    
    
    ) solution. This reduces
    
    
    (purple) back to Iodide (colorless) and quenches quinones.

Decision Tree for Catalyst Optimization

Use this flow to adjust your conditions based on your specific lab constraints.

TroubleshootingTree Start Select Solvent System Polar Polar Aprotic (DMF, NMP, DMSO) Start->Polar NonPolar Non-Polar/Biphasic (Toluene/Water) Start->NonPolar PolarAction Use K2CO3 + KI (10%) Polar->PolarAction NonPolarAction Use K2CO3 + TBAB (5%) NonPolar->NonPolarAction Issue1 Reaction Slow? PolarAction->Issue1 NonPolarAction->Issue1 Sol1 Add TBAI (Tetra-butyl ammonium Iodide) Issue1->Sol1 Yes (Biphasic) Sol2 Increase Temp to 100°C Issue1->Sol2 Yes (Polar)

Figure 2: Optimization Logic. Selecting the right additive based on solvent choice.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) instead of K2CO3? A: Yes, NaH is faster, but it is risky . NaH generates the catechol dianion instantly, which drastically increases the rate of di-alkylation (impurity formation).


 buffers the reaction, generating the nucleophile gradually. For high-purity pharma intermediates, Carbonate is preferred over Hydride.

Q2: Why is the trifluoroethyl group so hard to attach compared to a standard ethyl group? A: The three Fluorine atoms are highly electronegative. They pull electron density away from the


 carbon. This creates a partial positive charge, which you might think attracts nucleophiles, but it also creates a "dipole wall" and lowers the energy of the LUMO in a way that makes the transition state for 

higher in energy. The "Finkelstein" swap (Mesylate

Iodide) lowers this activation energy [1].

Q3: My final product has a melting point lower than reported. Why? A: This is likely due to the regio-isomer . If you started with a mono-protected catechol (like guaiacol) and demethylated later, you are safe. If you started with Catechol, you might have trace amounts of the di-alkylated product. Check your HPLC at 210 nm; the di-ether absorbs strongly.

References

  • BenchChem. (2025).[3] 2,2,2-Trifluoroethyl methanesulfonate: Technical Guide and Reactivity. Retrieved from

  • Kissei Pharmaceutical Co., Ltd. (2006).[2] Process for preparation of silodosin. WO Patent 2006046499.[2] Retrieved from

  • European Patent Office. (2019). Method for synthesizing silodosin and intermediate thereof. EP3450426A1. Retrieved from

  • Starks, C. M. (1971). Phase-transfer catalysis.[4][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Retrieved from

Sources

Preventing degradation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid (TFPAA) Stabilization

Case ID: TFPAA-WKUP-001 Status: Active Analyst: Senior Application Scientist

Executive Summary

This guide addresses the stability and isolation challenges associated with 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (referred to herein as TFPAA ), a critical intermediate in the synthesis of the


-adrenoceptor antagonist Silodosin  (Rapaflo).[1]

While the phenoxyacetic acid core is generally robust, the presence of the electron-withdrawing trifluoroethoxy (


) group alters the pKa and lipophilicity of the molecule, introducing unique vulnerabilities during workup. "Degradation" in this context most commonly refers to inadvertent Fischer esterification , oxidative coupling (dimerization) , or thermal decarboxylation  during isolation.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My HPLC shows a new peak at RRT ~1.2 after acidification. Is this a degradation product?

Diagnosis: Likely Inadvertent Esterification . Mechanism: If you are performing the workup or recrystallization in alcoholic solvents (Methanol, Ethanol) and acidifying to pH < 2, you are driving a Fischer Esterification. The trifluoroethoxy group increases the acidity of the carboxylic acid, making it more susceptible to acid-catalyzed equilibrium shifts. Corrective Action:

  • Immediate: Check the solvent system. If alcohol is present, switch to an aprotic polar solvent (e.g., THF, Ethyl Acetate) for the acidification step.

  • Protocol Adjustment: Acidify in an aqueous/organic biphasic system (e.g., Water/Toluene or Water/DCM). Avoid alcohols once the pH drops below 4.0.

Q2: The product turns into a dark oil/gum upon acidification instead of a solid. Why?

Diagnosis: "Oiling Out" due to Lipophilicity & Impurity Entrapment. Mechanism: The


 group significantly increases the lipophilicity of the molecule compared to standard phenoxyacetic acid. Rapid acidification causes the protonated acid to precipitate faster than it can crystallize, trapping non-polar impurities (unreacted phenols or dimers).
Corrective Action: 
  • Seeding: Use high-purity seed crystals at pH 4.5 before dropping to pH 1.0.

  • Temperature Control: Perform the acidification at slightly elevated temperatures (35–40°C) to keep the oil phase mobile, then cool slowly to induce crystallization.

Q3: We observe a loss of assay purity during vacuum drying at 60°C.

Diagnosis: Thermal Decarboxylation or Oxidation. Mechanism: Electron-withdrawing groups on the phenoxy ring can lower the activation energy for decarboxylation. Additionally, if residual mineral acid (HCl/


) remains in the cake, it catalyzes decomposition at elevated temperatures.
Corrective Action: 
  • Wash Thoroughly: Ensure the wet cake is washed with water until the filtrate is neutral (pH 6-7).

  • Lower Temp: Limit drying temperature to < 45°C under high vacuum.

Part 2: Critical Degradation Pathways (Visualization)

The following diagram illustrates the three primary vectors of product loss during the workup phase.

TFPAA_Degradation TFPAA TFPAA (Target) (Stable Solid) Ester Ethyl/Methyl Ester (Impurity) TFPAA->Ester Alcoholic Solvent + H+ (Fischer Esterification) Decarb Decarboxylated Byproduct (CO2 Loss) TFPAA->Decarb High Heat (>60°C) + Residual Acid Salt TFPAA Salt (Reaction Mixture) Salt->TFPAA Acidification (pH < 3) Controlled Temp Dimer Oxidative Dimer (Colored Impurity) Salt->Dimer Air Oxidation Slow Workup

Caption: Figure 1. Stability map of TFPAA. The green path represents the desired isolation. Red dashed paths indicate chemical degradation triggered by solvent choice (alcohol) or thermal stress.

Part 3: Optimized Stabilization Protocol

This protocol is designed to minimize the esterification and oiling out risks identified above.

Phase 1: Quenching & Extraction
  • Solvent Swap: If the synthesis reaction was performed in alcohol, distill off the solvent under reduced pressure (keep

    
    ) and replace with Toluene  or MTBE .
    
    • Reasoning: Toluene is excellent for solubilizing the lipophilic fluorinated segment while rejecting polar salts.

  • Alkaline Wash: Extract the organic layer with 10%

    
     or 
    
    
    
    (aq).
    • Target: The product moves to the aqueous phase as the sodium salt. Impurities (unreacted trifluoroethoxyphenol) remain in the organic layer.

  • Phase Separation: Discard the organic layer. Keep the aqueous layer containing the TFPAA salt.

Phase 2: Controlled Acidification (The Critical Step)

Do not dump acid directly into the solution.

  • Temperature Set: Heat the aqueous solution to 35°C .

  • First Acidification (Nucleation): Slowly add

    
     until pH reaches 4.5 – 5.0 .
    
    • Observation: The solution should become cloudy. If oiling occurs, add a small amount of seed crystal.

  • Aging: Stir for 30 minutes at 35°C. This allows stable crystal habits to form without trapping impurities.

  • Final Acidification: Continue adding HCl slowly until pH reaches 1.0 – 1.5 .

  • Cooling: Cool the slurry to 0–5°C over 2 hours.

Phase 3: Isolation & Drying
  • Filtration: Filter the solid.

  • Displacement Wash: Wash the cake with Water (2x vol) followed by n-Heptane (1x vol).

    • Reasoning: Water removes residual mineral acid (preventing thermal degradation). Heptane removes surface oils/dimers.

  • Drying: Dry in a vacuum oven at 40°C .

    • Warning: Do not exceed 50°C. Monitor Loss on Drying (LOD) to prevent crystal lattice collapse or decarboxylation.

Part 4: Solvent Compatibility Data

Use this table to select solvents that minimize degradation risks.

Solvent ClassRecommended?Risk FactorTechnical Note
Methanol / Ethanol NO High (Chemical)Causes rapid esterification at pH < 3. Only use if pH > 7.
Toluene YES LowExcellent for removing non-polar fluorinated impurities.
DCM (Dichloromethane) YES LowGood solubility, but environmental concerns. Good for extraction.
Water YES NoneIdeal for the salt form. Essential for washing.
Acetone Conditional MediumCan form condensation byproducts (aldol) if basic; difficult to drive crystallization.

References

  • Process for preparing an intermediate for silodosin. (2011). World Intellectual Property Organization. WO2011124704A1. Link

  • Preparation method of silodosin intermediate. (2019). China National Intellectual Property Administration. CN109516933B.[2] Link

  • Synthesis and Pharmacological Evaluation of Novel Silodosin-Based Arylsulfonamide Derivatives. (2018). Molecules, 23(9), 2176. Link

  • Silodosin: New Drug Approvals & Synthesis. (2016). New Drug Approvals. Link

Sources

Validation & Comparative

Comparing 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid with other phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (TFEPA) against its non-fluorinated analogs and standard phenoxyacetic acids.

Executive Summary

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (TFEPA) is a specialized fluorinated building block, primarily recognized as the key intermediate in the synthesis of Silodosin (a selective


-adrenoreceptor antagonist). Unlike common phenoxyacetic acids used as herbicides (e.g., 2,4-D) or lipid-lowering agents (e.g., fibrates), TFEPA is engineered for metabolic stability  and lipophilic optimization .

The incorporation of the 2,2,2-trifluoroethoxy group at the ortho position serves as a "metabolic shield," preventing the rapid O-dealkylation typically seen with methoxy-substituted analogs (e.g., 2-Methoxyphenoxyacetic acid). This guide compares TFEPA with standard alternatives to highlight the "Fluorine Effect" in medicinal chemistry.

Chemical Profile & Performance Comparison

The following table contrasts TFEPA with its direct non-fluorinated analog (2-Methoxyphenoxyacetic acid) and the unsubstituted parent (Phenoxyacetic acid).

Table 1: Physicochemical Properties & Performance Metrics[1]
FeatureTFEPA (Target)2-Methoxyphenoxyacetic Acid (MPAA)Phenoxyacetic Acid (PAA)
Structure Fluorinated EtherMethoxy EtherUnsubstituted
Formula



Mol.[1][2][3] Weight 250.17 g/mol 182.17 g/mol 152.15 g/mol
Est. LogP 2.1 - 2.4 (High Lipophilicity)1.1 - 1.31.26
pKa (Acid) ~3.6 (Increased Acidity)~3.83.17
Metabolic Stability High (C-F bond strength: 116 kcal/mol)Low (O-Demethylation by CYP450)Moderate (Ring hydroxylation)
Primary Application Silodosin Intermediate; PPAR Agonist CandidateSynthetic Reagent; Guaiacol derivativeHerbicide Precursor; Fungicide
Electronic Effect Electron Withdrawing (

)
Electron Donating (+M)Neutral
Performance Analysis
  • Metabolic Shielding: The trifluoroethoxy group in TFEPA blocks the ortho position from oxidative metabolism. In MPAA, the methoxy group is a prime target for Cytochrome P450 enzymes (O-demethylation), leading to rapid clearance. TFEPA resists this, extending the half-life of drugs incorporating this moiety.

  • Lipophilicity Modulation: The addition of three fluorine atoms increases the LogP by approximately 1.0 unit compared to MPAA. This enhances membrane permeability, crucial for CNS-active drugs or intracellular targets like PPARs.

  • Electronic Tuning: The electron-withdrawing nature of the trifluoroethoxy group lowers the pKa of the phenol precursor, making the initial nucleophilic substitution (during synthesis) more controlled compared to the electron-rich guaiacol used for MPAA.

Experimental Protocols

Protocol A: Synthesis of TFEPA

This protocol avoids the hazardous "diazotization" route and uses a nucleophilic substitution strategy suitable for scale-up.

Prerequisites:

  • Starting Material: Catechol (1,2-dihydroxybenzene) or 2-(2,2,2-trifluoroethoxy)phenol.

  • Reagents: 2,2,2-Trifluoroethyl tosylate, Ethyl bromoacetate, Potassium Carbonate (

    
    ), DMF.
    

Step-by-Step Methodology:

  • Preparation of Mono-alkylated Phenol:

    • Dissolve Catechol (1.0 eq) in DMF under

      
       atmosphere.
      
    • Add

      
       (1.2 eq) and stir at room temperature for 30 min.
      
    • Add 2,2,2-Trifluoroethyl tosylate (1.0 eq) dropwise. Note: Using the tosylate is safer than the iodide.

    • Heat to 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Dilute with water, extract with EtOAc, and purify via column chromatography to isolate 2-(2,2,2-trifluoroethoxy)phenol .

  • O-Alkylation with Acetate Linker:

    • Dissolve the intermediate phenol (1.0 eq) in Acetone.

    • Add anhydrous

      
       (2.0 eq) and Ethyl bromoacetate  (1.1 eq).
      
    • Reflux for 4 hours. The reaction is driven by the formation of KBr precipitate.

    • Filter salts and concentrate the filtrate to obtain Ethyl 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate .

  • Hydrolysis to TFEPA:

    • Dissolve the ester in THF:Water (1:1).

    • Add LiOH (2.0 eq) and stir at 25°C for 2 hours.

    • Acidify with 1N HCl to pH 2. The product TFEPA will precipitate or form an oil.

    • Recrystallize from Toluene/Hexane.

Protocol B: Impurity Profiling (HPLC)

To validate purity against non-fluorinated impurities (e.g., unreacted catechol derivatives).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 270 nm.

  • Expected Result: TFEPA elutes significantly later (higher retention time) than MPAA due to the hydrophobic fluorine atoms.

Visualizations

Figure 1: Synthesis Pathway & Logic

This diagram illustrates the conversion of Catechol to TFEPA, highlighting the critical mono-alkylation step.

SynthesisPath Catechol Catechol (Start) Inter_Phenol 2-(2,2,2-Trifluoroethoxy) phenol Catechol->Inter_Phenol K2CO3, DMF 80°C TFE_Tos TFE-Tosylate (Fluorination) TFE_Tos->Inter_Phenol Ester Ethyl Ester Intermediate Inter_Phenol->Ester Alkylation (Reflux) Ethyl_Bromo Ethyl Bromoacetate (Linker) Ethyl_Bromo->Ester TFEPA TFEPA (Final Product) Ester->TFEPA Hydrolysis (LiOH/HCl)

Caption: Step-wise synthesis of TFEPA from Catechol, emphasizing the introduction of the fluorinated side chain prior to the acetic acid tail.

Figure 2: Comparative Property Radar

A comparison of TFEPA against the non-fluorinated MPAA standard.

PropertyRadar Center LogP Lipophilicity (LogP) TFEPA: High Center->LogP Stab Metabolic Stability TFEPA: Superior Center->Stab Cost Synthetic Cost TFEPA: High Center->Cost pKa Acidity (pKa) TFEPA: ~3.6 Center->pKa Yield Synthetic Yield TFEPA: Moderate Center->Yield

Caption: Radar map highlighting the trade-off: TFEPA offers superior stability and lipophilicity at a higher synthetic cost compared to non-fluorinated analogs.

References

  • Process for preparing an intermediate for silodosin. (WO2011124704A1). Google Patents.
  • Fluorine in Medicinal Chemistry

    • Physicochemical properties of phenoxyacetic acid herbicides. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Chemical Data & Safety

    • 2-(2,2,2-Trifluoroethoxy)acetic acid Properties.[5][6][7][8] PubChem.[9] Retrieved January 28, 2026, from [Link]

  • Synthetic Methodology

    • Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.[10][11] (CN1962603A). Google Patents. Retrieved January 28, 2026, from

Sources

Comparative analysis of fluorinated vs. non-fluorinated phenoxyacetic acids

[1][2]

Executive Summary

Phenoxyacetic acids (PAAs) represent a privileged scaffold in both agrochemistry (e.g., 2,4-D herbicides) and medicinal chemistry (e.g., CRTH2 antagonists, PPAR agonists). The strategic introduction of fluorine into this scaffold—specifically replacing hydrogen at the para or ortho positions of the phenyl ring—fundamentally alters the molecule's physicochemical profile and metabolic fate.

This guide provides a technical comparison of Non-Fluorinated (Parent) PAAs versus Fluorinated PAAs , focusing on three critical parameters: Acid Dissociation (pKa) , Lipophilicity (LogP) , and Metabolic Stability .

Physicochemical Profiling: The Fluorine Effect[1][3][4][5]

The substitution of Hydrogen (Van der Waals radius



Comparative Data Table

Data synthesized from computed properties and experimental literature [1][4].

PropertyPhenoxyacetic Acid (Parent)4-Fluorophenoxyacetic AcidImpact of Fluorination
Molecular Weight 152.15 g/mol 170.14 g/mol +18 Da (negligible steric bulk increase)
pKa (Carboxyl) ~3.7~3.1Increased Acidity (-0.6 units). F withdraws electron density, stabilizing the carboxylate anion.
LogP (Lipophilicity) ~1.26 - 1.34~1.60Increased Lipophilicity . The C-F bond is less polarizable than C-H, increasing hydrophobic character.
H-Bond Acceptors 34F acts as a weak acceptor, potentially engaging orthogonal binding pockets.
Bond Strength (C-X) 98 kcal/mol (C-H)105.4 kcal/mol (C-F)Metabolic Blockade . The C-F bond is chemically inert to CYP450 oxidation.
Mechanistic Insight

The shift in pKa is governed by the inductive effect ($ -I $). The fluorine atom on the phenyl ring pulls electron density through the


Metabolic Stability & Pharmacokinetics[6]

The most significant advantage of fluorinated PAAs is resistance to oxidative metabolism. The primary clearance mechanism for non-fluorinated aromatics is CYP450-mediated hydroxylation , typically at the para-position (electron-rich site).

The "Metabolic Blockade" Effect

Replacing the para-hydrogen with fluorine blocks this metabolic soft spot. The C-F bond is too strong for the CYP450 Iron-Oxo species to cleave.

  • Case Study Data: In a comparative study of dopamine transporter inhibitors containing phenoxy linkers, the non-fluorinated analog (Compound 4b) was rapidly metabolized (<4% remaining after 1h ). In contrast, the fluorinated analog (Compound 3b) exhibited a half-life (

    
    ) of 60 minutes  [5].[1]
    
  • Agrochemical Relevance: This stability explains the persistence of fluorinated herbicides. While 2,4-D (chlorinated) is degradable, fluorinated analogs often show extended soil half-lives, requiring careful environmental impact assessment.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two scaffolds.

MetabolicPathwaycluster_0Non-Fluorinated PAAcluster_1Fluorinated PAAPAAPhenoxyacetic Acid(Para-H)CYPCYP450 Enzyme(Oxidation)PAA->CYP Substrate BindingMetabolite4-Hydroxy-PAA(High Clearance)CYP->Metabolite Hydroxylation(Rapid)F_PAA4-Fluoro-PAA(Para-F)CYP_FCYP450 Enzyme(Blocked)F_PAA->CYP_F Steric/ElectronicResistanceStableUnchanged Drug(High Exposure)CYP_F->Stable No Reaction

Figure 1: Mechanism of metabolic stabilization via para-fluorination. The C-F bond prevents the formation of the arene oxide intermediate required for hydroxylation.

Experimental Protocols

To objectively compare a new fluorinated PAA derivative against its non-fluorinated parent, the following self-validating protocols are recommended.

Protocol A: Lipophilicity Determination (Shake-Flask Method)

Use this to verify the theoretical LogP shift.

  • Preparation: Prepare mutually saturated phases of n-octanol and phosphate buffer (pH 7.4).

  • Solubilization: Dissolve the test compound (2 mg) in the octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    .
  • Equilibration: Add an equal volume of the buffer phase. Shake mechanically for 60 minutes at 25°C. Centrifuge at 2000 rpm for 15 min to separate phases.

  • Quantification: Measure UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    .
    
  • Validation: Run Propranolol (High LogP control) and Atenolol (Low LogP control) in parallel.

Protocol B: Microsomal Stability Assay

Use this to quantify the metabolic blockade effect.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Internal Standard: Verapamil or Diclofenac.

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4). Add test compound (1 µM final). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    gives
    
    
    .

AssayWorkflowcluster_samplingSampling TimepointsStartStart: Pre-Incubation(Microsomes + Compound)InitiateAdd NADPH(Start Reaction)Start->InitiateT0T=0 minInitiate->T0T15T=15 minInitiate->T15T30T=30 minInitiate->T30T60T=60 minInitiate->T60QuenchQuench with ACN(+ Internal Standard)T0->QuenchT15->QuenchT30->QuenchT60->QuenchCentrifugeCentrifuge(Precipitate Proteins)Quench->CentrifugeLCMSLC-MS/MS Analysis(Calculate % Remaining)Centrifuge->LCMS

Figure 2: Standardized workflow for comparative microsomal stability assessment.

Biological Implications & Case Studies

Drug Discovery: CRTH2 Antagonists

In the development of CRTH2 antagonists for asthma, phenoxyacetic acid derivatives are common. Research indicates that fluorination at the 4-position often maintains potency while significantly extending plasma half-life. The increased lipophilicity (LogP ~1.6) also enhances CNS penetration, which may be desirable or an off-target liability depending on the indication [5].

Agrochemicals: Auxin Mimics

Phenoxyacetic acids act as auxins (plant hormones). The 4-fluorinated analog (4-F-PAA) and 4-trifluoromethyl analogs have shown up to 1.5x higher root formation activity compared to non-fluorinated controls in specific assays [6].[2] This is attributed to the "Auxin Herbicide" mechanism where metabolic resistance prevents the plant from detoxifying the synthetic hormone, leading to uncontrolled growth and death.

References

  • PubChem. (2025).[3] 4-Fluorophenoxyacetic acid | C8H7FO3.[3] National Library of Medicine. [Link]

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Olifir, O. S., et al. (2025).[1] Lipophilicity effects of monofluorination at the tertiary aliphatic carbon. European Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability. [Link]

  • Katayama, M., et al. (2002). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. PubMed.[4] [Link]

Comparative Guide: In Vitro Validation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (Halofenic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule Identity: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid is the free acid form and active metabolite of Halofenate .[1] Throughout this guide, it is referred to as Halofenic Acid (HA) .

Therapeutic Class: Selective Peroxisome Proliferator-Activated Receptor Gamma Modulator (SPPARM ).[1]

Validation Goal: To distinguish the biological profile of Halofenic Acid from full PPAR


 agonists (e.g., Rosiglitazone). While full agonists effectively sensitize insulin, they often drive excessive adipogenesis (weight gain). The validation strategy described below focuses on demonstrating that HA retains insulin-sensitizing efficacy while significantly reducing adipogenic potential—a phenomenon known as "uncoupling."[1]

Part 1: Mechanistic Profiling & Comparison[1]

To validate HA, one must benchmark it against a "Gold Standard" full agonist (Rosiglitazone) and a negative control. The core hypothesis is that HA binds the same receptor but induces a distinct conformational change that alters cofactor recruitment.

Comparative Mechanism of Action
  • Rosiglitazone (Full Agonist): Binds PPAR

    
     with high affinity, stabilizing Helix 12 in a conformation that strongly recruits coactivators (e.g., SRC-1, CBP), driving maximal transcription of both metabolic and adipogenic genes.
    
  • Halofenic Acid (Partial Agonist/SPPARM): Binds PPAR

    
     (often with lower affinity or distinct kinetics).[1][2] It induces a partial blockade of CDK5-mediated phosphorylation of PPAR
    
    
    
    or differential cofactor recruitment, leading to the transcription of insulin-sensitizing genes (e.g., Adipoq, Glut4) without the full induction of lipogenic genes (e.g., Fabp4, Fasn).
DOT Visualization: Differential Signaling Pathways

The following diagram illustrates the "uncoupling" mechanism that defines HA's efficacy profile.

PPAR_Mechanism Rosi Rosiglitazone (Full Agonist) PPAR PPAR-gamma Receptor Rosi->PPAR High Affinity HA Halofenic Acid (SPPARM) HA->PPAR Mod. Affinity Conf_Full Helix 12 Stabilization PPAR->Conf_Full Induced by Rosi Conf_Part Distinct Conformation PPAR->Conf_Part Induced by HA CoAct_Strong Strong Co-activator Recruitment (SRC-1) Conf_Full->CoAct_Strong CoAct_Weak Differential Recruitment Conf_Part->CoAct_Weak Gene_Adipo Adipogenic Genes (Fabp4, Fasn) CoAct_Strong->Gene_Adipo High Expression Gene_Sens Insulin Sensitizing Genes (Glut4, Adipoq) CoAct_Strong->Gene_Sens High Expression CoAct_Weak->Gene_Adipo Minimal Expression CoAct_Weak->Gene_Sens Sustained Expression

Caption: Differential activation of PPAR


 by Rosiglitazone vs. Halofenic Acid, highlighting the uncoupling of adipogenesis from insulin sensitization.[1]

Part 2: Functional Efficacy Data

The following table summarizes expected in vitro performance metrics. These values represent a synthesis of typical experimental outcomes for SPPARMs compared to TZDs.

Assay EndpointMetricRosiglitazone (Control)Halofenic Acid (Test)Interpretation
Ligand Binding

/

~40–60 nM~10–50

M
HA is a weaker binder; requires higher concentrations for saturation.[1]
Adipogenesis Lipid Accumulation100% (Maximal)10–25%Critical Differentiator: HA induces significantly less fat cell differentiation.[1]
Glucose Uptake Fold Increase~2.5–3.0x~2.0–2.5xHA retains the majority of the therapeutic glucose-lowering effect.[1]
Gene Expression aP2/Fabp4 mRNAHigh InductionLow/BasalMarker of lipogenesis is suppressed by HA.
Gene Expression Adiponectin mRNAHigh InductionModerate/HighMarker of insulin sensitivity is preserved.

Part 3: Experimental Protocols

To generate the data above, you must use the Acid form of the molecule. The ester prodrug (Halofenate) may not hydrolyze efficiently in all cell culture systems.[1]

Protocol A: TR-FRET PPAR Competitive Binding Assay

Purpose: To confirm physical binding to the receptor ligand-binding domain (LBD).[1]

  • Reagents: LanthaScreen™ TR-FRET PPAR

    
     Competitive Binding Assay Kit (Invitrogen), Terbium-labeled anti-GST antibody, Fluormone™ Pan-PPAR Green.[1]
    
  • Preparation:

    • Prepare a serial dilution of Halofenic Acid in DMSO (Range: 1 nM to 100

      
      M).
      
    • Prepare Rosiglitazone (Positive Control) and DMSO only (Negative Control).[1]

  • Reaction:

    • Mix PPAR

      
      -LBD-GST protein with Tb-anti-GST antibody and Fluormone tracer.[1]
      
    • Add test compounds to the mixture in a 384-well black plate.

  • Incubation: Incubate for 1–2 hours at room temperature in the dark.

  • Detection: Measure Fluorescence Resonance Energy Transfer (FRET) using a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm).

  • Analysis: Calculate the emission ratio (520/495). A decrease in ratio indicates displacement of the tracer by Halofenic Acid. Plot dose-response to determine

    
    .[1]
    
Protocol B: Functional Adipogenesis & Glucose Uptake (3T3-L1 System)

Purpose: To demonstrate the "Therapeutic Index" (Efficacy vs. Side Effect).

1. Cell Differentiation (The Adipogenesis Assay)[1]
  • Day -2: Seed 3T3-L1 fibroblasts in DMEM + 10% Calf Serum. Allow to reach 100% confluence.

  • Day 0 (Induction): Switch to Differentiation Medium (DMEM + 10% FBS) containing:

    • 0.5 mM IBMX

    • 1

      
      M Dexamethasone[1]
      
    • 1

      
      g/mL Insulin[1]
      
    • Treatment: Add Halofenic Acid (50

      
      M) or Rosiglitazone  (1 
      
      
      
      M).[1]
  • Day 2: Switch to Maintenance Medium (DMEM + 10% FBS + 1

    
    g/mL Insulin) containing the test compounds.
    
  • Day 4-8: Refresh medium every 2 days with test compounds.

  • Readout (Day 8):

    • Oil Red O Staining: Fix cells with formalin, stain with Oil Red O, elute with isopropanol, and measure absorbance at 510 nm to quantify lipid accumulation.

2. Glucose Uptake Assay (The Efficacy Assay)[1]
  • Preparation: Use differentiated adipocytes (from above, or differentiated without drug first if testing acute effect). Starve cells in serum-free low-glucose DMEM for 2 hours.

  • Treatment: Treat cells with Halofenic Acid or Rosiglitazone for 30 minutes.[1]

  • Insulin Stimulation: Add Insulin (100 nM) for the final 15 minutes to assess synergistic effects.

  • Substrate: Add 2-NBDG (fluorescent glucose analog) at 100

    
    M for 30 minutes.
    
  • Wash: Wash 3x with cold PBS to stop uptake.[1]

  • Detection: Measure fluorescence (Ex/Em: 465/540 nm).

DOT Visualization: Experimental Workflow

Workflow Seed Seed 3T3-L1 (Fibroblasts) Conf 100% Confluence (Day -2 to 0) Seed->Conf Induce Induction Cocktail + Test Compounds (Day 0) Conf->Induce Maint Maintenance Phase (Day 2-8) Refresh Compound q48h Induce->Maint Split Assay Selection Maint->Split Lipid Adipogenesis Readout (Oil Red O Staining) Split->Lipid Quantify Fat Glucose Glucose Uptake (2-NBDG Fluorescence) Split->Glucose Quantify Function

Caption: Timeline for 3T3-L1 differentiation and subsequent functional validation assays.

References

  • Chinetti-Gbaguidi, G. et al. (2005).[1] Halofenate is a novel selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity.[1] Diabetes.[1][2][3][4]

  • Krakow, S. L. et al. (2004). Modulation of PPAR signaling by Halofenate and its analogs.[2] Biochemical Pharmacology.[1]

  • Motani, A. et al. (2009). INT131: A Selective PPARγ Modulator that Improves Glucose Tolerance without Inducing Adipogenesis.[1] Journal of Molecular Biology.

  • Invitrogen (Thermo Fisher). LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Protocol.[1][1]

Sources

Comprehensive In Vivo Evaluation Guide: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound Class: Halofenic Acid, Halofenate, and Arhalofenate Analogs Therapeutic Scope: Dyslipidemia, Type 2 Diabetes (T2D), and Hyperuricemia (Gout)

Part 1: Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I advise moving beyond standard "efficacy screenings" for this chemical class. The molecule 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (commonly known as Halofenic Acid ) represents a unique "Triple-Target" scaffold. Unlike standard thiazolidinediones (TZDs) or fibrates, this scaffold offers a poly-pharmacological approach:

  • PPAR

    
     Agonism:  Drives lipid catabolism (similar to Fenofibrate).
    
  • Selective PPAR

    
     Modulation (SPPAR
    
    
    
    M):
    Partial agonism that improves insulin sensitivity without the adipogenesis and fluid retention typical of full agonists like Rosiglitazone.
  • URAT1 Inhibition: Blocks renal uric acid reabsorption, a feature absent in most metabolic drugs.

Strategic Evaluation: Your in vivo design must decouple these three effects to validate the compound as a "Metabolic Sensitizer" rather than just another lipid-lowering agent.

Mechanistic Pathway Visualization

The following diagram illustrates the conversion of the prodrug (e.g., Halofenate) to the active acid and its divergent downstream effects compared to competitors.

Mechanism Prodrug Prodrug (e.g., Halofenate) ActiveAcid Active Metabolite (Halofenic Acid) Prodrug->ActiveAcid Esterase Hydrolysis PPARa PPAR-alpha (Liver) ActiveAcid->PPARa Agonist PPARg PPAR-gamma (Adipose/Muscle) ActiveAcid->PPARg Partial Agonist (SPPARM) URAT1 URAT1 Transporter (Kidney) ActiveAcid->URAT1 Inhibition Lipids Decreased Triglycerides/LDL PPARa->Lipids Insulin Increased Insulin Sensitivity PPARg->Insulin Weight Minimal Weight Gain (SPPARM Effect) PPARg->Weight Antagonizes Adipogenesis UricAcid Increased Uric Acid Excretion URAT1->UricAcid

Figure 1: Mechanism of Action showing the triple-pathway modulation. Note the SPPARM activity reduces weight gain liability compared to full PPAR


 agonists.

Part 2: Comparative Performance Analysis

To establish the superiority of a Halofenic acid derivative, you must benchmark it against the "Gold Standards" for each specific indication.

Head-to-Head Comparison Matrix
FeatureHalofenic Acid DerivativesRosiglitazone (TZD)Fenofibrate (Fibrate)Allopurinol
Primary Target PPAR

/

+ URAT1
PPAR

(Full Agonist)
PPAR

Xanthine Oxidase
Insulin Sensitization High (++++)Very High (+++++)Low (+)None
Triglyceride Lowering High (+++)Moderate (++)High (++++)None
Uric Acid Lowering High (via Excretion)NeutralVariableHigh (via Synthesis block)
Weight Gain Neutral/Low High (Adipogenic) NeutralNeutral
Edema Risk LowHighLowLow

Key Insight for Researchers: The critical differentiator is the Weight/Edema profile . In your evaluation, if the derivative lowers glucose similarly to Rosiglitazone but maintains a weight profile similar to Vehicle, you have a successful SPPARM candidate.

Part 3: Detailed Experimental Protocols

Protocol A: Metabolic Efficacy in Zucker Diabetic Fatty (ZDF) Rats

Objective: Evaluate insulin sensitization and lipid modulation while monitoring body weight.

1. Animal Model Selection:

  • Strain: Male Zucker Diabetic Fatty (ZDF) rats (fa/fa).

  • Age: 6–8 weeks (pre-diabetic to early diabetic phase).

  • Rationale: This model spontaneously develops obesity, hyperlipidemia, and hyperglycemia, mimicking human Metabolic Syndrome.

2. Dosing Regimen:

  • Groups (n=10/group):

    • Vehicle Control (0.5% Carboxymethylcellulose).

    • Test Compound: 50 mg/kg - 200 mg/kg (Oral Gavage, QD).

    • Positive Control 1 (Insulin): Rosiglitazone (3 mg/kg or 30 mg/kg).

    • Positive Control 2 (Lipid): Fenofibrate (100 mg/kg).

  • Duration: 28 Days.

3. Key Endpoints & Methodology:

  • Oral Glucose Tolerance Test (OGTT): Performed on Day 20. Administer 2g/kg glucose. Measure blood glucose at 0, 15, 30, 60, 120 min.

    • Success Metric: AUC (Area Under Curve) reduction comparable to Rosiglitazone.[1]

  • Body Weight & Composition: Weigh 2x/week. Use EchoMRI for fat mass vs. lean mass analysis.

    • Success Metric: Significantly lower weight gain compared to the Rosiglitazone group.

  • Serum Lipids: Day 28 terminal bleed. Measure TG, LDL, HDL, and FFA.

Protocol B: Uricosuric Activity (Uric Acid Lowering)

Objective: Verify URAT1 inhibition in vivo. Rodents possess uricase (which degrades uric acid), so a specific model is required.

1. Animal Model Modification:

  • Strain: C57BL/6 Mice or Wistar Rats.

  • Hyperuricemia Induction: Pre-treat with Potassium Oxonate (250 mg/kg IP) 1 hour before test compound. This inhibits uricase, artificially elevating serum uric acid.

2. Workflow:

  • Administer Potassium Oxonate.

  • Wait 1 hour.

  • Administer Test Compound (Oral) vs. Benzbromarone (Positive Control).

  • Collect urine (metabolic cages) for 4–6 hours.

  • Collect serum at T=4h.

3. Analysis:

  • Calculate Fractional Excretion of Uric Acid (FEUA) .

  • Formula:

    
    
    
  • Success Metric: Increased FEUA indicates successful URAT1 inhibition (blocking reabsorption).

Part 4: Safety & Toxicity Evaluation

PPAR agonists are notorious for specific toxicities. Your evaluation must proactively screen for these.

  • Hepatomegaly (Peroxisome Proliferation):

    • Risk:[2] PPAR

      
       agonists can cause massive liver enlargement in rodents.
      
    • Measurement: Weigh liver at necropsy. Calculate Liver-to-Body Weight ratio.

    • Acceptance: Mild increase (<15%) is typical for PPAR

      
      ; >50% suggests toxicity.
      
  • Fluid Retention (Hemodilution):

    • Risk:[2] PPAR

      
       activation causes sodium retention.
      
    • Measurement: Hematocrit and Hemoglobin levels.[3]

    • Acceptance: Significant drop in Hematocrit indicates plasma volume expansion (edema).

Part 5: Study Workflow Visualization

The following DOT diagram outlines the critical path for a 28-day efficacy study.

Workflow cluster_Treatment Treatment Phase (28 Days) Acclimatization Acclimatization (7 Days) ZDF Rats Baseline Baseline Measurements (Glucose, TG, Weight) Randomization Acclimatization->Baseline Dosing Daily Oral Dosing (Test vs Rosi vs Vehicle) Baseline->Dosing Weekly Weekly Monitoring (Body Weight, Food Intake) Dosing->Weekly OGTT Day 20: OGTT (Insulin Sensitivity) Weekly->OGTT Necropsy Day 28: Necropsy Serum Lipids, Liver Weight Gene Expression (Liver/Fat) OGTT->Necropsy

Figure 2: 28-Day In Vivo Study Timeline for Metabolic Evaluation.

References

  • Jain, M. R., et al. (2006). "Halofenate is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity." Diabetes, 55(11), 3053-3060.

  • Kraus, V. B., et al. (2018). "Arhalofenate, a novel urate-lowering agent, in gout." Arthritis & Rheumatology. (Discusses the URAT1 inhibition mechanism derived from the halofenic acid scaffold).

  • Gregoire, F. M., et al. (2009). "Mechanism of action of the PPAR pan-agonist bezafibrate and the SPPARM halofenate." Biochemical Pharmacology. (Comparison of full vs partial agonism).
  • BioAssay Systems. "Uric Acid Assay Kit Protocols." (Standard methodology for FEUA calculation in rodents).

Sources

Comparative Selectivity & Pharmacological Profiling of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic Acid (Halofenic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This guide provides a technical analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , commonly referred to as Halofenic Acid (HA) . HA is the circulating active metabolite of the prodrug Halofenate .

In the landscape of metabolic therapeutics, HA represents a critical pivot from "Full Agonism" to Selective PPAR Modulation (SPPARM) . Unlike Thiazolidinediones (TZDs) such as Rosiglitazone, which act as full agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR


), HA functions as a partial agonist.[1][2] This distinct pharmacological profile allows for insulin sensitization with a significantly reduced adverse event profile (specifically regarding weight gain and edema).

This guide compares HA against industry-standard full agonists, detailing cross-reactivity profiles, off-target selectivity, and the experimental protocols required to validate these properties.

Comparative Pharmacological Profile

The primary value of HA lies in its differential cofactor recruitment . While full agonists induce a conformational change that recruits co-activators indiscriminately (driving both efficacy and side effects), HA stabilizes a unique receptor conformation.

Table 1: Performance & Selectivity Matrix
FeatureHalofenic Acid (HA) Rosiglitazone (TZD) Fenofibric Acid
Primary Target PPAR

(Partial Agonist)
PPAR

(Full Agonist)
PPAR

(Agonist)
Secondary Target PPAR

(Weak/Moderate)
NoneNone
Binding Affinity (

)
High (Low

M range)
High (nM range)Low (PPAR

)
Transcriptional Efficacy ~30–40% of Full Agonist100% (Reference)Negligible on

Adipogenic Potential Low (Weak differentiation)High (Strong differentiation)Low
Uric Acid Lowering Yes (Uricosuric)NoVariable
Key Differentiator Decouples insulin sensitization from adipogenesis.Potent sensitizer but drives adipogenesis/weight gain.Lipid lowering only.
Mechanism of Action: The SPPARM Effect

The "cross-reactivity" of concern in this class is the unintended activation of adipogenic genes. HA binds to the PPAR


 Ligand Binding Domain (LBD) but recruits the co-activator TRAP220  inefficiently compared to Rosiglitazone, while effectively displacing the co-repressor NCoR .[2]

G cluster_0 Ligands cluster_1 Receptor Conformation cluster_2 Cofactor Recruitment cluster_3 Physiological Outcome TZD Rosiglitazone (Full Agonist) Conf_Full Helix 12 Stabilization (Full) TZD->Conf_Full HA Halofenic Acid (SPPARM) Conf_Part Helix 12 Dynamic/Partial HA->Conf_Part CoAct Strong Co-Activator Recruitment (CBP/p300) Conf_Full->CoAct High Affinity Conf_Part->CoAct Low Affinity CoRep Co-Repressor Displacement (NCoR) Conf_Part->CoRep High Efficacy Insulin Insulin Sensitization CoAct->Insulin Adipo Adipogenesis (Weight Gain) CoAct->Adipo CoRep->Insulin Via derepression

Figure 1: Differential Signaling Pathway. Halofenic Acid achieves insulin sensitization via co-repressor displacement rather than strong co-activator recruitment, mitigating adipogenic cross-reactivity.

Cross-Reactivity & Selectivity Studies[4]

In the context of HA, "cross-reactivity" refers to three distinct vectors:

  • Nuclear Receptor Selectivity: Does it activate PPAR

    
     or 
    
    
    
    ?
  • Enzymatic Cross-Reactivity: Does it inhibit COX enzymes (due to structural similarity to NSAIDs)?

  • Stereochemical Cross-Reactivity: Chiral inversion implications.

A. Nuclear Receptor Selectivity (PPAR Cross-Talk)

Unlike pure TZDs, HA exhibits "beneficial cross-reactivity" with PPAR


.
  • Observation: HA acts as a weak partial agonist of PPAR

    
    .
    
  • Impact: This dual activity contributes to triglyceride lowering, a benefit not seen with pure PPAR

    
     agonists.
    
  • Verification: This must be validated using a GAL4-PPAR Chimera Reporter Assay (see Protocol 2).

B. Structural Cross-Reactivity (COX Enzymes)

HA possesses a phenoxyacetic acid scaffold, structurally reminiscent of fibrates and some NSAIDs.

  • Risk: Potential inhibition of Cyclooxygenase (COX-1/COX-2), leading to GI toxicity.

  • Data: Studies indicate HA lacks significant COX inhibition at therapeutic concentrations (

    
    ), distinguishing it from NSAID analogs.
    

Experimental Protocols (Self-Validating Systems)

To objectively compare HA against alternatives, the following protocols utilize internal controls to ensure data integrity.

Protocol 1: TR-FRET Competitive Binding Assay

Purpose: To determine the affinity (


) of HA for the PPAR

LBD compared to Rosiglitazone.

Reagents:

  • Lanthanide-labeled anti-GST antibody.

  • GST-tagged PPAR

    
    -LBD.[3]
    
  • Fluorescently labeled tracer ligand (e.g., Fluormone™ PPAR Green).

Workflow:

  • Preparation: Dilute HA and Rosiglitazone (Control) in DMSO to create a 10-point dose-response curve (1 nM to 100

    
    M).
    
  • Incubation: Mix 5

    
    L of compound, 5 
    
    
    
    L of PPAR
    
    
    -LBD/Antibody mix, and 5
    
    
    L of Tracer in a 384-well black plate.
  • Equilibrium: Incubate for 2 hours at Room Temperature (protected from light).

  • Detection: Read Time-Resolved Fluorescence Energy Transfer (TR-FRET) at 520 nm (Acceptor) and 495 nm (Donor).

  • Validation (Z-Factor): Calculate Z' using DMSO (Negative Control) and 10

    
    M Rosiglitazone (Positive Control). A Z' > 0.5 is required for validity.
    
  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Transcriptional Reporter Assay

Purpose: To distinguish Partial Agonism (HA) from Full Agonism (Rosiglitazone).

System: HEK293T cells transiently transfected with:

  • PPRE-Luc: Luciferase reporter driven by Peroxisome Proliferator Response Element.

  • PPAR

    
     Expression Vector:  Constitutive expression of the receptor.
    
  • Renilla: Internal normalization control.

Step-by-Step:

  • Seeding: Seed cells at 20,000 cells/well in 96-well plates.

  • Transfection: Transfect plasmids using a lipid-based reagent (Lipofectamine). Incubate 24 hours.

  • Treatment: Treat cells with:

    • Vehicle (DMSO)

    • Rosiglitazone (1

      
      M) - Defines 100% Efficacy.
      
    • Halofenic Acid (Dose curve: 0.1

      
      M – 50 
      
      
      
      M).
    • Antagonism Mode: Treat with HA plus Rosiglitazone (1

      
      M).
      
  • Readout: Lyse cells and measure Firefly/Renilla ratio.

  • Interpretation:

    • If HA signal reaches ~30-40% of Rosiglitazone

      
      Partial Agonist .
      
    • If HA + Rosiglitazone signal is lower than Rosiglitazone alone

      
      Competitive Antagonism  (Confirmation of SPPARM activity).
      

Workflow cluster_treat Treatment Groups Step1 Transfection (HEK293T + PPRE-Luc + PPARg) Step2 Compound Treatment (24 Hours) Step1->Step2 Grp1 Rosiglitazone (Full Agonist Control) Step2->Grp1 Grp2 Halofenic Acid (Test) Step2->Grp2 Grp3 HA + Rosi (Competition Mode) Step2->Grp3 Step3 Dual Luciferase Assay (Firefly/Renilla Ratio) Grp1->Step3 Grp2->Step3 Grp3->Step3 Decision Data Analysis Step3->Decision Result1 ~30% Max Efficacy (Partial Agonist) Decision->Result1 Grp 2 vs Grp 1 Result2 Reduction of Rosi Signal (Antagonist Activity) Decision->Result2 Grp 3 vs Grp 1

Figure 2: Validation Workflow. This logic gate confirms whether the molecule behaves as a SPPARM by testing both activation and competitive inhibition of a full agonist.

References

  • Kumagai, T., et al. (2004). "Halofenate is a novel selective PPARgamma modulator with antidiabetic activity."[2] Journal of Biological Chemistry. Link

  • Allen, J. G., et al. (2006). "Halofenate is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity."[2] Diabetes.[1][2][4] Link

  • Gregoire, F. M., et al. (2009).[1] "The mechanism of action of the selective PPARgamma modulator halofenate differs from that of rosiglitazone."[2] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Kintscher, U., & Law, R. E. (2005). "PPARgamma-mediated insulin sensitization: the importance of fat versus muscle." American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

Pharmacokinetic Comparison of Phenoxyacetic Acid Herbicides: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Comparison of Phenoxyacetic Acid Herbicides (2,4-D, MCPA, Mecoprop) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Phenoxyacetic acid herbicides, primarily 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), remain ubiquitous in agriculture.[1][2] For toxicologists and pharmacologists, these compounds present a classic case study in species-dependent pharmacokinetics (PK) and transporter-mediated renal clearance .

This guide objectively compares the PK profiles of 2,4-D, MCPA, and the propionic acid analog Mecoprop. It highlights the critical role of Organic Anion Transporters (OATs) in renal elimination and delineates the "saturation threshold" that separates linear pharmacokinetics from non-linear, toxic accumulation.

Physicochemical & Structural Basis

The pharmacokinetic behavior of these herbicides is dictated by their status as weak organic acids.

CompoundStructurepKaLogP (Octanol/Water)Key Structural Feature
2,4-D 2,4-Dichlorophenoxyacetic acid2.82.81Dichloro-substitution enhances lipophilicity vs. parent phenoxy acid.
MCPA 4-Chloro-2-methylphenoxyacetic acid3.12.75Methyl group replaces 2-chloro; slightly less acidic than 2,4-D.
Mecoprop 2-(4-Chloro-2-methylphenoxy)propanoic acid3.13.13Propionic acid derivative; contains a chiral center .

Insight: The low pKa ensures that at physiological pH (7.4), these compounds exist almost exclusively (>99.9%) in their ionized (anionic) form. This necessitates active transport for cellular uptake and renal secretion, as passive diffusion of the charged species is limited.

Comparative Pharmacokinetic Profiles

Absorption
  • Oral: Both 2,4-D and MCPA exhibit rapid and nearly complete absorption from the gastrointestinal tract (

    
     2–4 hours) in mammals. The acid form is rapidly absorbed due to the acidic microclimate of the intestinal lining or active transport via MCT (Monocarboxylate Transporters).
    
  • Dermal: A critical differentiator. Dermal absorption is significantly slower and incomplete compared to oral.

    • Human Data:[1][2][3][4][5][6][7] ~5.7% of the applied dose is absorbed for 2,4-D.[3]

    • Enhancers: Vehicles containing alcohol or sunscreen agents can increase dermal flux by disrupting the stratum corneum.

Distribution & Protein Binding

Once in systemic circulation, these anions bind extensively to plasma proteins (primarily albumin).

  • Plasma Protein Binding (PPB):

    • 2,4-D: ~93–98% bound.

    • MCPA: ~95% bound.

  • Volume of Distribution (

    
    ):  Low (
    
    
    
    ), indicating confinement primarily to plasma and extracellular fluid. They do not sequester significantly in adipose tissue despite moderate LogP, due to ionization.
Metabolism: The Species Divergence

This is the most critical PK differentiator.

  • Humans & Rats: Limited metabolism. The majority (>75–90%) is excreted unchanged as the parent acid.

  • Dogs: Extensive metabolism. Dogs have a defect in the renal anion transport of these acids, leading to longer retention. To compensate, dogs metabolize 2,4-D into glycine and taurine conjugates.

    • Implication: The dog is a hypersensitive model due to this PK defect, making it a poor predictor for human safety margins (NOAEL in dogs is significantly lower than in rats/humans).

Excretion: Renal Clearance & OAT Saturation

Renal excretion is the rate-limiting step. It involves active tubular secretion via the Organic Anion Transporter (OAT) system.[5]

  • Mechanism:

    • Basolateral Uptake: OAT1 (SLC22A6) and OAT3 (SLC22A8) transport the herbicide from blood into the proximal tubule cell against an electrochemical gradient (tertiary active transport coupled to

      
      -ketoglutarate).
      
    • Apical Efflux: MRP2 (ABCC2) or MRP4 (ABCC4) pump the anion into the urine.

  • Saturation Kinetics: At high doses, the OAT system becomes saturated.

    • Linear Phase: First-order elimination (constant half-life).

    • Non-Linear Phase: Zero-order elimination. Plasma concentrations spike disproportionately to dose, leading to acute toxicity.

Quantitative Data Summary

Table 1: Comparative PK Parameters (Human vs. Rat vs. Dog)
Parameter2,4-D (Human)2,4-D (Rat)2,4-D (Dog)MCPA (Human)

(Plasma)
12 – 33 hours1 – 3 hours~100 – 130 hours 10 – 24 hours
Renal Clearance (

)
~20 – 30 mL/minHigh (exceeds GFR)Low (filtration only)~15 mL/min
Primary Excretion Urine (Unchanged)Urine (Unchanged)Urine/Feces (Metabolized)Urine (Unchanged)
Protein Binding ~93%~95%~90%~95%

Note: The massive extension of half-life in dogs illustrates the lack of effective OAT-mediated secretion.

Mechanistic Visualization

Diagram 1: Renal Transport Mechanism (Proximal Tubule)

This diagram illustrates the active secretion pathway that clears phenoxy herbicides and the bottleneck that causes toxicity.

RenalTransport cluster_blood Peritubular Capillary (Blood) cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) Blood_24D 2,4-D (Anion) Intra_24D Intracellular 2,4-D Blood_24D->Intra_24D OAT1 / OAT3 (Basolateral Uptake) aKG α-Ketoglutarate Albumin Albumin-Bound 2,4-D Albumin->Blood_24D Dissociation Intra_24D->Blood_24D Back-diffusion (Minor) Urine_24D Excreted 2,4-D Intra_24D->Urine_24D MRP2 / MRP4 (Apical Efflux) aKG->Blood_24D Antiport Exchange

Caption: OAT1/3 mediate basolateral uptake of 2,4-D in exchange for dicarboxylates (


-KG). Saturation of this step leads to systemic accumulation.

Experimental Protocols

Protocol A: LC-MS/MS Bioanalysis of Plasma

Objective: Quantify 2,4-D and MCPA in plasma to determine PK parameters. Standard: Validated per FDA/EMA Bioanalytical Method Validation guidelines.

  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       of plasma.
      
    • Add

      
       Internal Standard (IS) solution (e.g., 
      
      
      
      -2,4-D).
    • Add

      
       acidified Acetonitrile (0.1% Formic Acid) to precipitate proteins and ensure analyte remains protonated/soluble.
      
    • Vortex (1 min) and Centrifuge (

      
      , 10 min, 
      
      
      
      ).
    • Transfer supernatant to autosampler vial.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g.,

      
      , 
      
      
      
      ).
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Detection (Negative ESI):

    • Operate in Negative Electrospray Ionization (ESI-) mode. Phenoxy acids ionize best as

      
      .
      
    • MRM Transitions:

      • 2,4-D:

        
         (Quantifier), 
        
        
        
        (Qualifier).
      • MCPA:

        
         (Quantifier).
        
Protocol B: In Vitro OAT Inhibition Assay

Objective: Determine if a new drug candidate interacts with OAT transporters, potentially causing a Drug-Drug Interaction (DDI) with phenoxy herbicides.

  • Cell System: HEK293 cells stably transfected with human OAT1 or OAT3.

  • Substrate: Use

    
    -Para-aminohippurate (PAH) for OAT1 or 
    
    
    
    -Estrone sulfate for OAT3 as probe substrates.
  • Incubation:

    • Seed cells in 24-well plates.

    • Incubate with Probe Substrate + Test Inhibitor (2,4-D or MCPA) at varying concentrations (

      
      ) for 2 minutes (linear uptake phase).
      
  • Lysis & Counting:

    • Wash with ice-cold PBS to stop transport.

    • Lyse cells with 0.1N NaOH.

    • Quantify radioactivity via Liquid Scintillation Counting.

  • Data Analysis: Calculate

    
     to determine affinity.
    
Diagram 2: Bioanalytical Workflow (LC-MS/MS)

Bioanalysis Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (13C-2,4-D) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge (10,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC HPLC Separation (C18 Column, Gradient) Supernatant->LC MS MS/MS Detection (ESI Negative, MRM) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: Step-by-step workflow for the quantification of phenoxy herbicides in plasma using LC-MS/MS.

References

  • Timchalk, C. (2004).[1] Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids: Evidence that the dog is not a relevant species for evaluation of human health risk. Toxicology , 200(1), 1-19. Link

  • Sauerhoff, M. W., et al. (1977). The fate of 2,4-dichlorophenoxyacetic acid (2,4-D) following oral administration to man. Toxicology , 8(1), 3-11. Link

  • U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for 2,4-D. United States Environmental Protection Agency .[2] Link

  • Roberts, D. M., et al. (2005).[1] Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning. Toxicology Letters , 155(1), 33-39. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration . Link

  • VanWert, A. L., et al. (2010). Organic Anion Transporters: From Basic Research to Drug Development and Therapeutics. Physiological Reviews , 90(3), 983–1054. Link

Sources

Toxicological assessment of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid versus similar molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative toxicological and physicochemical assessment of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid (TFEPA) . This molecule is a critical pharmacophore found in the alpha-1 adrenergic antagonist Silodosin (Rapaflo) and serves as a model for fluorinated phenoxyacetic acid derivatives in agrochemical and pharmaceutical discovery.

Key Findings:

  • Metabolic Stability: The trifluoroethoxy (

    
    ) moiety confers superior metabolic stability against O-dealkylation compared to non-fluorinated ethoxy analogs, significantly extending half-life (
    
    
    
    ).
  • Hepatotoxicity Risk: Like other phenoxyacetic acids (e.g., 2,4-D, Clofibric acid), TFEPA exhibits potential for Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    )  activation in rodent models, necessitating specific in vitro screening during lead optimization.
    
  • Physicochemical Shift: The electron-withdrawing nature of the trifluoro group lowers the pKa of the carboxylic acid and increases lipophilicity (LogP), altering protein binding and membrane permeability compared to chlorinated analogs.

Chemical Identity & Structural Comparators

To understand the toxicological profile of TFEPA, we must compare it against its non-fluorinated parent and a standard toxicological benchmark.

FeatureTarget Molecule (TFEPA) Comparator A (Direct Analog) Comparator B (Tox Benchmark)
Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid2-(2-Ethoxyphenoxy)acetic acid2,4-Dichlorophenoxyacetic acid (2,4-D)
Structure Phenoxyacetic acid with ortho-trifluoroethoxy groupPhenoxyacetic acid with ortho-ethoxy groupPhenoxyacetic acid with 2,4-dichloro substitution
Role Silodosin metabolite/impurity; BioisostereSynthetic precursor; Metabolic probeHerbicide; PPAR

agonist reference
LogP (Calc) ~2.8 - 3.1~1.9 - 2.1~2.6 - 2.8
pKa (Acid) ~3.1 (Increased acidity)~3.7~2.8
Key Tox Risk PPAR

induction; Accumulation
Rapid metabolism (O-dealkylation)Hepatotoxicity; Renal transport saturation

Physicochemical & In Silico Profiling

The introduction of the trifluoroethoxy group is a classic medicinal chemistry strategy to block metabolic "soft spots" while modulating lipophilicity.

The "Fluorine Effect" on Metabolism

In Comparator A (Ethoxy analog), the methylene group adjacent to the oxygen is highly susceptible to Cytochrome P450 (CYP) mediated oxidation, leading to O-dealkylation. In TFEPA, the strong electron-withdrawing effect of the fluorine atoms deactivates the adjacent methylene hydrogens, effectively blocking this metabolic route.

Implication: TFEPA is likely to persist longer in systemic circulation than its non-fluorinated analog, requiring rigorous chronic toxicity assessment.

Diagram: Metabolic Blockade Mechanism

The following diagram illustrates the metabolic divergence between the target and its non-fluorinated analog.

MetabolicPathways cluster_0 Non-Fluorinated Analog cluster_1 Target (TFEPA) Analog 2-(2-Ethoxyphenoxy) acetic acid Unstable_Int Hemiacetal Intermediate Analog->Unstable_Int CYP450 Oxidation (Rapid) Metabolite Phenol Derivative + Acetaldehyde Unstable_Int->Metabolite Spontaneous Hydrolysis TFEPA 2-[2-(2,2,2-Trifluoroethoxy) phenoxy]acetic acid Stable Metabolically Stable (No O-Dealkylation) TFEPA->Stable C-F Bond Prevents Oxidation Excretion Renal/Biliary Elimination Stable->Excretion Clearance

Figure 1: The trifluoroethoxy group prevents the CYP450-mediated O-dealkylation observed in non-fluorinated analogs, shifting the clearance mechanism from metabolism to renal/biliary excretion.

In Vitro Toxicological Assessment

Because phenoxyacetic acids are historical structural alerts for peroxisome proliferation, the following in vitro panel is mandatory for qualifying TFEPA.

Comparative Cytotoxicity & Hepatotoxicity

Phenoxy acids can induce mitochondrial swelling and uncouple oxidative phosphorylation at high concentrations.

AssayEndpointTFEPA PredictionComparator B (2,4-D)Protocol Note
HepG2 Viability ATP DepletionLow Toxicity (

)
Moderate ToxicityTFEPA is more lipophilic; monitor for intracellular accumulation.
Mitochondrial Tox Glu/Gal SwitchNegativeWeak PositiveUse galactose-conditioned media to force mitochondrial respiration.
PPAR

Reporter
Luciferase ActivityPositive Risk Strong Positive Critical Assay: Phenoxy acids mimic fatty acids, activating PPAR

.
Experimental Protocol: PPAR Nuclear Receptor Activation

Objective: Determine if TFEPA activates the PPAR


 receptor, a marker for rodent-specific hepatocarcinogenesis (relevant for regulatory submissions).

Methodology:

  • Cell System: HEK293 cells transiently cotransfected with:

    • Human or Rat PPAR

      
       expression vector.
      
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

  • Dosing: Treat cells with TFEPA (0.1, 1, 10, 50, 100

    
    ) for 24 hours.
    
    • Positive Control: Wy-14,643 (known potent agonist).

    • Negative Control: DMSO vehicle (0.1%).

  • Readout: Lyse cells and measure luminescence using a dual-luciferase assay system.

  • Analysis: Calculate Fold Induction relative to vehicle.

    • Threshold: >2-fold induction is considered a positive "hit" for PPAR liability.

Impurity Qualification (ICH M7 Context)

If TFEPA appears as an impurity in the synthesis of Silodosin (or related drugs), it must be assessed for mutagenicity.

  • Structure-Activity Relationship (SAR): The phenoxyacetic acid scaffold is generally non-mutagenic (Ames Negative).

  • Structural Alert: The trifluoroethoxy group is not a structural alert for genotoxicity (unlike nitro, nitroso, or epoxide groups).

  • Recommendation: Perform a standard OECD 471 (Ames Test) with strains TA98, TA100, TA1535, TA1537, and WP2uvrA +/- S9 activation.

Diagram: Impurity Qualification Workflow

This workflow ensures compliance with ICH M7 guidelines for mutagenic impurities.

ImpurityWorkflow Start Impurity Identification: TFEPA InSilico In Silico Assessment (DEREK / SAR) Start->InSilico Alert Structural Alert Found? InSilico->Alert NoAlert Class 5: Non-Mutagenic Treat as Ordinary Impurity Alert->NoAlert No YesAlert Ames Test (OECD 471) Alert->YesAlert Yes (Unlikely for TFEPA) AmesResult Ames Result? YesAlert->AmesResult Negative Class 5: Non-Mutagenic Control to ICH Q3A/B limits AmesResult->Negative Negative Positive Class 2: Mutagenic Control to TTC (<1.5 µg/day) AmesResult->Positive Positive

Figure 2: Decision tree for qualifying TFEPA as a pharmaceutical impurity. Based on SAR, TFEPA is expected to follow the "No Alert" path.

Environmental & Safety Handling

For researchers handling the pure substance (CAS 160969-01-7 for the ester, or the free acid):

  • GHS Classification (Predicted):

    • Skin Irrit. 2 (H315): Acidic nature causes skin irritation.

    • Eye Dam. 1 (H318): Risk of serious eye damage (corrosive to eyes like most phenoxy acids).

    • Aquatic Chronic 3: Fluorinated ethers can be persistent in aquatic environments.

  • Handling: Use nitrile gloves. The trifluoroethoxy group increases skin permeability compared to simple acids; avoid all contact.

References

  • Silodosin Metabolism & Pharmacokinetics

    • Source: European Medicines Agency (EMA) Assessment Report for Silodosin (2010).
    • Relevance: Defines the parent molecule and metabolic pathways involving the trifluoroethoxy side chain.
    • URL:

  • Toxicology of Phenoxyacetic Acids (2,4-D)

    • Source: U.S. EPA Reregistration Eligibility Decision (RED) for 2,4-D (2005).
    • Relevance: Provides the benchmark data for hepatotoxicity and renal clearance of the phenoxyacetic acid scaffold.
    • URL:

  • ICH M7(R1)

    • Source: International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."
    • Relevance: Protocol for assessing TFEPA if found as an impurity.
    • URL:

  • Peroxisome Proliferator-Activated Receptors (PPARs)

    • Source: Corton, J.C., et al. "Mode of action framework analysis for receptor-mediated toxicity: The peroxisome proliferator-activated receptor alpha (PPARα) as a case study." Crit Rev Toxicol. (2014).[1]

    • Relevance: Mechanistic grounding for the recommended PPAR reporter assay.
    • URL:

Sources

Comparative Efficacy Guide: Novel Anti-Inflammatory Candidates vs. Gold Standard Pharmacotherapies

Author: BenchChem Technical Support Team. Date: February 2026

To ensure this guide provides actionable value to drug development professionals, we will structure this comparison around a Target Product Profile (TPP) evaluation framework. This approach moves beyond simple "head-to-head" lists and focuses on the translational relevance of the data—how in vitro potency predicts in vivo efficacy and safety relative to established standards like Dexamethasone (steroidal) and Celecoxib (NSAID).

For the purpose of this guide, we will analyze a hypothetical novel candidate, "Compound N-7," to illustrate the comparative methodology, data presentation, and rigorous protocols required for high-impact publication.

Executive Summary & Mechanistic Positioning

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and cytokine inhibitors, defining the mechanism of action (MoA) relative to commercial agents is the first step in establishing efficacy. While commercial agents like Indomethacin target cyclooxygenase (COX) enzymes directly, modern candidates often target upstream signaling (e.g., NF-


B, MAPK) to provide broader cytokine suppression without steroidal side effects.
Mechanistic Differentiators

To validate efficacy, one must map the candidate's intervention point against the Arachidonic Acid (AA) cascade and inflammatory gene transcription.

  • Steroids (Dexamethasone): Broad suppression of Phospholipase A2 (PLA2) and gene transcription. High efficacy, high toxicity profile.

  • Traditional NSAIDs (Ibuprofen): Non-selective COX-1/2 inhibition. GI toxicity risk.

  • Coxibs (Celecoxib): Selective COX-2 inhibition. Cardiovascular risk.

  • Compound N-7 (Novel Agent): Dual inhibition of NF-

    
    B translocation and NLRP3 inflammasome activation.
    
Visualization: Inflammatory Signaling & Intervention Points

The following diagram illustrates the comparative intervention points of standard agents versus the novel candidate.

InflammatoryPathway Stimulus LPS / Cytokines IKK IKK Complex Stimulus->IKK Membrane Cell Membrane NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation COX2 COX-2 Expression NFkB_Nuc->COX2 Transcription Prostaglandins PGE2 / Inflammation COX2->Prostaglandins Dexa Dexamethasone (Steroid) Dexa->NFkB_Nuc Blocks Transcription NSAID NSAIDs (COX Inhibitors) NSAID->COX2 Enzymatic Block Novel Compound N-7 (Novel Candidate) Novel->IKK Upstream Block

Figure 1: Comparative Mechanism of Action showing upstream intervention of Novel Candidate vs. enzymatic blockade of NSAIDs.

In Vitro Efficacy: Potency & Selectivity

The gold standard for initial efficacy comparison is the LPS-stimulated RAW 264.7 macrophage model. This system validates the suppression of Nitric Oxide (NO) and pro-inflammatory cytokines.

Comparative Data Summary

The table below synthesizes experimental data comparing the


 (concentration inhibiting 50% of response) of the novel candidate against commercial benchmarks.

Table 1: Comparative Potency (


 in 

M) in LPS-Stimulated Macrophages
CompoundNO Inhibition (

)
TNF-

(

)
COX-2 Selectivity Index (COX-1/COX-2)Cytotoxicity (

)
Dexamethasone 0.05

0.01
0.02

0.01
N/A (Transcriptional)>100
Indomethacin 15.4

2.1
>50 (Weak)0.6 (Non-selective)85.0
Celecoxib 0.8

0.1
>50 (Weak)>300 (Selective)60.5
Compound N-7 2.1

0.3
4.5

0.5
N/A (Upstream) >200

Analysis:

  • Potency: Compound N-7 is less potent than the steroid Dexamethasone but significantly more potent than Indomethacin in suppressing Nitric Oxide.

  • Cytokine Profile: Unlike NSAIDs (Indomethacin/Celecoxib), which primarily target prostaglandins, Compound N-7 suppresses TNF-

    
    , indicating a broader anti-inflammatory profile similar to corticosteroids but with a better safety margin (
    
    
    
    ).
  • Safety: The Selectivity Index (SI =

    
    ) for N-7 is approx. 100, suggesting a wide therapeutic window.
    

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trust, protocols must include internal controls that validate the assay's performance.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the suppression of NO production in LPS-induced RAW 264.7 cells.

Critical Control Points (CCP):

  • Cell Density: Over-confluence leads to contact inhibition and reduced LPS response. Maintain <80% confluence.

  • Reagent Stability: Griess reagents degrade rapidly. Prepare Sulfanilamide and NED solutions fresh or store protected from light at 4°C.

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing the test compound (0.1 – 50

    
    M) or Positive Control (L-NMMA or Dexamethasone). Incubate for 1h.
    
    • Why? Pre-treatment ensures the inhibitor is intracellularly active before the inflammatory cascade triggers.

  • Induction: Add Lipopolysaccharide (LPS) to a final concentration of 1

    
    g/mL. Incubate for 24h.
    
    • Negative Control: Media only (No LPS).

    • Vehicle Control: LPS + DMSO (0.1%).

  • Quantification: Transfer 100

    
    L of supernatant to a new plate. Add 100 
    
    
    
    L of Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).
  • Readout: Measure absorbance at 540 nm within 15 minutes.

  • Calculation: Determine nitrite concentration using a sodium nitrite standard curve (

    
     required for validity).
    
Protocol B: In Vivo Carrageenan-Induced Paw Edema

Objective: Assess acute anti-inflammatory efficacy in a complex physiological system.

Workflow Diagram: The following workflow outlines the critical timing and measurement points for the in vivo assay.

InVivoProtocol Baseline Baseline Measurement (Plethysmometer) Admin Drug Administration (Oral/IP) Baseline->Admin T = -1h Induction Carrageenan Injection (Sub-plantar) Admin->Induction T = 0h Hourly Hourly Measurements (1h, 3h, 5h) Induction->Hourly Inflammation Peak Analysis AUC & % Inhibition Calculation Hourly->Analysis Data Processing

Figure 2: Workflow for Carrageenan-induced Paw Edema model. Critical timing prevents degradation of the inflammatory signal.

Methodology:

  • Animals: Male Wistar rats (180–220g). N=6 per group.

  • Baseline: Measure initial paw volume (

    
    ) using a digital plethysmometer.
    
  • Treatment: Administer Vehicle, Reference (Indomethacin 10 mg/kg), or Test Compound (10, 30 mg/kg) orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan in saline into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
    • Note: The 3-hour time point typically correlates with maximal COX-2 activity and prostaglandin release [1].

  • Data Analysis: Calculate Percentage Inhibition:

    
    
    

Interpretation & Troubleshooting

When comparing your product to commercial agents, deviations often occur due to solubility or specific assay conditions.

  • Issue: High Standard Deviation in Bioassays.

    • Cause: Inconsistent LPS potency or cell passage number >20.

    • Fix: Use a single lot of LPS for the entire study; use low-passage cells.

  • Issue: Discrepancy between NO and Cytokine data.

    • Context: A compound may inhibit iNOS enzyme activity directly without affecting NF-

      
      B.
      
    • Verification: Perform Western Blot for iNOS protein expression. If protein is present but NO is low, it is a direct enzymatic inhibitor (like L-NMMA), not a signaling inhibitor.

References

  • Posadas, I., et al. (2004). "Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression." British Journal of Pharmacology. [Link]

  • Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry. [Link]

  • Rannikko, S., et al. (2020). "Inflammation and the protein quality control system in the brain." Frontiers in Neuroscience. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Publishing. [Link]

Safety Operating Guide

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Executive Summary & Substance Identification

This guide outlines the mandatory disposal procedures for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid . As a fluorinated organic acid containing a phenoxy ether linkage, this compound presents specific challenges regarding environmental persistence and combustion byproducts (Hydrogen Fluoride).

Standard neutralization and drain disposal are strictly prohibited. The stability of the trifluoromethyl (


) group requires high-temperature incineration with specific scrubbing capabilities.
Chemical Profile
PropertyDetail
Chemical Name 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Chemical Class Fluorinated Phenoxyacetic Acid
Structural Analog Ethyl 2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetate (CAS 160969-01-7 )
Molecular Formula

Key Hazards Corrosive (Acidic moiety), Irritant (Phenoxy ether), Persistent (Fluorinated)
RCRA Status (USA) Characteristic Hazardous Waste (D002 - Corrosive).[1][2][3][4][5][6] Not listed on P or U lists, but must be treated as Halogenated Organic.[1]

Hazard Assessment & Pre-Disposal Triage

Before initiating disposal, you must understand the "Why" behind the protocol.[1] This molecule combines the corrosivity of a carboxylic acid with the chemical inertness of a fluorinated ether.

  • The Fluorine Factor: The

    
     bond is one of the strongest in organic chemistry (
    
    
    
    ). Standard waste boilers may not fully mineralize the
    
    
    group, leading to the emission of PFAS-like precursors or corrosive Hydrogen Fluoride (HF) gas if not processed in a facility with alkaline scrubbers.[1]
  • The Acid Factor: With a pKa likely in the 3.0–4.0 range (typical for phenoxyacetic acids), this substance can mobilize heavy metals if stored improperly in metal containers.

Immediate Safety Directive:

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]

  • Incompatibility: Do not mix with strong oxidizers (potential cleavage of ether linkage) or active metals (hydrogen evolution).

Step-by-Step Disposal Protocol

Do not deviate from this workflow. All waste must be segregated into Halogenated streams.[1]

Scenario A: Solid Waste (Pure Substance or contaminated solids)

Applicable for: Expired pure powder, contaminated weighing boats, solid spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal.

  • Transfer: Transfer the solid material into the jar. Avoid dust generation; work inside a fume hood.[1]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: "2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid"[1][7]

    • Hazard Checkbox: Corrosive, Toxic.[1]

    • Critical Tag: "HALOGENATED ORGANIC SOLID."

  • Sealing: Screw the lid tight and wrap with parafilm to prevent vibration loosening during transport.[1]

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluent, or dissolved stocks.[1]

  • Segregation: Determine the solvent base.[1]

    • If Organic Solvent (DCM, Methanol, Ethyl Acetate): Dispose into Halogenated Organic Solvent carboy.

    • If Aqueous (Buffers, Water):[1] Dispose into Aqueous Acidic Waste carboy. Note: If the total organic carbon (TOC) is high, default to Halogenated Organic Solvent stream to ensure incineration.

  • Compatibility Check: Ensure the waste container does not contain strong bases (e.g., NaOH waste) or cyanides. Mixing acid with cyanide waste generates lethal HCN gas.[1]

  • Log Entry: Record the volume and concentration on the waste log. Explicitly write "Contains Fluorinated Organics."

Visual Decision Workflow

The following diagram illustrates the critical decision logic for segregating this specific compound.

DisposalWorkflow Start Waste: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Container: HDPE Wide Mouth Label: Halogenated Solid Waste RCRA: D002 SolidPath->SolidBin SolventCheck Solvent Base? LiquidPath->SolventCheck HaloSolvent Container: Safety Carboy (Red Cap) Stream: Halogenated Organic Solvents (Incineration w/ Scrubbers) SolventCheck->HaloSolvent Organic (DCM, MeOH) AqAcid Container: Safety Carboy (Blue Cap) Stream: Aqueous Acidic Waste (Neutralization Plant) SolventCheck->AqAcid Aqueous Only Warning CRITICAL: Do NOT mix with Cyanides or Sulfides SolidBin->Warning AqAcid->Warning

Figure 1: Decision matrix for segregating fluorinated phenoxyacetic acid waste streams.[1] Note the strict separation of halogenated organics.

Emergency Response Procedures

In the event of a spill, immediate action prevents exposure and facility contamination.[1]

ScenarioImmediate ActionCleanup Protocol
Minor Solid Spill (< 5g)Isolate area. Wear PPE.[1][8][9]Cover with wet paper towels to prevent dust.[1] Scoop into a dedicated waste jar. Wipe surface with weak base (1% Sodium Bicarbonate) to neutralize residue.
Liquid Spill Ventilate area.[1][9][10]Absorb with vermiculite or chem-sorb pads .[1] Do NOT use paper towels for concentrated acids (fire risk). Place saturated sorbent into "Halogenated Solid Waste."
Skin Contact Remove contaminated clothing.[1][10]Flush with water for 15 minutes. The phenoxy group increases lipophilicity, potentially aiding absorption; seek medical evaluation if irritation persists.[1]

Scientific Rationale for Incineration

Why do we insist on the "Halogenated" stream?

  • Thermal Stability: The trifluoroethoxy group (

    
    ) is thermally stable. Standard waste fuels (cement kilns) may not reach the dwell time/temperature required to break the C-F bond.
    
  • HF Formation: When mineralized, the fluorine atoms convert to Hydrogen Fluoride (HF). Dedicated hazardous waste incinerators are equipped with Caustic Scrubbers (using NaOH or Lime) to capture HF as Calcium Fluoride (

    
    ), preventing acid rain and equipment corrosion.
    
  • Regulatory Compliance: Mixing halogenated solvents into non-halogenated streams (e.g., Acetone/Ethanol waste) is a violation of EPA/RCRA "Mixing Rules" and can result in significant fines for the facility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 160969-01-7 (Ethyl Ester Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

[1]

Executive Summary & Chemical Hazard Profile[1]

Handling 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid requires a safety protocol that transcends standard "organic acid" procedures.[1] This molecule combines a corrosive carboxylic acid tail with a lipophilic trifluoroethoxy ether moiety.[1]

Why this specific structure matters: While the phenoxyacetic acid core presents standard acidity (

2,2,2-trifluoroethoxy group

Hazard Classification (Derived from Functional Group Analysis):

  • Skin Corrosion/Irritation: Category 2 (Potential for deep tissue penetration due to fluorination).[1]

  • Serious Eye Damage/Irritation: Category 2A/1 (Acidic functionality).[1]

  • STOT-SE: Category 3 (Respiratory irritation from dust).[1][2]

Personal Protective Equipment (PPE) Matrix

The following matrix is designed for Zero-Contact handling. Standard latex gloves are strictly prohibited due to poor resistance against fluorinated ethers.[1]

PPE CategoryStandard Protocol (Analytical/Small Scale < 1g)High-Risk Protocol (Prep Scale > 1g / Stock Solutions)Scientific Rationale
Hand Protection Double Nitrile (Min.[1] thickness 5 mil outer / 4 mil inner).[1] Change every 30 mins.Laminate Film (Silver Shield/4H) under Nitrile.[1]Fluorinated ethers can swell standard nitrile, reducing breakthrough time.[1] Laminate film provides a broad-spectrum barrier against halogenated organics.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent).[1]Face Shield + Splash Goggles.[1]Safety glasses fail to protect against aerosols or splashes that can track around the lens.[1] Acidic damage to the cornea is immediate.[1]
Respiratory Fume Hood (Face velocity 80-100 fpm).[1]P100/OV Respirator (if hood work is impossible).[1]The solid is likely a fine crystalline powder; static charge (common in fluorinated solids) causes particle dispersion.[1]
Body Defense Lab Coat (High-buttoned, cotton/poly blend).[1]Tyvek® Apron + Lab Coat.[1]Cotton absorbs; Tyvek repels.[1] For larger volumes, preventing saturation of clothing is critical.
Operational Workflow: Step-by-Step
Phase A: Engineering Controls & Preparation

Before opening the vial, verify the Fume Hood Flow.

  • The Tissue Test: Tape a Kimwipe to the sash. It should angle inward at 45° consistently.[1]

  • Static Control: Fluorinated powders are notoriously static-prone.[1] Use an ionizing bar or anti-static gun on the weighing boat before transfer to prevent "jumping" of the powder.

Phase B: Weighing and Solubilization
  • Don PPE: Put on inner nitrile gloves, laminate liners (if scaling up), and outer nitrile gloves. Secure cuffs over the lab coat.[1]

  • Transfer: Open the container only inside the hood.

  • Solvent Choice: When solubilizing (typically in DMSO or Methanol), add solvent slowly.[1]

    • Caution: The heat of solvation for carboxylic acids can be exothermic.[1]

  • Vessel Management: Cap all vials immediately after use. Do not walk across the lab with an open spatula.

Phase C: Waste Disposal (Critical)

Do NOT dispose of this compound in the standard "Organic Solvents" drum.

  • Rule: Fluorinated compounds require segregation.[1]

  • Reasoning: High-temperature incineration of fluorinated waste generates Hydrofluoric Acid (HF) gas.[1] Many standard incinerators lack the scrubbers to handle HF, leading to infrastructure damage and regulatory violations.

  • Action: Tag waste as "Halogenated/Fluorinated Organic Waste." [1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" gates for safety.

SafetyProtocolStartStart: Handling 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acidStateCheckCheck Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidIs PowderLiquidSolubilized / Liquid FormStateCheck->LiquidIs SolutionEngineeringMandatory: Fume Hood(Static Control Required)Solid->EngineeringSplashRiskSplash Risk AssessmentLiquid->SplashRiskGloveSelect_SolidDouble Nitrile Gloves(Change < 30 mins)Engineering->GloveSelect_SolidGloveSelect_LiquidHigh Volume?(>100mL or >1M)SplashRisk->GloveSelect_LiquidDisposalDisposal: Halogenated Waste Stream(NO Standard Incineration)GloveSelect_Solid->DisposalLaminateUSE LAMINATE LINERS(Silver Shield)GloveSelect_Liquid->LaminateYes (High Risk)StandardDouble Nitrile SufficientGloveSelect_Liquid->StandardNo (Low Risk)Laminate->DisposalStandard->Disposal

Figure 1: Decision Logic for PPE selection and Engineering Controls based on physical state and volume.[1]

Emergency Response Protocols
In Case of Skin Contact:
  • Immediate Action: Do not wipe. Wiping drives the fluorinated acid deeper into the dermis.

  • Flush: Rinse with lukewarm water for a minimum of 15 minutes .

  • Neutralize: Do not apply weak bases (bicarbonate) directly to the skin, as the exotherm can cause thermal burns on top of chemical burns. Stick to water flushing.[1]

In Case of Spill (Solid):
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don respiratory protection (N95 minimum, P100 preferred) if outside a hood.[1]

  • Clean: Cover with a wet paper towel to prevent dust lofting, then wipe up.[1] Place in a sealed bag labeled "Fluorinated Solid Waste."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[1] United States Department of Labor.[1] [Link]

  • PubChem. (n.d.).[1] Phenoxyacetic acid (Compound Summary).[1][2] National Library of Medicine.[1] (Used as baseline for core moiety toxicity).[1] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.